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  • Product: 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 16054-93-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents. The 2-phenyl substituted derivative, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, is of significant interest for its potential pharmacological activities, which are intrinsically linked to its three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is designed to equip researchers with both the theoretical understanding and practical steps required, from synthesis and crystallization to advanced structural elucidation through single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. This document emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity.

Introduction: The Significance of Structural Insight

The biological activity of a small molecule is governed by its ability to interact with specific biological targets. These interactions are dictated by the molecule's three-dimensional geometry, electronic properties, and the non-covalent interactions it can form. For the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (Figure 1), a thorough understanding of its solid-state conformation and crystal packing is paramount for rational drug design and development.[1][2]

Crystal structure analysis provides definitive insights into:

  • Molecular Conformation: The precise arrangement of atoms, bond lengths, and angles.

  • Intermolecular Interactions: The forces governing how molecules pack together in a solid, which can influence solubility, stability, and bioavailability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.

This guide will walk through the essential techniques to achieve a comprehensive structural characterization of the title compound.

Figure 1: Chemical Structure of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

A 2D representation of the title compound, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthesis and Crystallization: The Foundation of Analysis

High-quality single crystals are the prerequisite for successful X-ray diffraction analysis.[3] This section details a reliable method for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and the subsequent crystallization process.

Synthesis Protocol

The title compound can be synthesized via a cyclocondensation reaction between 2-aminopyridine and an appropriate β-keto ester, such as ethyl benzoylacetate.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add ethyl benzoylacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the crude product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then recrystallize from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Technique Expected Observations for C₁₄H₁₀N₂O [5]
¹H NMR Signals corresponding to the aromatic protons of the pyridopyrimidine core and the 2-phenyl substituent. The chemical shifts and coupling constants will be characteristic of the fused ring system.
¹³C NMR Resonances for all 14 carbon atoms, including the characteristic signal for the carbonyl carbon (C4) typically found downfield (>160 ppm).
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (Monoisotopic mass: 222.0793 g/mol ).
Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error. The key is to allow for slow precipitation of the compound from a saturated solution.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a vial. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days to weeks.

  • Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, and a less dense anti-solvent layered on top. Crystals may form at the interface.

Figure 2: Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_outcome Outcome synthesis Cyclocondensation of 2-Aminopyridine and Ethyl Benzoylacetate purification Recrystallization from Ethanol/Ethyl Acetate synthesis->purification dissolution Dissolve in a suitable solvent purification->dissolution slow_evap Slow Evaporation dissolution->slow_evap vapor_diff Vapor Diffusion dissolution->vapor_diff crystals High-Quality Single Crystals slow_evap->crystals vapor_diff->crystals

A flowchart illustrating the process from synthesis to obtaining single crystals.

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[3][6]

Data Collection Protocol
  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.[7]

  • Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.54184 Å) X-ray source.[6][7] Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratios.[8]

Structure Solution and Refinement

The collected diffraction intensities are used to solve and refine the crystal structure.

Workflow:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson techniques to obtain an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[9][10] This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Tools like PLATON are essential for this step, checking for missed symmetry, unusual bond lengths and angles, and other potential issues.[12][13][14][15][16]

Crystallographic Data Summary

The final results of the crystal structure determination are summarized in a standardized table.

Parameter Value
Chemical Formula C₁₄H₁₀N₂O
Formula Weight 222.24 g/mol
Crystal System To be determined
Space Group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z (molecules/unit cell) To be determined
Density (calculated, g/cm³) To be determined
Absorption Coefficient (mm⁻¹) To be determined
F(000) To be determined
Theta range for data collection (°) e.g., 2.0 to 27.5
Reflections collected / unique To be determined
R_int To be determined
Completeness to theta = 25.242° (%) e.g., >99.0
Goodness-of-fit on F² e.g., ~1.0
Final R indices [I>2sigma(I)] R1 = value, wR2 = value
R indices (all data) R1 = value, wR2 = value
Largest diff. peak and hole (e.Å⁻³) To be determined

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[17][18] The analysis is performed using software such as CrystalExplorer.[19][20][21]

Generating Hirshfeld Surfaces

The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal.[17] Different properties can be mapped onto this surface to highlight specific features of the intermolecular interactions.

Key Surface Mappings:

  • d_norm: This property, normalized contact distance, is mapped onto the surface to identify key intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the vdW separation, and blue regions indicate longer contacts.[22][23]

  • Shape Index and Curvedness: These properties describe the shape of the surface, which can be used to identify complementary packing motifs and π-π stacking interactions.

2D Fingerprint Plots

2D fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[23][24] Each point on the plot corresponds to a specific (dₑ, dᵢ) pair, where dₑ and dᵢ are the distances to the nearest atom outside and inside the surface, respectively.

Interpreting Fingerprint Plots:

The overall fingerprint plot can be decomposed to show the percentage contribution of specific atom-atom contacts to the total Hirshfeld surface area. For 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, key interactions to analyze would be:

  • H···H contacts: Typically the most abundant, representing van der Waals forces.

  • C···H/H···C contacts: Indicative of C-H···π interactions.

  • O···H/H···O and N···H/H···N contacts: Highlighting potential hydrogen bonding.

Interaction Type Expected Contribution (%) Significance
H···HHighvan der Waals packing
C···H/H···CModerateC-H···π interactions, crystal cohesion
O···H/H···OModerate to LowPotential weak C-H···O hydrogen bonds
N···H/H···NModerate to LowPotential weak C-H···N hydrogen bonds
C···CLowπ-π stacking between aromatic rings

Figure 3: Hirshfeld Analysis Workflow

G cif_input Refined Crystal Structure (CIF file) crystal_explorer CrystalExplorer Software cif_input->crystal_explorer hirshfeld_surface Generate Hirshfeld Surface (Mapped with d_norm) crystal_explorer->hirshfeld_surface fingerprint_plot Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint_plot analysis Decompose Fingerprint Plot and Quantify Interactions fingerprint_plot->analysis

A schematic of the workflow for Hirshfeld surface analysis.

Computational Chemistry: A Theoretical Complement

Density Functional Theory (DFT) calculations provide a powerful theoretical complement to experimental X-ray diffraction data.[25][26] They allow for the optimization of the molecular geometry in the gas phase for comparison with the solid-state structure and provide insights into the electronic properties of the molecule.

Geometry Optimization Protocol
  • Method Selection: A common and reliable level of theory for geometry optimization of organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[27][28] Dispersion corrections (e.g., D3) should be included to better account for non-covalent interactions.[29]

  • Input Structure: The atomic coordinates from the refined crystal structure are used as the starting geometry for the calculation.

  • Calculation: A geometry optimization is performed in the gas phase. The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure is a true energy minimum.[30]

Electronic Structure Analysis

Once the geometry is optimized, further calculations can be performed to understand the electronic properties of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for understanding intermolecular interactions.

Parameter Calculated Value Interpretation
Optimized Geometry Bond lengths, anglesComparison with X-ray data reveals the effects of crystal packing on molecular structure.
HOMO Energy e.g., -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy e.g., -1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap e.g., 4.7 eVIndicates chemical stability and reactivity.
MEP Surface Visual mapIdentifies sites for electrophilic and nucleophilic attack and hydrogen bonding.

Conclusion: A Holistic Structural Understanding

By integrating the precise experimental data from single-crystal X-ray diffraction with the visual and quantitative insights from Hirshfeld surface analysis and the theoretical validation from DFT calculations, a comprehensive and robust understanding of the structural properties of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved. This multi-faceted approach provides the detailed structural knowledge that is essential for advancing the development of this important class of molecules in medicinal chemistry and materials science.

References

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Sources

Exploratory

The Pyrido[1,2-a]pyrimidin-4-one Core: A Technical Guide to its Discovery, Synthesis, and Strategic Functionalization

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of the pyrido[1,2-a]pyrimidin-4-one core. We will explore the evolution of its synthesis from classical thermal cyclizations to modern catalytic methodologies, offering detailed mechanistic insights and field-proven experimental protocols. Furthermore, this guide will delve into the strategic functionalization of the core, highlighting key reactions that enable the diversification of this versatile scaffold for the generation of novel drug candidates.

Introduction: The Rise of a Privileged Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system where a pyridine ring is annulated with a pyrimidine ring, featuring a carbonyl group at the 4-position. This nitrogen-rich scaffold has proven to be a fertile ground for the discovery of new bioactive molecules. Its rigid, planar structure provides a unique framework for interacting with biological targets, while the presence of multiple nitrogen atoms offers opportunities for hydrogen bonding and other key intermolecular interactions.

The significance of this core is underscored by its presence in several approved drugs and numerous clinical candidates.[1] For instance, Pemirolast is an anti-allergic agent, while Lusaperidone is an antidepressant, both incorporating the pyrido[1,2-a]pyrimidin-4-one moiety.[1] The broad spectrum of biological activities associated with its derivatives, including anticancer, anti-inflammatory, antioxidant, and antimalarial properties, continues to fuel research in this area.[2][3][4]

This guide will serve as a comprehensive resource for researchers, providing not only a historical perspective on the discovery and synthesis of this important scaffold but also practical, in-depth protocols for its preparation and functionalization.

Historical Perspective: The Dawn of Pyrido[1,2-a]pyrimidin-4-one Synthesis

While pinpointing the exact first synthesis of the pyrido[1,2-a]pyrimidin-4-one core is challenging based on currently available literature, its synthetic roots can be traced back to the broader exploration of pyridopyrimidine chemistry. Early methods for constructing fused pyrimidine systems often relied on harsh reaction conditions, such as high-temperature thermal cyclizations.

A pivotal moment in the synthesis of related quinoline systems, which shares mechanistic parallels, was the Gould-Jacobs reaction .[5] This classical method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] The principles of this reaction laid the groundwork for the synthesis of various fused nitrogen-containing heterocycles, including the pyrido[1,2-a]pyrimidin-4-one scaffold.

The general approach to constructing the pyrido[1,2-a]pyrimidin-4-one core involves the reaction of a 2-aminopyridine derivative with a three-carbon synthon, typically a β-ketoester or a related species. The initial condensation is followed by an intramolecular cyclization to form the fused bicyclic system. Over the decades, this fundamental strategy has been refined and expanded upon, leading to the development of more efficient and versatile synthetic methodologies.

Key Synthetic Methodologies: A Practical Guide

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core has evolved significantly, with modern methods offering milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches. This section provides a detailed examination of the most important synthetic strategies, complete with mechanistic insights and step-by-step experimental protocols.

Classical Approaches: Thermal Cyclization and Condensation Reactions

The traditional synthesis of pyrido[1,2-a]pyrimidin-4-ones often involves the condensation of 2-aminopyridines with β-dicarbonyl compounds or their equivalents, followed by a thermal cyclization step.

This is one of the most fundamental and widely used methods for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core. The reaction proceeds in two key steps: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.

Mechanism of the Gould-Jacobs Type Reaction:

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-Aminopyridine 2-Aminopyridine Enamine_Intermediate Enamine Intermediate 2-Aminopyridine->Enamine_Intermediate Nucleophilic attack on carbonyl Beta-Ketoester β-Ketoester Beta-Ketoester->Enamine_Intermediate Loss of H₂O Cyclization_Intermediate Cyclization Intermediate Enamine_Intermediate->Cyclization_Intermediate Intramolecular nucleophilic attack (High Temperature) Pyrido_Core Pyrido[1,2-a]pyrimidin-4-one Cyclization_Intermediate->Pyrido_Core Loss of ROH Copper_Catalyzed_Workflow Start Starting Materials: - 2-Halopyridine - (Z)-3-Amino-3-arylacrylate ester Reaction One-Pot Reaction: - CuI (catalyst) - Ligand (e.g., L-proline) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Heat (e.g., 130 °C) Start->Reaction Combine and Heat Purification Work-up and Purification: - Extraction - Column Chromatography Reaction->Purification Cool and Process Product Multisubstituted Pyrido[1,2-a]pyrimidin-4-one Purification->Product CH_Functionalization Pyrido_Core Pyrido[1,2-a]pyrimidin-4-one Functionalized_Product C3-Functionalized Pyrido[1,2-a]pyrimidin-4-one Pyrido_Core->Functionalized_Product C-H Activation Reagents Functionalization Reagents: - Arylating agent - Alkenylating agent - Chalcogenating agent Catalyst: - Transition metal (e.g., Pd, Rh) - Photoredox catalyst Reagents->Functionalized_Product

Sources

Foundational

A Technical Guide to the Biological Screening of Novel 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of a promising class of heterocyclic compounds: 2-phenyl-4H-pyrido[1,2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of a promising class of heterocyclic compounds: 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The inherent structural motif of these compounds has garnered significant interest, with analogues demonstrating a wide spectrum of pharmacological activities. This document outlines a strategic, multi-tiered screening cascade designed to elucidate the therapeutic potential of novel derivatives, focusing on anticancer and anti-inflammatory applications.

Introduction: The Therapeutic Promise of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in medicinal chemistry. Its rigid, planar geometry and the presence of multiple hydrogen bond acceptors and donors provide a versatile scaffold for interacting with various biological targets. Several derivatives have been investigated and have shown potential in diverse therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The 2-phenyl substitution offers a key point for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide will detail a logical and efficient screening workflow to identify and characterize the biological activities of newly synthesized 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Foundational Screening: Identifying Primary Biological Activities

The initial phase of screening is designed to cast a wide net, identifying the most promising therapeutic avenues for novel derivatives. Based on the known activities of related pyridopyrimidine structures, the primary screening should focus on two key areas: anticancer and anti-inflammatory potential.[3][4]

In Vitro Anticancer Screening

The initial assessment of anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. This provides a broad overview of their potential as antiproliferative agents.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in the culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert the MTT into formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-715.2
Derivative 1A54922.8
Derivative 1HCT-11618.5
Derivative 2MCF-7> 100
Derivative 2A549> 100
Derivative 2HCT-116> 100
DoxorubicinMCF-70.8
DoxorubicinA5491.2
DoxorubicinHCT-1161.0

This is an example table. Actual data will vary.

dot

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Add Novel 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives A->B Allow cells to adhere C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E Formation of Formazan Crystals F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G Dissolution of Formazan H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vitro Anti-inflammatory Screening

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory potential of the novel derivatives can be assessed by their ability to inhibit key inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[8][9]

Experimental Protocol: Inhibition of NF-κB Activation

This assay measures the ability of the compounds to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells stably transfected with an NF-κB reporter gene.

  • Compound Pre-treatment: Seed the cells in 96-well plates and pre-treat them with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding an appropriate stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for a defined period to allow for NF-κB activation and downstream gene expression.

  • Quantification of NF-κB Activity:

    • Reporter Gene Assay: If using a reporter cell line, measure the activity of the reporter enzyme (e.g., luciferase or β-galactosidase).

    • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blot: Analyze the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65.

  • Data Analysis: Determine the concentration at which the compounds inhibit NF-κB activation or the production of inflammatory mediators by 50% (IC50).

Data Presentation:

Compound IDAssayIC50 (µM)
Derivative 1NF-κB Reporter8.5
Derivative 1IL-6 ELISA12.1
Derivative 3NF-κB Reporter25.3
Derivative 3IL-6 ELISA30.7
DexamethasoneNF-κB Reporter0.1
DexamethasoneIL-6 ELISA0.2

This is an example table. Actual data will vary.

dot

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant activity in the primary screens should be advanced to secondary assays to understand their mechanism of action.

Mechanistic Assays for Anticancer Activity

For promising anticancer candidates, it is crucial to determine how they induce cell death.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Target-Based Assays for Anti-inflammatory Activity

For potent anti-inflammatory compounds, identifying the specific molecular target is a key objective.

Experimental Protocol: Enzyme Inhibition Assays

  • Cyclooxygenase (COX) Inhibition Assay: Many anti-inflammatory drugs target COX enzymes (COX-1 and COX-2). Assays can measure the inhibition of prostaglandin E2 (PGE2) production.[10]

  • Kinase Inhibition Assays: A broad panel of kinase inhibition assays can identify specific kinases in inflammatory signaling pathways that are inhibited by the compounds.

In Silico and Preliminary In Vivo Evaluation

Promising lead compounds from secondary screening can be further characterized through computational modeling and preliminary in vivo studies.

Molecular Docking

Molecular docking studies can predict the binding mode of the active compounds to their putative protein targets, providing insights into the molecular basis of their activity and guiding further structural optimization.[11]

In Vivo Efficacy Models

Initial in vivo assessment is critical to evaluate the therapeutic potential in a whole-organism context.

Experimental Protocol: Xenograft Models for Anticancer Activity

Human tumor xenografts in immunocompromised mice are a standard preclinical model for evaluating the efficacy of anticancer agents.[12]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group.

dot

Xenograft_Model_Workflow A Implant Human Cancer Cells into Immunodeficient Mice B Allow Tumors to Establish and Grow A->B C Randomize Mice into Treatment and Control Groups B->C D Administer Novel Compound or Vehicle Control C->D E Monitor Tumor Growth and Animal Well-being D->E F Endpoint: Euthanize Mice and Excise Tumors E->F G Analyze Tumor Weight and Biomarkers F->G

Caption: Workflow of a xenograft model for in vivo anticancer efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of novel compounds.

Conclusion

The biological screening of novel 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives requires a systematic and multi-faceted approach. By following the tiered screening cascade outlined in this guide, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and gather the necessary preclinical data to support their advancement into further drug development. The versatility of this scaffold, combined with a robust screening strategy, holds significant promise for the discovery of novel therapeutics for cancer and inflammatory diseases.

References

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Sources

Exploratory

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this class of compounds, offering insights into the chemical nuances that govern their biological activities. By dissecting the key structural modifications and their profound impact on efficacy and selectivity, this document serves as a critical resource for the rational design of novel therapeutics.

The Privileged Scaffold: An Overview of Biological Significance

The fused heterocyclic system of pyrido[1,2-a]pyrimidin-4-one has garnered significant attention due to its diverse pharmacological potential. Derivatives of this core structure have been reported to exhibit a spectrum of biological activities, including but not limited to, aldose reductase inhibition, antiplatelet aggregation, and the modulation of various protein kinases.[1] This inherent polypharmacology underscores the importance of understanding the SAR to guide the development of potent and selective agents for specific therapeutic applications.

Deconstructing the Pharmacophore: Key Structural Insights and SAR Analysis

The biological activity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs is intricately linked to the nature and position of substituents on both the phenyl ring and the pyridopyrimidinone core. The following sections dissect the SAR for various prominent biological activities.

Aldose Reductase Inhibition: A Quest for Diabetic Complication Therapeutics

Aldose reductase, a key enzyme in the polyol pathway, is a critical target for the prevention of diabetic complications. The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising foundation for potent aldose reductase inhibitors.

Key SAR Observations:

  • The 2-Phenyl Moiety: The substitution pattern on the 2-phenyl ring is a critical determinant of inhibitory activity. The presence of a phenol or catechol moiety is strongly correlated with enhanced potency.[1] This suggests that hydrogen bonding interactions with the enzyme's active site are crucial for recognition and binding.

  • Hydroxylation of the Pyridopyrimidinone Core: Introduction of a hydroxyl group at either the 6- or 9-position of the pyridopyrimidinone ring leads to a significant enhancement of inhibitory potency.[1] This modification likely provides an additional point of interaction with the aldose reductase enzyme.

  • Side Chain Length at Position 2: Elongating the side chain at the 2-position, for instance, by replacing the phenyl group with a benzyl moiety, generally results in a reduction of activity.[1] This indicates that the spatial arrangement and size of the substituent at this position are finely tuned for optimal binding.

  • Methylation of Phenolic Hydroxyls: The methylation of the phenol or catechol hydroxyl groups on the 2-phenyl ring leads to a dramatic decrease or complete loss of activity.[1] This finding strongly supports the hypothesis that these hydroxyl groups are directly involved in the pharmacophoric recognition by the enzyme.

Table 1: Quantitative SAR Data of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs as Aldose Reductase Inhibitors

CompoundSubstitution on 2-Phenyl RingSubstitution on Pyridopyrimidinone CoreALR2 IC50 (µM)
1 4'-OHH1.25[1]
2 3',4'-(OH)2H0.48[1]
3 4'-OH9-OH0.18[1]
4 3',4'-(OH)29-OH0.08[1]
5 HH> 50[1]
6 4'-OCH3H15.6[1]
Kinase Inhibition: Targeting Aberrant Signaling in Disease

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been successfully exploited to develop inhibitors of various protein kinases, which are pivotal regulators of cellular signaling and are often dysregulated in diseases like cancer.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node that influences the RAS-ERK and PI3K-AKT pathways.[2] A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated as allosteric SHP2 inhibitors.[2] One notable compound, 14i , demonstrated high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM.[2] The design strategy involved introducing a sulfur atom as a linker to enhance structural flexibility.[2]

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival. A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been designed as potent and orally active dual PI3K/mTOR inhibitors.[3] The structure-activity relationship profile was developed by exploring different sulfonamides on the pyridine ring and various substituents at the 2-position of the pyridine ring and the ortho-position of the carbonyl group.[3]

Logical Relationship of Kinase Inhibition SAR:

SAR_Kinase Scaffold 2-Phenyl-4H-pyrido [1,2-a]pyrimidin-4-one Modifications Structural Modifications - Phenyl Ring Substituents - Pyridopyrimidinone Core Subs. - Linker Introduction Scaffold->Modifications SHP2 SHP2 Inhibition (IC50 = 0.104 µM for 14i) Modifications->SHP2 Flexibility Enhancement PI3K_mTOR Dual PI3K/mTOR Inhibition Modifications->PI3K_mTOR Diverse Substitutions Pathway_Modulation Modulation of RAS-ERK & PI3K-AKT Signaling Pathways SHP2->Pathway_Modulation PI3K_mTOR->Pathway_Modulation

Caption: SAR logic for kinase inhibitors.

Signaling Pathway Modulation:

The inhibition of kinases like SHP2 and PI3K/mTOR by 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs directly impacts critical downstream signaling pathways, such as the RAS-ERK and PI3K-AKT pathways, which are frequently hyperactivated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-Phenyl-4H-pyrido [1,2-a]pyrimidin-4-one Analog Inhibitor->SHP2 Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of RAS-ERK and PI3K-AKT pathways.

Antiplatelet Aggregation Activity

Certain analogs of the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one series have demonstrated in vitro inhibitory activity on human platelet aggregation.[4] The lead compound, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, specifically inhibits the activity of high-affinity cAMP phosphodiesterase.[4] SAR studies revealed that methyl substitutions at the 6- and 8-positions of the pyridopyrimidinone core resulted in compounds with nearly the same level of activity as the lead compound when platelet aggregation was induced by ADP or the Ca2+ ionophore A23187.[4]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs. These are generalized procedures and may require optimization for specific derivatives.

General Synthetic Protocol for 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

A common and efficient method for the synthesis of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one core involves the condensation of a 2-aminopyridine derivative with a β-ketoester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Addition of Reagents: Add the corresponding ethyl benzoylacetate derivative (1.1 equivalents).

  • Catalysis (Optional but Recommended): For improved yields and reaction times, a catalytic amount of a Lewis acid (e.g., AlCl3) or a solid heteropolyacid can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Experimental Workflow for Synthesis:

Synthesis_Workflow Start Start Reactants 2-Aminopyridine Derivative + Ethyl Benzoylacetate Derivative Start->Reactants Solvent Add Solvent (e.g., Toluene) Reactants->Solvent Catalyst Add Catalyst (Optional) Solvent->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Reaction Work-up (Cooling, Filtration/Evaporation) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Pure 2-Phenyl-4H-pyrido [1,2-a]pyrimidin-4-one Analog Purification->Product

Sources

Foundational

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing la...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing late-stage attrition. This guide provides a comprehensive, technically-focused framework for the in silico prediction of the ADMET properties of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of medicinal interest. By leveraging a suite of validated, open-access computational tools, we delineate a systematic workflow that enables researchers to generate a robust, predictive ADMET profile. This document details the causality behind methodological choices, provides step-by-step protocols for key predictive platforms, and synthesizes the data into a holistic analysis to guide future drug development efforts.

Introduction: The Imperative for Early ADMET Assessment

The journey of a drug candidate from initial hit to marketable therapeutic is fraught with challenges, with a staggering 90% of candidates failing during clinical trials.[1] A significant driver of this attrition is an undesirable ADMET profile, encompassing poor bioavailability or unforeseen toxicity. The pyrido[1,2-a]pyrimidine core is a privileged scaffold found in numerous biologically active compounds, making its derivatives, such as 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, attractive starting points for medicinal chemistry campaigns.

However, before significant resources are invested in synthesis and in vitro testing, a rigorous in silico evaluation can provide critical foresight. Computational ADMET prediction offers a rapid, cost-effective alternative to experimental assays, allowing for the early identification and prioritization of compounds with favorable pharmacokinetic and safety profiles.[2][3][4][5][6] This guide serves as a practical blueprint for researchers to perform such an assessment on 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Target Compound: 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula: C₁₄H₁₀N₂O[7]

  • Canonical SMILES: C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CC=C3[7]

  • Molecular Weight: 222.24 g/mol [7]

The In Silico ADMET Prediction Workflow: A Strategic Overview

Our predictive strategy is built on a logical progression from foundational physicochemical properties to complex biological endpoints. This multi-tool approach is crucial, as relying on multiple predictive models provides a more robust consensus and mitigates the inherent limitations of any single algorithm.[1][2] The workflow is designed to be iterative, allowing medicinal chemists to assess the impact of structural modifications on the ADMET profile in real-time.

ADMET_Workflow cluster_input Input cluster_analysis Analysis Platforms cluster_output Predicted Endpoints cluster_synthesis Holistic Assessment SMILES Compound Structure (SMILES) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII PhysChem Physicochemical Properties SwissADME->PhysChem Pharmaco Pharmacokinetics (ADME) SwissADME->Pharmaco pkCSM->Pharmaco Tox Toxicity pkCSM->Tox ProToxII->Tox Profile Integrated ADMET Profile PhysChem->Profile Pharmaco->Profile Tox->Profile

Caption: High-level workflow for in silico ADMET profiling.

Foundational Properties: Physicochemistry and Drug-Likeness

The ADMET profile of a molecule is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (log P), aqueous solubility (log S), molecular weight (MW), and topological polar surface area (TPSA) dictate how a compound will behave in a biological environment.[8] We begin our analysis by evaluating these properties and assessing compliance with established drug-likeness rules.

Methodology: SwissADME for Physicochemical Profiling

The SwissADME web server is a robust, freely accessible tool that provides rapid calculations for a wide array of molecular descriptors.[3][9][10][11]

Experimental Protocol:

  • Navigate to the SwissADME homepage ([Link]).

  • In the input field, paste the SMILES string for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CC=C3.

  • Click the "Run" button to initiate the calculations.

  • Collect the data from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections of the results page.

Predicted Physicochemical & Drug-Likeness Profile

The results are summarized below. The analysis includes an evaluation against Lipinski's Rule of Five, a widely used guideline to assess the oral bioavailability potential of a compound.[12][13][14][15] An orally active drug generally has no more than one violation of these criteria.[12]

ParameterPredicted ValueLipinski's Rule of Five[12][13][14]Assessment
Molecular Weight222.24 g/mol < 500 DaPass
iLOGP (Lipophilicity)1.97≤ 5Pass
Hydrogen Bond Donors0≤ 5Pass
Hydrogen Bond Acceptors3≤ 10Pass
Molar Refractivity65.1840 - 130Pass
TPSA45.56 Ų≤ 140 ŲPass
Lipinski Violations 0 ≤ 1 Excellent

Interpretation: 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a highly favorable physicochemical profile. It fully adheres to Lipinski's Rule of Five, suggesting a high probability of good oral absorption and membrane permeability.[12][15] The moderate lipophilicity (iLOGP) and TPSA are within optimal ranges for oral drug candidates.

Pharmacokinetic (ADME) Profile

We next predict the specific ADME parameters using a combination of the SwissADME and pkCSM web servers. pkCSM utilizes a unique approach based on graph-based signatures to model ADMET properties and has demonstrated performance comparable or superior to other methods.[16][17][18][19][20]

Methodology: SwissADME and pkCSM for ADME Prediction

Experimental Protocol (SwissADME):

  • Using the results generated in section 3.1, navigate to the "Pharmacokinetics" section.

  • Record the predictions for GI absorption, BBB permeation, P-gp substrate, and CYP inhibition.

Experimental Protocol (pkCSM):

  • Navigate to the pkCSM Pharmacokinetics predictor homepage ([Link]).

  • Enter the SMILES string for the target compound into the prediction tool.

  • Click "Submit" to run the calculations.

  • Consolidate the predicted values from the "Absorption," "Distribution," and "Metabolism" tabs.

Predicted ADME Properties
Property Parameter Tool Predicted Value Interpretation
Absorption GI AbsorptionSwissADMEHighFavorable for oral delivery.
Caco-2 Permeability (log Papp)pkCSM1.214High permeability predicted.
Intestinal Absorption (% Absorbed)pkCSM95.8%Excellent absorption expected.
P-glycoprotein (P-gp) SubstrateSwissADMENoLow risk of efflux-mediated resistance.
P-glycoprotein I/II InhibitorpkCSMNo / NoUnlikely to cause P-gp related drug-drug interactions.
Distribution Volume of Distribution (VDss, log L/kg)pkCSM-0.041Primarily distributed in extracellular fluid.
Blood-Brain Barrier (BBB) Permeability (logBB)pkCSM-0.117Predicted to cross the BBB.[21][22][23]
CNS Permeability (logPS)pkCSM-1.531Predicted to be a CNS permeant.
Metabolism CYP1A2 InhibitorSwissADMENoLow risk of interaction with CYP1A2 substrates.
CYP2C19 InhibitorSwissADMEYesPotential for drug-drug interactions.
CYP2C9 InhibitorSwissADMENoLow risk of interaction with CYP2C9 substrates.
CYP2D6 InhibitorSwissADMENoLow risk of interaction with CYP2D6 substrates.
CYP3A4 InhibitorSwissADMEYesPotential for drug-drug interactions.

Causality and Interpretation: The in silico data paints a promising pharmacokinetic picture. The compound's high predicted gastrointestinal absorption is consistent with its favorable Lipinski profile.[24] Crucially, it is not predicted to be a substrate for the P-glycoprotein efflux pump, a common mechanism of drug resistance.

The distribution predictions suggest the molecule can penetrate the blood-brain barrier (BBB), a key consideration for CNS-acting drugs.[21][22][23][25][26] However, the most significant finding from a development perspective is the predicted inhibition of cytochrome P450 isoforms CYP2C19 and CYP3A4.[27] These enzymes are responsible for the metabolism of a vast number of clinically used drugs.[28][29][30][31] Inhibition of these CYPs could lead to significant drug-drug interactions (DDIs), where the co-administration of our compound could dangerously elevate the plasma levels of other drugs. This is a critical flag that must be addressed through experimental validation (e.g., in vitro CYP inhibition assays).

Toxicity Profile

Early identification of potential toxicity is one of the most valuable applications of in silico modeling.[4] We employ the pkCSM and ProTox-II web servers for a broad toxicity assessment. ProTox-II is a comprehensive platform that predicts various toxicity endpoints by incorporating molecular similarity, pharmacophores, and machine learning models.[32][33][34][35][36]

Methodology: pkCSM and ProTox-II for Toxicity Prediction

Experimental Protocol (pkCSM):

  • Using the pkCSM results generated in section 4.1, navigate to the "Toxicity" tab.

  • Record the predictions for AMES Toxicity, hERG I/II inhibition, and Hepatotoxicity.

Experimental Protocol (ProTox-II):

  • Navigate to the ProTox-II homepage ([Link]).

  • Input the SMILES string for the target compound.

  • Click "Start ProTox-II" to perform the prediction.

  • Gather the results for LD50, Hepatotoxicity, Mutagenicity, and other relevant endpoints from the results page.

Predicted Toxicity Endpoints
Endpoint Tool Predicted Result Confidence Interpretation & Causality
Systemic Toxicity Oral Acute Toxicity (LD50)ProTox-II700 mg/kg (Class 4)Predicted to be harmful if swallowed.
Genotoxicity AMES MutagenicitypkCSMNoLow likelihood of being a bacterial mutagen.[37][38][39][40][41]
MutagenicityProTox-IIInactiveCorroborates pkCSM; low genotoxic risk.
Cardiotoxicity hERG I InhibitorpkCSMNoLow risk of hERG-mediated QT prolongation.[42][43][44][45][46]
hERG II InhibitorpkCSMNoLow risk of hERG-mediated QT prolongation.
Organ Toxicity HepatotoxicitypkCSMNoLow risk of causing drug-induced liver injury.
HepatotoxicityProTox-IIInactive81%

Interpretation and Self-Validation: The toxicity profile appears generally favorable, with two independent platforms (pkCSM and ProTox-II) predicting a lack of mutagenicity and hepatotoxicity. This concordance between different modeling approaches increases the trustworthiness of the prediction. The compound is not predicted to be an inhibitor of the hERG potassium channel, which is a critical safety checkpoint, as hERG blockade can lead to fatal cardiac arrhythmias.[42][43][44][45][46]

The predicted oral LD50 of 700 mg/kg places the compound in Toxicity Class 4 (Harmful if swallowed). While not acutely toxic, this value suggests that a significant safety margin will need to be established during further development.

ADMET_Summary cluster_strengths Favorable Properties (Strengths) cluster_weaknesses Potential Liabilities (Weaknesses) S1 Excellent Drug-Likeness (0 Lipinski Violations) S2 High Predicted GI Absorption S3 No P-gp Substrate Liability S4 Predicted BBB Penetration S5 Low Risk of Mutagenicity S6 Low Risk of Cardiotoxicity (hERG) W1 Inhibition of CYP2C19 & CYP3A4 (High DDI Risk) W2 Class 4 Acute Oral Toxicity Compound 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Compound->S1 Compound->S2 Compound->S3 Compound->S4 Compound->S5 Compound->S6 Compound->W1 Compound->W2

Caption: Summary of predicted ADMET strengths and liabilities.

Integrated Analysis and Recommendations

The comprehensive in silico ADMET profile of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one reveals a molecule with significant promise but also a critical, identifiable liability.

Key Strengths: The compound's excellent physicochemical properties, high predicted oral absorption, lack of P-gp substrate activity, and clean slate regarding mutagenicity and cardiotoxicity make it an attractive lead candidate. Its predicted ability to cross the blood-brain barrier could be highly advantageous if targeting CNS disorders.

Primary Liability: The predicted inhibition of CYP2C19 and CYP3A4 is the most pressing concern. This presents a high risk for drug-drug interactions, which could be a major hurdle for clinical development.

Strategic Recommendations:

  • Immediate Experimental Validation: The first priority should be to experimentally confirm the in silico findings. In vitro assays for CYP2C19 and CYP3A4 inhibition are essential to determine the IC50 values and confirm the DDI risk. Concurrently, an in vitro Ames test and a hERG patch-clamp assay would validate the favorable toxicity predictions.

  • Structure-Metabolism Relationship (SMR) Exploration: If CYP inhibition is confirmed, a focused medicinal chemistry effort should be initiated. The goal would be to identify the structural moieties responsible for the CYP inhibition and modify the molecule to mitigate this effect while preserving its desirable properties. In silico tools can again be leveraged here to predict the ADMET profiles of newly designed analogs before their synthesis.

  • Therapeutic Context: The importance of the predicted BBB penetration is entirely dependent on the intended therapeutic target. If a CNS target is desired, this is a major asset. If not, future modifications could aim to increase polarity (e.g., by increasing TPSA) to reduce brain exposure.

Conclusion

This in-depth guide demonstrates the power of a structured, multi-tool in silico approach to ADMET profiling in early-stage drug discovery. For the candidate molecule, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, we have constructed a detailed predictive profile that highlights its strong drug-like characteristics and a generally low risk of toxicity. However, we have also identified a significant, actionable liability in its potential for CYP-mediated drug-drug interactions. This early insight allows for a data-driven, resource-efficient path forward, focusing experimental efforts on validating the most critical predictions and guiding the next cycle of molecular design. By embracing these computational strategies, research organizations can significantly enhance the quality of their drug candidates and increase their overall probability of success.

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Exploratory

A Technical Guide to the Fluorescent Properties of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds form a versatile class of fluorophores with significant potential in various scientific fields, including bioimaging and drug discovery.

Introduction: The Versatile Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and inherent electronic properties make it an excellent platform for developing fluorescent molecules. When substituted with a phenyl group at the 2-position, these derivatives often exhibit intriguing photophysical behaviors, such as solvatochromism and sensitivity to the local microenvironment.[2][3] This guide delves into the structure-property relationships that govern their fluorescence and outlines the methodologies for their characterization and application.

Synthetic Pathways to Fluorescent Derivatives

The construction of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is accessible through several synthetic strategies. A common and efficient method involves the reaction of 2-aminopyridine derivatives with β-ketoesters or their equivalents. Modifications, such as Suzuki cross-coupling reactions, allow for the introduction of various aryl groups, providing a route to a diverse library of compounds.[1][4]

A general synthetic approach is the copper-catalyzed domino synthesis from 2-aminopyridine and 1,4-enediones, which proceeds in good to excellent yields.[1] Another effective method is the reaction of substituted 2-aminopyridines with bis(2,4,6-trichlorophenyl) malonates.[5] The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridopyrimidinone core and the 2-phenyl ring, which is crucial for fine-tuning the molecule's fluorescent properties.

The Heart of the Matter: Structure-Property Relationships

The fluorescent properties of these derivatives are intimately linked to their molecular structure. The core scaffold itself possesses a π-conjugated system, but its fluorescence is significantly enhanced and modulated by the strategic placement of electron-donating (EDG) and electron-withdrawing (EWG) groups.

The "Push-Pull" System and Intramolecular Charge Transfer (ICT)

A key mechanism governing the fluorescence of many of these derivatives is Intramolecular Charge Transfer (ICT). This occurs in "push-pull" systems where an EDG (the "push") and an EWG (the "pull") are electronically connected through the π-system. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), typically localized on the acceptor.

This charge separation in the excited state results in a large change in the dipole moment, making the emission properties highly sensitive to the surrounding solvent polarity.[6] For instance, derivatives with a donor group (like methoxy or amino) on the 2-phenyl ring and the electron-accepting pyridopyrimidinone core can exhibit significant solvatochromism.[2]

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Solvatochromism: A Window into the Microenvironment

Solvatochromism is the change in the absorption or emission spectrum of a compound with a change in solvent polarity.[2][3][6] In polar solvents, the large dipole moment of the ICT excited state is stabilized, which lowers its energy.[6] This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission.[6] This property is particularly valuable for developing fluorescent probes that can report on the polarity of their immediate environment, such as within a protein's binding pocket or a cell membrane.[3]

Impact of Substituents

The nature and position of substituents on the 2-phenyl ring dramatically influence the photophysical properties.

Substituent (at para-position of phenyl ring)Typical Effect on FluorescenceCausality
-OCH₃ (Methoxy) Increased quantum yield, red-shifted emissionStrong electron-donating group, enhances ICT character.
-N(CH₃)₂ (Dimethylamino) Strong red-shift, often high quantum yieldVery strong electron-donating group, promotes significant ICT.
-NO₂ (Nitro) Quenching or weak, red-shifted fluorescenceStrong electron-withdrawing group. Can lead to non-radiative decay pathways, but also enhances ICT.[6]
-Cl, -Br (Halogens) Moderate effects, can enhance intersystem crossingInductive electron-withdrawing and resonance electron-donating effects.

Experimental Characterization Protocols

To rigorously evaluate the potential of a new derivative, a standardized set of photophysical characterizations is essential.

Workflow for Synthesis and Characterization

The overall process involves synthesis, purification, and detailed photophysical analysis to establish structure-property relationships.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Photophysical Analysis cluster_evaluation Application & Evaluation start Reactants (e.g., 2-aminopyridine, β-ketoester) reaction Chemical Synthesis start->reaction purify Purification (Chromatography, Recrystallization) reaction->purify uv_vis UV-Vis Absorption purify->uv_vis Characterize fluorescence Fluorescence (Emission, Excitation) uv_vis->fluorescence qy Quantum Yield Determination fluorescence->qy solvato Solvatochromism Study qy->solvato data Structure-Property Relationship Analysis solvato->data application Bioimaging/ Sensing Assay data->application

Caption: General workflow for fluorophore development.

Protocol: Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Objective: To calculate the fluorescence quantum yield of a 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative using the comparative method.

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • Solvent (e.g., ethanol, cyclohexane)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Compound of interest (Sample)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to the value used in the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope (Gradient, Grad) of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_sample).

  • Calculate Quantum Yield: Use the following equation: Φ_F(sample) = Φ_F(std) * ( Grad_sample / Grad_std ) * ( η_sample² / η_std² ) Where:

    • Φ_F is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).

Applications in Research and Drug Development

The unique properties of these fluorophores make them suitable for a range of applications.

  • Bioimaging: Derivatives that are cell-permeable and fluoresce in the visible region can be used as probes for cellular imaging.[7][8] Their sensitivity to the local environment can be exploited to visualize specific organelles or report on cellular processes.

  • Molecular Probes: The solvatochromic properties allow for the design of probes that can detect changes in polarity, for example, during protein-ligand binding events or protein folding.[3]

  • Therapeutic Potential: The pyridopyrimidinone scaffold is also being investigated for its therapeutic properties, including as an inhibitor of enzymes like SHP2, which is a target in cancer therapy.[5][9] Fluorescent derivatives can aid in these studies by allowing for visualization of the drug's distribution and target engagement.

Conclusion and Future Outlook

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold provides a robust and tunable platform for the development of novel fluorescent probes. The principles of intramolecular charge transfer and the strategic use of substituent effects are key to designing molecules with desired photophysical properties. Future research will likely focus on developing derivatives with longer emission wavelengths (near-infrared) for deeper tissue imaging, as well as creating more sophisticated probes for specific biological analytes and therapeutic applications.

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  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI.
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Foundational

Tautomerism in 4H-pyrido[1,2-a]pyrimidin-4-one Systems: A Guide to Structure, Analysis, and Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent N-fused bicyclic heterocycle that forms the core of numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent N-fused bicyclic heterocycle that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and antiallergic properties.[1][2][3] Well-known drugs such as the antipsychotics risperidone and paliperidone feature this structural motif.[1] Given its significance in drug discovery, a profound understanding of the fundamental chemical properties of this scaffold is paramount.

One of the most critical, yet often complex, aspects of the 4H-pyrido[1,2-a]pyrimidin-4-one system is its capacity for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capability, and, consequently, its interaction with biological targets. For professionals in drug development, appreciating the tautomeric landscape of this scaffold is not merely an academic exercise; it is essential for accurate structure-activity relationship (SAR) analysis, metabolic profiling, and formulation development.

This technical guide provides a comprehensive exploration of tautomerism in 4H-pyrido[1,2-a]pyrimidin-4-one systems. We will delve into the structural nature of the tautomers, the analytical techniques used to investigate their equilibrium, the factors that influence their relative stability, and the computational methods that complement experimental studies.

The Tautomeric Landscape

The primary tautomerism in the 4H-pyrido[1,2-a]pyrimidin-4-one system is a keto-enol equilibrium. The proton can migrate from the nitrogen at position 1 (in the canonical keto form) to the carbonyl oxygen at position 4, resulting in the enolic, aromatic 4-hydroxypyrido[1,2-a]pyrimidine.

  • Keto Form (Lactam): The 4H-pyrido[1,2-a]pyrimidin-4-one structure. This is often the more stable and prevalent form, particularly in the solid state and in polar solvents.

  • Enol Form (Lactim): The 4-hydroxy-pyrido[1,2-a]pyrimidinium structure. This form gains aromaticity in the pyrimidine ring, which can be a significant stabilizing factor.

While the keto-enol equilibrium is dominant, other potential tautomers, such as zwitterionic species, could exist under specific conditions, although they are generally less stable. The relative population of these forms is not static; it is a dynamic equilibrium governed by several internal and external factors.

Caption: Keto-enol tautomeric equilibrium in the pyrido[1,2-a]pyrimidin-4-one system.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by subtle changes in the molecular structure and its environment.

Solvent Effects

The solvent plays a crucial role in determining the predominant tautomeric form. The polarity, proticity, and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto (C=O) and enol (O-H) forms. Often, the keto form is favored in highly polar environments due to its larger dipole moment.[4][5] Studies on analogous systems like 3-pyridone have shown that polar solvents can stabilize zwitterionic forms, highlighting the complexity of solvent interactions.[6][7]

  • Apolar Solvents (e.g., dioxane, chloroform): In less polar environments, intramolecular hydrogen bonding and the inherent stability of the tautomers become more dominant. In some cases, the enol form might be more favored in apolar solvents if it allows for the formation of stable, intramolecular hydrogen bonds or if it possesses a less polar character.

The choice of solvent is therefore a critical parameter in any experimental study of these systems, and results obtained in one solvent may not be directly translatable to another.

Substituent Effects

The electronic nature of substituents on the pyrido[1,2-a]pyrimidine ring system profoundly impacts the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can increase the acidity of the N-H proton in the keto form or the O-H proton in the enol form, thereby influencing the equilibrium. Their effect is position-dependent.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can alter the electron density distribution in the ring system. For instance, an EDG on the pyridine ring could increase the basicity of the ring nitrogen, potentially favoring the keto form.

Systematic studies on substituted purines and pyrimidines have shown that the position and nature of the substituent can dramatically alter tautomeric preferences, sometimes even reversing the stability order observed in the parent compound.[8][9][10]

Experimental Methodologies for Tautomerism Analysis

A multi-faceted analytical approach is required to conclusively identify and quantify tautomers in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution. By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, one can gain detailed insights into the structures present.

  • Causality: Different tautomers have chemically distinct nuclei, which resonate at different frequencies (chemical shifts). If the rate of interconversion between tautomers is slow on the NMR timescale, separate sets of signals will be observed for each species. The integration of these signals allows for the quantification of the tautomer ratio. If the interconversion is fast, an averaged spectrum is observed, and the chemical shifts will be a weighted average of the individual tautomers.

  • Self-Validation: The assignment of signals to specific tautomers can be confirmed using 2D NMR techniques like HSQC and HMBC, which reveal correlations between protons and carbons. For example, in the enol form, a long-range correlation between the hydroxyl proton and carbons in the pyrimidine ring would be expected.

Table 1: Hypothetical NMR Data for Tautomer Identification

NucleusKeto Form (4H-one)Enol Form (4-hydroxy)Rationale
¹³C ~178 ppm (C=O)~160 ppm (C-OH)The C4 carbon is significantly deshielded in the keto form due to the carbonyl group.
¹H No O-H signal~10-12 ppm (O-H)Presence of a labile, downfield hydroxyl proton signal is characteristic of the enol form.
¹⁵N Distinct shifts for N1, N5Shift changes reflect altered hybridization and chemical environment.¹⁵N NMR is highly sensitive to the protonation state and local electronic structure.[11]
Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: This technique probes the vibrational modes of molecules. The keto form exhibits a strong characteristic absorption band for the C=O stretch (typically 1660-1680 cm⁻¹).[1] The enol form would lack this strong carbonyl absorption but would show bands for O-H stretching (around 3400 cm⁻¹) and C=N stretching.

  • UV-Vis Spectroscopy: The keto and enol tautomers possess different chromophoric systems. The enol form, with its fully aromatic pyrimidine ring, often absorbs at a different wavelength compared to the cross-conjugated keto system. By analyzing the spectra in various solvents, one can observe shifts in the absorption maxima that correlate with changes in the tautomeric ratio.[12]

X-ray Crystallography
  • Causality: Single-crystal X-ray diffraction provides an unambiguous structural determination of the molecule in the solid state.[13][14][15] This can definitively identify which tautomer crystallizes from a given solvent system.

  • Trustworthiness: While providing a precise snapshot, it is crucial to recognize that the solid-state structure represents the lowest energy form in the crystal lattice. This may not reflect the tautomeric equilibrium present in solution, where solvent interactions play a major role. The crystal structure of a derivative, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, confirms the planarity of the ring system in its keto form.[13][14]

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the 4H-pyrido[1,2-a]pyrimidin-4-one derivative in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

  • Signal Identification: Identify distinct sets of signals corresponding to the different tautomers. Pay close attention to the chemical shifts of protons on the heterocyclic rings and any labile O-H or N-H protons.

  • Quantification: If separate signals are observed, determine the molar ratio of the tautomers by integrating the corresponding non-overlapping proton signals.

  • Variable Temperature (VT) NMR: If averaged signals are observed, perform a VT-NMR experiment. Lowering the temperature may slow the interconversion sufficiently to resolve separate signals (the coalescence point). This provides information on the kinetics of the tautomerization process.

Computational Chemistry as a Predictive Tool

Quantum chemical calculations are indispensable for studying tautomerism. They provide insights into the intrinsic stability of tautomers and the transition states connecting them.

  • Expertise: Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of different tautomers and calculate their relative energies.[16] For higher accuracy, methods like Møller–Plesset perturbation theory (MP2) can be employed.[4][17]

  • Authoritative Grounding: It is critical to include the effect of the solvent in these calculations, as gas-phase predictions can differ significantly from behavior in solution. The Polarizable Continuum Model (PCM) is a common and effective method for simulating solvent effects.[4]

  • Self-Validation: The accuracy of the computational model is validated by comparing the calculated data (e.g., relative energies, NMR chemical shifts, vibrational frequencies) with experimental results. A good correlation between theoretical and experimental values builds confidence in the predictive power of the model.

computational_workflow cluster_workflow Computational Workflow for Tautomer Analysis Start Propose Tautomeric Structures (Keto, Enol, etc.) GasPhase Gas-Phase Geometry Optimization & Frequency Calc. (e.g., B3LYP/6-311++G**) Start->GasPhase Solvation Solvated-Phase Optimization (e.g., PCM Model) GasPhase->Solvation Include Solvent Effects Energy Calculate Relative Stabilities (ΔG = G_enol - G_keto) Solvation->Energy TS_Search Transition State Search (e.g., QST2/3) Solvation->TS_Search Spectra Predict Spectroscopic Properties (NMR, IR) Solvation->Spectra Comparison Compare with Experimental Data Energy->Comparison Spectra->Comparison

Caption: A typical workflow for the computational analysis of tautomerism.

Conclusion

The tautomerism of 4H-pyrido[1,2-a]pyrimidin-4-one is a complex phenomenon governed by a subtle interplay of structural and environmental factors. For researchers in medicinal chemistry and drug development, a thorough characterization of this equilibrium is not optional—it is fundamental to the design and optimization of novel therapeutics. The keto (4H-one) form is frequently the most stable, but the potential for a significant population of the enolic tautomer under physiological or formulation conditions must always be considered. By combining high-resolution analytical techniques like NMR and X-ray crystallography with robust computational modeling, scientists can build a comprehensive picture of the tautomeric landscape, leading to more informed and successful drug discovery campaigns.

References

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). ResearchGate. [Link]

  • Tautomerism of 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones and their ring homologues: a 1H, 13C, and 15N nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Applied Organometallic Chemistry. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. [Link]

  • A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. National Center for Biotechnology Information. [Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [Link]

  • Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Semantic Scholar. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace. [Link]

  • (PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. [Link]

  • Quantum Chemical Calculations on the Enolimine-Ketoenamine Tautomerism. ResearchGate. [Link]

  • Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the... ResearchGate. [Link]

  • Synthesis and X-ray structural studies of pyrimidin-2,4-dione and 2-thioxo-1H-pyrimidin-4-one bearing chloroethyl moiety. Sci-Hub. [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. ResearchGate. [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Semantic Scholar. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Center for Biotechnology Information. [Link]

  • Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the CuI-Catalyzed Synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds with significant biological and pharmaceutical activities.[1][2] These nitrogen-containing bicyclic heterocycles have garnered considerable attention in drug discovery and materials science.[3][4] The development of efficient and versatile synthetic routes to access this scaffold is, therefore, a critical endeavor for medicinal and organic chemists. This application note details a robust and practical protocol for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives, leveraging a copper(I) iodide (CuI)-catalyzed tandem reaction. This method offers a significant advantage over traditional, often harsh, synthetic approaches by providing a modular and operationally simple one-pot procedure.[3][4]

Mechanistic Insights: A Tandem Ullmann-Type C-N Coupling and Intramolecular Amidation

The CuI-catalyzed synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one proceeds through a sophisticated one-pot tandem sequence involving an Ullmann-type C-N cross-coupling followed by an intramolecular amidation.[3][4][5] The Ullmann condensation, a copper-promoted conversion of aryl halides, is a classic and powerful tool in organic synthesis for the formation of carbon-nitrogen bonds.[6]

The proposed catalytic cycle is initiated by the coordination of the β-enamino ester substrate to the Cu(I) catalyst. This is followed by an oxidative addition of the 2-halopyridine, forming a Cu(III) intermediate. Subsequent base-promoted deprotonation and reductive elimination forge the crucial C-N bond, regenerating the active Cu(I) catalyst for the next step. The final, irreversible intramolecular amidation proceeds via cyclization to yield the thermodynamically stable pyrido[1,2-a]pyrimidin-4-one product.[3]

A key advantage of this protocol is the dual role of the CuI catalyst, which not only facilitates the initial intermolecular C-N bond formation but also promotes the subsequent intramolecular cyclization.[3]

Catalytic Cycle cluster_ullmann Ullmann C-N Coupling cluster_amidation Intramolecular Amidation Cu(I) Cu(I) Chelate Chelate Cu(I)->Chelate Cu(III)_species Cu(III)_species Chelate->Cu(III)_species Complex_6 Complex_6 Cu(III)_species->Complex_6 Intermediate_7 Intermediate_7 Complex_6->Intermediate_7 Intermediate_7->Cu(I) Intermediate_8 Intermediate_8 Intermediate_7->Intermediate_8 Product 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate_8->Product

Figure 1. Proposed catalytic cycle for the CuI-catalyzed synthesis.

Optimized Reaction Protocol

This protocol is based on the successful synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones as reported in the literature.[3][4][5] The following procedure has been optimized for high yields and operational simplicity.

Materials and Equipment:

  • 10 mL Schlenk tube or standard vial with a magnetic stirring bar

  • 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)

  • (Z)-ethyl 3-amino-3-phenylacrylate

  • Copper(I) iodide (CuI)

  • Mephos (ligand)

  • Potassium bicarbonate (KHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stirring bar, add 2-halopyridine (0.2 mmol, 1.0 equiv.), (Z)-ethyl 3-amino-3-phenylacrylate (0.24 mmol, 1.2 equiv.), and potassium bicarbonate (40 mg, 0.4 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: To the mixture, add copper(I) iodide (7.6 mg, 0.04 mmol, 0.2 equiv.) and Mephos (21.8 mg, 0.06 mmol, 0.3 equiv.).

  • Solvent Addition: Add 1.0 mL of anhydrous DMF to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 48 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Data Summary and Optimization Insights

The reaction conditions have been systematically optimized to achieve the highest possible yields. The choice of catalyst, base, solvent, and temperature are all critical factors for the success of this transformation.[3]

ParameterVariationYield (%)Remarks
Copper Salt CuIUp to 70% Superior to other copper salts like CuBr, CuSO₄, Cu(OAc)₂, and CuCl.[5]
CuBr, CuSO₄, etc.9-23%Lower yields observed.[5]
Base KHCO₃Up to 58% Most suitable base for this transformation.[5]
K₂CO₃, Li₂CO₃, etc.Lower yieldsOther inorganic bases were less effective.[5]
Temperature 130 °COptimal Increasing the temperature from 80 °C to 130 °C significantly improved the yield.[3]
80-120 °CLower yieldsSuboptimal for this reaction.[3]
Time 48 hOptimal Longer reaction times led to higher yields, with 48h being the most effective.[3]
12-36 h58-70%Yield increases with time.[3]

Troubleshooting and Key Considerations

  • Inert Atmosphere: While the reaction can proceed in the presence of air, maintaining an inert atmosphere (Nitrogen or Argon) is recommended to prevent potential oxidation of the catalyst and reagents, which could lead to lower yields.

  • Anhydrous Solvent: The use of anhydrous DMF is crucial, as the presence of water can interfere with the reaction mechanism, particularly the base-promoted steps.

  • Ligand Selection: The choice of ligand is important for the efficiency of the Ullmann-type coupling. Mephos has been shown to be effective in this system.[3]

  • Substrate Scope: This protocol has demonstrated a broad substrate scope with good functional group tolerance, making it applicable to the synthesis of a variety of substituted pyrido[1,2-a]pyrimidin-4-ones.[3][4]

Conclusion

The CuI-catalyzed synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one offers a powerful and practical approach for accessing this important heterocyclic scaffold. The one-pot tandem nature of the reaction, combined with its operational simplicity and broad substrate scope, makes it an attractive method for researchers in both academic and industrial settings. By understanding the underlying mechanism and optimizing the reaction parameters, this protocol can be reliably implemented for the efficient synthesis of a diverse library of pyrido[1,2-a]pyrimidin-4-one derivatives for further investigation in drug discovery and materials science.

References

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(35), 24264–24271. [Link]

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. ResearchGate. [Link]

  • Reddy, R. P., et al. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances. [Link]

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. OUCI. [Link]

  • Kumar, A., et al. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Semantic Scholar. [Link]

  • Wang, L., et al. (2023). An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cyclization. Taylor & Francis Online. [Link]

  • Request PDF. Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. ResearchGate. [Link]

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [Link]

  • Reddy, P. V., et al. (2014). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light. Chemical Communications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The mechanism of CuI‐catalyzed reaction. ResearchGate. [Link]

  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]

  • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C. [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. PubMed Central. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC - NIH. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Publishing. [Link]

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Application

Application Notes and Protocols: In Vitro COX-2 Inhibition Assay for Pyridopyrimidinone Compounds

Introduction: Targeting Inflammation at its Source Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation at its Source

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[1][2][3] Unlike its constitutively expressed isoform, COX-1, which is involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation.[2][3] This differential expression profile makes COX-2 a highly attractive target for the development of selective anti-inflammatory therapeutics with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1][4] Pyridopyrimidinone derivatives have emerged as a promising class of compounds, with studies indicating their potential as potent and selective COX-2 inhibitors.[5][6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyridopyrimidinone compounds as COX-2 inhibitors. We will delve into the scientific principles underpinning the assay, provide a detailed, step-by-step protocol for a robust fluorometric inhibition assay, and offer insights into data analysis and interpretation.

Scientific Principles of the COX-2 Inhibition Assay

The in vitro COX-2 inhibition assay is designed to quantify the ability of a test compound to block the enzymatic activity of purified COX-2. The most common methods rely on the peroxidase activity of the COX enzyme.[1][10] The overall reaction catalyzed by COX involves two distinct steps: a cyclooxygenase reaction followed by a peroxidase reaction.

The Catalytic Cascade:

  • Cyclooxygenase Activity: COX-2 first converts arachidonic acid to the unstable intermediate, Prostaglandin G2 (PGG2).

  • Peroxidase Activity: The peroxidase component of COX-2 then reduces PGG2 to Prostaglandin H2 (PGH2).[1]

This peroxidase activity is harnessed for detection. In the presence of a suitable probe, its oxidation during the reduction of PGG2 to PGH2 generates a measurable signal (colorimetric or fluorometric). The intensity of this signal is directly proportional to the enzymatic activity of COX-2.[1][2] Consequently, a decrease in signal in the presence of a test compound, such as a pyridopyrimidinone derivative, indicates inhibition of COX-2.

Visualizing the COX-2 Pathway and Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridopyrimidinone Pyridopyrimidinone Inhibitor Pyridopyrimidinone->COX2_Enzyme Inhibition

Caption: The COX-2 signaling cascade and the point of inhibition by pyridopyrimidinone compounds.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for medium- to high-throughput screening of pyridopyrimidinone compounds.

I. Materials and Reagents
  • Human Recombinant COX-2 Enzyme: Store at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • COX Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0).[1]

  • Hemin: Co-factor for enzyme activity. Prepare a stock solution in a suitable solvent.[1]

  • Fluorometric Probe: (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).[11][12]

  • Arachidonic Acid: The substrate for the COX-2 enzyme. Prepare a stock solution in ethanol.[2]

  • Pyridopyrimidinone Compounds: Prepare stock solutions in dimethyl sulfoxide (DMSO).

  • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).[2][3]

  • 96-well black, flat-bottom plates: For fluorescence measurements.

  • Multi-channel pipette

  • Fluorescence plate reader: Capable of excitation at ~535 nm and emission at ~587 nm.[2][3]

II. Reagent Preparation (Prepare fresh daily)
  • COX Assay Buffer: Bring to room temperature before use.

  • Human Recombinant COX-2: Thaw on ice and dilute to the desired concentration in cold COX Assay Buffer. Keep on ice during use.[2]

  • Hemin Stock Solution: Prepare a 10 mM stock in 0.1 M NaOH and dilute with Tris-HCl buffer to the final working concentration.

  • Arachidonic Acid Working Solution: Dilute the stock solution in COX Assay Buffer to the final desired concentration.

  • Test Compound (Pyridopyrimidinone) and Positive Control Dilutions: Perform serial dilutions of the stock solutions in DMSO to generate a range of concentrations for IC50 determination. Further dilute these in COX Assay Buffer to the final assay concentrations.[2]

III. Assay Procedure

The following procedure should be performed at room temperature, protected from light.

  • Plate Setup:

    • Blank wells: 160 µL Assay Buffer, 10 µL Hemin, 10 µL solvent (DMSO), and 10 µL of the fluorometric probe.

    • 100% Activity Control wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-2 enzyme, 10 µL solvent (DMSO), and 10 µL of the fluorometric probe.

    • Inhibitor wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-2 enzyme, 10 µL of diluted pyridopyrimidinone compound, and 10 µL of the fluorometric probe.

    • Positive Control wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-2 enzyme, 10 µL of diluted positive control (Celecoxib), and 10 µL of the fluorometric probe.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[1] Note that some inhibitors may exhibit time-dependent inhibition, and incubation times may need to be optimized.[13][14]

  • Initiate the Reaction: Add 10 µL of the arachidonic acid working solution to all wells except the blank wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.[2]

Experimental Workflow Visualization

Caption: A streamlined workflow for the in vitro COX-2 inhibition assay.

IV. Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the initial reaction velocity (V) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the pyridopyrimidinone compound is calculated using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    Where:

    • V_inhibitor is the reaction velocity in the presence of the inhibitor.

    • V_control is the reaction velocity of the 100% activity control (with DMSO).

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[1]

Data Presentation: A Comparative Analysis

The inhibitory activity of the novel pyridopyrimidinone compounds should be compared to a known standard.

CompoundIC50 for COX-2 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyridopyrimidinone A Experimental ValueTo be determined
Pyridopyrimidinone B Experimental ValueTo be determined
Celecoxib (Reference) 0.003 - 0.006~30

Note: The IC50 values for Celecoxib can vary depending on the assay conditions.[13] A parallel experiment to determine the IC50 for COX-1 is necessary to calculate the selectivity index.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures are essential:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a vehicle control (negative control) in every assay is crucial for validating the assay performance.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity of the Reaction: Ensure that the reaction rates are measured within the linear range of the assay.

  • Solvent Effects: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[3] A solvent control should be included to account for any potential effects.

Conclusion

This application note provides a robust and detailed protocol for the in vitro screening of pyridopyrimidinone compounds as potential COX-2 inhibitors. By understanding the underlying scientific principles and adhering to the outlined procedures and quality control measures, researchers can confidently and accurately assess the inhibitory potential of novel therapeutic candidates. The flexibility of this assay allows for adaptation to different detection methods and for more in-depth kinetic studies to further characterize the mechanism of inhibition.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Reaction Biology. COX-2 Biochemical Activity Assay Service.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210.
  • Bentham Science. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Diva-Portal.org.
  • Biochemical Journal. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit.
  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit.
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  • PubMed. (2024).

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Method

Evaluating the Anti-inflammatory Potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in RAW 264.7 Macrophages

< Application Note and Protocols Introduction: Targeting Inflammation with Novel Pyrido[1,2-a]pyrimidin-4-one Scaffolds Inflammation is a fundamental biological process orchestrated by the immune system in response to ha...

Author: BenchChem Technical Support Team. Date: February 2026

<

Application Note and Protocols

Introduction: Targeting Inflammation with Novel Pyrido[1,2-a]pyrimidin-4-one Scaffolds

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective mechanism, its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory response, and the murine macrophage cell line, RAW 264.7, serves as a robust and widely accepted in vitro model for screening potential anti-inflammatory compounds.[1][2] Upon stimulation with lipopolysaccharide (LPS), an endotoxin found in the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a signaling cascade that mimics an inflammatory response.[1][3] This response is characterized by the production of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4]

The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties.[5] This application note provides a comprehensive set of protocols to evaluate the anti-inflammatory activity of a specific derivative, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, using the LPS-stimulated RAW 264.7 cell model. The described assays will quantify the compound's ability to inhibit the production of key inflammatory markers, assess its cytotoxicity, and provide insights into its potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

The Inflammatory Cascade in LPS-Stimulated RAW 264.7 Cells: A Mechanistic Overview

Lipopolysaccharide (LPS) triggers the inflammatory response in macrophages primarily through the Toll-like receptor 4 (TLR4).[6][7] The binding of LPS to TLR4 initiates a downstream signaling cascade that is largely dependent on the adaptor protein, myeloid differentiation primary response 88 (MyD88).[6][8] This signaling pathway culminates in the activation of the transcription factor NF-κB.[6][8][9]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This releases NF-κB, allowing it to translocate to the nucleus.[4] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, thereby inducing the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[4]

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB_IkBa->IkBa Degrades NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription

Experimental Protocols

A critical initial step in evaluating any compound for biological activity is to determine its potential cytotoxicity. This ensures that any observed anti-inflammatory effects are not simply a result of cell death.[1]

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for 24 hours.[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Treatment GroupConcentration (µM)Absorbance (540 nm)% Cell Viability
Control (Vehicle)0(Value)100%
Compound1(Value)(Calculated Value)
Compound5(Value)(Calculated Value)
Compound10(Value)(Calculated Value)
Compound25(Value)(Calculated Value)
Compound50(Value)(Calculated Value)
Compound100(Value)(Calculated Value)
Protocol 2: Measurement of Nitric Oxide (NO) Production

The production of NO, a key inflammatory mediator, can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[12][13][14] The Griess reaction is a two-step diazotization process where sulfanilamide converts nitrite into a diazonium salt, which then reacts with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.[14] The intensity of the color is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[1]

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with non-toxic concentrations of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one for 1-2 hours.[1]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]

  • Collect 100 µL of the cell culture supernatant from each well.[1]

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[1]

  • Measure the absorbance at 540 nm.[15]

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[1]

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control0(Value)-
LPS (1 µg/mL)0(Value)0%
LPS + Compound(Conc. 1)(Value)(Calculated Value)
LPS + Compound(Conc. 2)(Value)(Calculated Value)
LPS + Compound(Conc. 3)(Value)(Calculated Value)

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Seed Seed RAW 264.7 Cells (96-well plates) Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with Compound (1-2h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Nitric Oxide Assay (Griess Reagent) Collect->Griess ELISA Cytokine Assay (ELISA for TNF-α, IL-6) Collect->ELISA

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[13][16][17]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with non-toxic concentrations of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one for 1 hour.[1]

  • Stimulate the cells with LPS (1 µg/mL) for an appropriate duration (e.g., 6 hours for TNF-α, 24 hours for IL-6).[17]

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • The concentration of each cytokine is determined from a standard curve.

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control0(Value)(Value)
LPS (1 µg/mL)0(Value)(Value)
LPS + Compound(Conc. 1)(Value)(Value)
LPS + Compound(Conc. 2)(Value)(Value)
LPS + Compound(Conc. 3)(Value)(Value)

Expected Outcomes and Interpretation

A compound with significant anti-inflammatory activity is expected to exhibit the following characteristics:

  • Low Cytotoxicity: The compound should not significantly reduce cell viability at the concentrations tested for anti-inflammatory effects.

  • Inhibition of Nitric Oxide Production: A dose-dependent decrease in nitrite concentration in the supernatant of LPS-stimulated cells treated with the compound.

  • Reduction of Pro-inflammatory Cytokines: A dose-dependent decrease in the secretion of TNF-α and IL-6 in the supernatant of LPS-stimulated cells treated with the compound.

These results would suggest that 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one possesses anti-inflammatory properties and warrants further investigation into its mechanism of action, potentially through studies on the NF-κB signaling pathway, such as Western blotting for phosphorylated IκBα and nuclear translocation of p65.

References

  • Monaco, C., et al. (2004). Transcriptional profiling of the LPS induced NF-κB response in macrophages. BMC Genomics. Available at: [Link]

  • Doble, B. W., et al. (2003). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: [Link]

  • Kannan, S. (2013). Nitric Oxide Assay? ResearchGate. Available at: [Link]

  • Schenone, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, J., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. Available at: [Link]

  • Lim, H. S., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Medema, J. P., et al. (2003). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. Blood. Available at: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation. Available at: [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Jones, D. S., et al. (2007). NF-κB activation in LPS stimulated RAW 264.7 cells. ResearchGate. Available at: [Link]

  • Kim, D. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]

  • Wang, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]

  • Macedo, L. G. R., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules. Available at: [Link]

  • Jin, X., et al. (2018). Determination of TNF-α and IL-6. Bio-protocol. Available at: [Link]

  • Li, Y., et al. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. Drug Design, Development and Therapy. Available at: [Link]

  • Promsan, S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants. Available at: [Link]

  • Ruga, M. A., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Molecules. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Das, P., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega. Available at: [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • de Oliveira, A. C., et al. (2022). The MTT assay performed with a macrophage cell line (RAW 264.7). ResearchGate. Available at: [Link]

  • Das, J., et al. (2017). Cell viability determination using MTT assay. (A) RAW 264.7 Cells were... ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses. Marine Drugs. Available at: [Link]

  • L-Far, F., et al. (2019). A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. European Journal of Pharmacology. Available at: [Link]

  • L-Far, F., et al. (2019). A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. European Journal of Pharmacology. Available at: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]

  • Han, X., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

  • Han, X., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Application

Application Note: A Guide to Screening 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs for Kinase Inhibitory Activity

Introduction: The Promise of a Privileged Scaffold in Kinase Drug Discovery Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold in Kinase Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processes.[] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The ATP binding site, a conserved pocket within the kinase domain, represents both a prime opportunity and a significant challenge for the design of potent and selective inhibitors.[3]

Within the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple, distinct biological targets. The 4H-pyrido[1,2-a]pyrimidin-4-one core is one such scaffold, with derivatives showing a wide range of biological activities.[4] Specifically, the 2-phenyl substituted variant and its analogs have emerged as a promising starting point for inhibitor design, with demonstrated activity against various enzymes and potential applications in cancer therapy.[5][6][7]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to effectively screen 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives for kinase inhibitory activity. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating workflow from initial high-throughput screening to robust cellular validation.

The Kinase Inhibitor Screening Cascade: A Strategy for Success

A successful kinase inhibitor discovery program relies on a multi-stage screening funnel designed to efficiently identify potent, selective, and cell-active compounds from a larger library. This cascade approach minimizes wasted resources by using a high-throughput, cost-effective primary assay to identify initial "hits," which are then subjected to more rigorous and physiologically relevant secondary assays.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) Primary_Screen Primary Screen (e.g., Single-Point @ 10 µM) Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation Identifies 'Hits' IC50_Determination Dose-Response (IC50) (Biochemical Potency) Hit_Confirmation->IC50_Determination Confirms Activity Cellular_Assay Secondary Screen (Cellular Target Engagement/ Phosphorylation Assay) IC50_Determination->Cellular_Assay Prioritizes Potent Hits Cell_Viability Functional Screen (Cell-Viability/Proliferation) Cellular_Assay->Cell_Viability Confirms Cellular Activity Lead_Opt Lead Optimization (SAR, Selectivity Profiling) Cell_Viability->Lead_Opt Identifies Functional Leads G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection K_Reaction Kinase + Substrate + ATP K_Products Phospho-Substrate + ADP K_Reaction->K_Products Kinase Activity ATP_left Unused ATP Add_ReagentA Add ADP-Glo™ Reagent K_Products->Add_ReagentA ATP_left->Add_ReagentA ATP_gone ATP -> AMP Add_ReagentA->ATP_gone Add_ReagentB Add Kinase Detection Reagent ATP_gone->Add_ReagentB ADP_to_ATP ADP -> ATP Add_ReagentB->ADP_to_ATP Luciferase ATP + Luciferin -> Light ADP_to_ATP->Luciferase G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Compound 2-phenyl-4H-pyrido [1,2-a]pyrimidin-4-one Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of the EGFR-RAS-ERK signaling pathway.

Protocol 2: In-Cell Western Assay for Target Phosphorylation

This protocol measures the level of a specific phosphorylated protein relative to the total amount of that protein within cells grown in a 96-well plate.

StepActionDetails & Rationale
1 Cell Plating Seed cells (e.g., A549 for EGFR) in a 96-well plate and grow to ~80-90% confluency. Rationale: A consistent cell number across wells is crucial for reproducible results.
2 Serum Starvation Replace growth media with serum-free media and incubate for 12-24 hours. Rationale: This reduces basal kinase activity, allowing for a clearer signal window upon stimulation.
3 Compound Treatment Treat cells with a dose-response of the inhibitor for 1-2 hours. Rationale: This allows the compound to enter the cells and engage with the target kinase.
4 Stimulation Stimulate the cells with a growth factor (e.g., EGF for 15 minutes) to activate the target kinase pathway. Rationale: This provides the "on" signal that the inhibitor is intended to block.
5 Fix & Permeabilize Immediately fix the cells with 4% formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100). Rationale: Fixation preserves the cellular state, while permeabilization allows antibodies to enter the cell.
6 Blocking Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).
7 Primary Antibody Incubation Incubate wells with a cocktail of two primary antibodies overnight: one specific for the phosphorylated target (e.g., anti-p-ERK) and one for the total protein (e.g., anti-Total-ERK). Rationale: Using both antibodies in the same well allows for normalization of the phospho-signal to the total protein level, correcting for any variations in cell number.
8 Secondary Antibody Incubation Wash and incubate with two different species-specific secondary antibodies conjugated to spectrally distinct infrared dyes (e.g., 700 nm and 800 nm). Rationale: These fluorescently-labeled antibodies allow for simultaneous detection of both the phosphorylated and total protein signals.
9 Imaging Wash wells and scan the plate using an infrared imaging system.

Data Analysis

  • Quantify Signals: Determine the integrated intensity for each channel (e.g., 700 nm for p-ERK, 800 nm for Total-ERK).

  • Normalize Data: Calculate the ratio of the phospho-protein signal to the total protein signal for each well.

  • Calculate Cellular IC₅₀: Plot the normalized phospho-signal ratio against the log of the inhibitor concentration and fit with non-linear regression to determine the cellular IC₅₀.

Conclusion

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic and validated workflow presented in this application note provides a robust framework for identifying and characterizing the activity of these compounds. By starting with a universal, high-throughput biochemical assay like ADP-Glo™ for primary screening and IC₅₀ determination, researchers can efficiently identify potent inhibitors. Subsequent validation using physiologically relevant cell-based assays, such as the In-Cell Western, is a critical step to ensure that biochemical potency translates into cellular efficacy. This rigorous, multi-faceted approach increases the probability of advancing compounds that will succeed in more complex biological systems, ultimately accelerating the journey from chemical scaffold to potential therapeutic.

References

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  • Klicic, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

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  • Abdel-Maksoud, M. S. et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. National Institutes of Health. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Available at: [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Available at: [Link]

  • Maccari, R. et al. (n.d.). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. PubMed. Available at: [Link]

  • Fischer, P. M. et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]

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  • PubMed. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Available at: [Link]

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Method

Application Notes and Protocols: Cell-Based Assays for Determining the Anticancer Effects of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction The quest for novel anticancer therapeutics is a cornerstone of modern biomedical research. Among the vast landscape of heterocyclic compounds, pyridopyrimidine derivatives have emerged as a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anticancer therapeutics is a cornerstone of modern biomedical research. Among the vast landscape of heterocyclic compounds, pyridopyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3][4] Specifically, the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one core represents a promising starting point for the development of new targeted therapies.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to elucidate the anticancer properties of this compound and its analogues.

Cell-based assays are indispensable tools in the early stages of anticancer drug discovery, offering a physiologically relevant context to evaluate a compound's efficacy and mechanism of action.[6][7][8] They serve to bridge the gap between initial high-throughput screening and subsequent preclinical animal studies, allowing for the systematic investigation of a compound's impact on critical cellular processes such as viability, proliferation, apoptosis, cell cycle progression, and metastasis.[7][8][9]

This guide is structured to provide not only step-by-step protocols for essential assays but also the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. We will delve into a suite of assays designed to build a comprehensive profile of the anticancer activity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Foundational Assays: Assessing Cytotoxicity and Viability

The initial step in characterizing a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely adopted, robust, and cost-effective method for this purpose.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[11][12] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[12]

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay[10][13][14]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG-2, MCF-7, HCT-116)[1]

  • Complete cell culture medium

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Cell Treatment:

    • Prepare serial dilutions of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Example IC₅₀ Values
Cell LineCompoundIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneHypothetical Value
HepG-2 (Liver Cancer)2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneHypothetical Value
MCF-7 (Breast Cancer)2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneHypothetical Value
Doxorubicin (Control)DoxorubicinReference Value

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is established, the next critical step is to investigate the mechanism of cell death. Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[14]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[15][16] Propidium iodide (PI) is a fluorescent DNA-intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17][18]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Apoptosis Assay[17][18][19][20]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection:

    • Treat cells with 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one at the determined IC₅₀ concentration for a specified time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V(-) / PI(-): Viable cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[19] Dysregulation of the cell cycle is a hallmark of cancer.[20] Cell cycle analysis using flow cytometry involves staining the DNA of a cell population with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[21] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents can cause cell cycle arrest at specific checkpoints, which can be quantified by this method.

Detailed Protocol: Cell Cycle Analysis[23][24][25]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • PI solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing RNase A and incubate for 15-30 minutes at room temperature. RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.[21]

    • Add PI solution to the cells and incubate for at least 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Example Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC₅₀)Hypothetical ValueHypothetical ValueHypothetical Value

Assessing Effects on Cell Migration and Invasion

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Evaluating the impact of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one on these processes is crucial for understanding its full therapeutic potential.

Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[22][23] A "scratch" or cell-free gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close this gap is monitored over time.[22][24] This assay provides a qualitative and quantitative measure of a compound's effect on cell motility.[24]

Detailed Protocol: Wound Healing Assay[26][28][29]

Materials:

  • Cancer cell line

  • 24-well or 12-well tissue culture plates

  • Sterile 1 mL or 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed cells into a multi-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Creating the Wound:

    • Once confluent, gently create a straight scratch across the center of the monolayer with a sterile pipette tip.[22]

    • Wash the wells gently with medium to remove detached cells and debris.[24]

  • Treatment and Imaging:

    • Replenish the wells with fresh medium containing the test compound or vehicle control.

    • Immediately capture an image of the scratch at time 0 (T=0).

    • Incubate the plate and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.[22]

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

Principle: The Transwell invasion assay, or Boyden chamber assay, assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking the in vivo process of metastasis.[9][25] The assay uses a two-chamber system separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[26][27] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must actively degrade the ECM and migrate through the pores towards the chemoattractant.[25][26]

Experimental Workflow: Transwell Invasion Assay

Caption: Workflow for the Transwell invasion assay.

Detailed Protocol: Transwell Invasion Assay[30][33][34]

Materials:

  • Transwell inserts (with appropriate pore size) and companion plates

  • Matrigel or other ECM components

  • Cancer cell line

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixative (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Insert Preparation:

    • Thaw Matrigel on ice and dilute with cold, serum-free medium.

    • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.[28]

  • Cell Seeding and Incubation:

    • Harvest and resuspend cells in serum-free medium containing the test compound or vehicle control.

    • Seed the cell suspension into the upper chamber of the coated inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[28]

    • Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixative solution.

    • Stain the fixed cells with Crystal Violet.[28]

  • Quantification:

    • Thoroughly wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells in several microscopic fields and calculate the average.

Conclusion

The systematic application of these cell-based assays provides a robust framework for characterizing the anticancer effects of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. By progressing from foundational cytotoxicity assessments to more nuanced mechanistic studies of apoptosis, cell cycle arrest, and metastatic potential, researchers can build a comprehensive biological profile of the compound. This detailed understanding is essential for guiding further lead optimization, preclinical development, and ultimately, the translation of promising compounds into novel cancer therapies.

References

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Application

Application Notes and Protocols for High-Throughput Screening of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Libraries

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (PPP) core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (PPP) core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this structure have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases, by modulating the activity of key cellular targets.[1][2] Notably, substituted PPPs have been identified as potent inhibitors of critical signaling proteins such as protein tyrosine phosphatase SHP2 and kinases like PI3K/mTOR, which are often dysregulated in cancer.[3] The structural rigidity and synthetic tractability of the PPP scaffold make it an excellent starting point for the construction of large, diverse chemical libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive framework for the high-throughput screening (HTS) of PPP libraries, from initial assay development to hit validation, to identify and characterize novel modulators of clinically relevant biological targets.

I. Strategic Considerations for Screening a PPP Library

The success of any high-throughput screening campaign hinges on a well-defined strategy that considers the physicochemical properties of the compound library and the biological target of interest.

Library Quality and Compound Management

A well-curated PPP library is essential for a successful screening campaign. Key characteristics of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one core include a molecular weight of approximately 222.24 g/mol , a LogP of around 1.8, and two hydrogen bond acceptors.[4] These properties generally align with established guidelines for drug-likeness. It is crucial to ensure the purity and structural integrity of all compounds in the library. Compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10 mM and stored in a controlled environment to prevent degradation.

Biochemical vs. Cell-Based Primary Screens

The choice between a biochemical (cell-free) and a cell-based primary screen depends on the target and the desired information.

  • Biochemical assays are ideal for identifying direct inhibitors of a purified enzyme, such as a kinase or phosphatase.[5] They offer a controlled environment to study the direct interaction between the compound and the target, minimizing confounding factors present in a cellular context.[5]

  • Cell-based assays provide a more physiologically relevant context by assessing the effect of a compound on a specific pathway within a living cell.[6] They can identify compounds that act on the target of interest as well as other components of the signaling cascade. More than half of all HTS campaigns for drug discovery now utilize cell-based assays.[5]

For screening a PPP library against a specific enzyme target like PI3K or SHP2, a common and effective strategy is to begin with a biochemical assay to identify direct binders and then use a cell-based assay as a secondary screen to confirm on-target activity in a more complex biological system.

II. Primary High-Throughput Screening: A Dual-Target Approach

Given the known activity of PPP derivatives against both kinases and phosphatases, this guide will detail parallel primary screening protocols for two key cancer targets: the lipid kinase PI3Kα and the protein tyrosine phosphatase SHP2.

A. Biochemical HTS for PI3Kα Inhibitors using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS, offering high sensitivity and minimal interference from library compounds.[7] This protocol describes a competitive displacement assay to identify inhibitors of PI3Kα.

Principle of the Assay: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. A Europium (Eu3+) cryptate-labeled anti-GST antibody binds to a GST-tagged PIP3-binding domain, which in turn binds to a biotinylated PIP3 tracer. This brings the Eu3+ donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal. When PI3Kα is active, it produces unlabeled PIP3, which displaces the biotinylated tracer, leading to a decrease in the FRET signal. Inhibitors of PI3Kα will prevent PIP3 production, thus maintaining a high FRET signal.

Experimental Workflow for PI3Kα HTS

HTS_Workflow_PI3K cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Detection Compound 1. Add 50 nL of PPP compound (10 mM in DMSO) Controls 2. Add 50 nL of DMSO (neg) or known inhibitor (pos) Enzyme_Substrate 3. Add 10 µL of PI3Kα enzyme and PIP2 substrate mix Controls->Enzyme_Substrate Incubate_1 4. Incubate for 60 min at room temperature Enzyme_Substrate->Incubate_1 ATP_Start 5. Add 10 µL of ATP to initiate reaction Incubate_1->ATP_Start Incubate_2 6. Incubate for 30 min at room temperature ATP_Start->Incubate_2 Detection_Reagents 7. Add 5 µL of HTRF detection reagents Incubate_2->Detection_Reagents Incubate_3 8. Incubate for 2 hours at room temperature Detection_Reagents->Incubate_3 Read_Plate 9. Read HTRF signal (665 nm / 620 nm) Incubate_3->Read_Plate

Caption: HTS workflow for PI3Kα biochemical assay.

Detailed Protocol: PI3Kα HTRF Assay (384-well format)

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the PPP library (10 mM in DMSO) into the appropriate wells of a 384-well low-volume Greiner plate. For control wells, dispense 50 nL of DMSO (negative control) or a known PI3K inhibitor such as Wortmannin (positive control, 10 µM final concentration).

  • Enzyme/Substrate Addition: Prepare a master mix containing PI3Kα enzyme and the PIP2 substrate in the assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% CHAPS). Dispense 10 µL of this mix into each well.

  • Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 10 µL of the ATP solution to all wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for PI3Kα.

  • Reaction Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 5 µL of the HTRF detection reagent mix (containing Eu3+-cryptate labeled anti-GST antibody, GST-tagged PIP3-binding domain, biotinylated PIP3, and streptavidin-XL665) to each well.

  • Final Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.

B. Biochemical HTS for SHP2 Inhibitors using a Fluorescence-Based Assay

This protocol uses a fluorogenic phosphatase substrate to identify inhibitors of SHP2.

Principle of the Assay: The assay utilizes a non-fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is dephosphorylated by SHP2 to produce the highly fluorescent 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The increase in fluorescence intensity is directly proportional to SHP2 activity. Compounds from the PPP library that inhibit SHP2 will prevent the dephosphorylation of DiFMUP, resulting in a low fluorescence signal.

Detailed Protocol: SHP2 Fluorescence Assay (384-well format)

  • Compound Plating: As described for the PI3Kα assay, dispense 50 nL of the PPP library compounds, DMSO, or a known SHP2 inhibitor (e.g., SHP099, 10 µM final concentration) into a 384-well black, low-volume plate.

  • Enzyme Addition: Prepare a solution of recombinant full-length SHP2 in assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20). Dispense 10 µL of the SHP2 solution into each well.

  • Pre-incubation: Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of DiFMUP in the assay buffer. Add 10 µL of the DiFMUP solution to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Excitation: 355 nm, Emission: 460 nm).

III. Data Analysis and Quality Control

Rigorous data analysis and quality control are paramount to the success of an HTS campaign.

Assay Quality Metrics

The robustness of the HTS assay should be assessed on each plate using the Z'-factor, which is a measure of the statistical effect size.[8] The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

Z'-factor Value Assay Quality
> 0.5Excellent, highly robust assay for HTS
0 to 0.5Acceptable, but may require further optimization
< 0Unacceptable, assay requires significant redesign

A Z'-factor consistently above 0.5 is required to proceed with the full screen.[9]

Hit Identification

A "hit" is a compound that produces a statistically significant change in the assay signal compared to the negative controls. A common method for hit selection is to use a threshold based on the mean and standard deviation of the negative controls (DMSO wells) on each plate. For example, a hit can be defined as a compound that produces a signal greater than three standard deviations from the mean of the negative controls.

IV. Hit Confirmation and Secondary Assays

Primary hits from the HTS must be subjected to a series of validation steps to eliminate false positives and confirm their biological activity.

Hit Validation Workflow

Hit_Validation_Workflow Primary_HTS Primary HTS Hits Reconfirm 1. Re-test in Primary Assay (Confirmatory Screen) Primary_HTS->Reconfirm Dose_Response 2. Dose-Response Curve (IC50 Determination) Reconfirm->Dose_Response Orthogonal_Assay 3. Orthogonal Biochemical Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Cell_Based_Assay 4. Cell-Based Secondary Assay (On-target activity in cells) Orthogonal_Assay->Cell_Based_Assay SAR 5. Preliminary SAR Analysis (Analog testing) Cell_Based_Assay->SAR

Caption: Workflow for hit validation and characterization.

Confirmatory Screen and Dose-Response

Confirmed hits should be re-tested in the primary assay, often at multiple concentrations, to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50). This step helps to confirm the activity and provides a measure of the compound's potency.

Orthogonal Assays

To rule out false positives resulting from assay-specific artifacts (e.g., fluorescence interference), hits should be tested in an orthogonal assay that measures the same biological activity but uses a different detection method. For example, a fluorescence-based kinase assay hit could be confirmed using a luminescence-based assay that measures ATP consumption.

Cell-Based Secondary Assay: p-AKT Western Blot for PI3K Hits

For hits from the PI3Kα biochemical screen, a cell-based assay is crucial to confirm that the compound can inhibit the PI3K pathway in a cellular context. A common method is to measure the phosphorylation of AKT (p-AKT), a downstream substrate of PI3K.

Protocol: p-AKT (Ser473) HTRF Assay in Cancer Cells

This protocol uses a human phospho-AKT (Ser473) detection kit to measure the inhibition of the PI3K/AKT pathway in a cancer cell line with a constitutively active PI3K pathway (e.g., PC-3 prostate cancer cells).[10]

  • Cell Culture and Plating: Culture PC-3 cells to ~80% confluency. Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit PPP compounds for 2-4 hours. Include DMSO as a negative control and a known PI3K inhibitor as a positive control.

  • Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided with the HTRF kit.

  • Detection: Add the HTRF detection reagents (an anti-p-AKT(Ser473) antibody labeled with Eu3+-cryptate and an anti-total AKT antibody labeled with d2) to the lysate.

  • Incubation and Reading: Incubate for 4 hours at room temperature and read the HTRF signal as previously described. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PPP_Inhibitor PPP Inhibitor PPP_Inhibitor->PI3K PTEN PTEN PTEN->PIP3

Sources

Method

Application Notes &amp; Protocols: Synthesis and Application of Radiolabeled 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one for Preclinical Imaging

Introduction: Bridging Bioactive Scaffolds with In Vivo Imaging The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Bioactive Scaffolds with In Vivo Imaging

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant biological activity.[1][2] Derivatives of this structure are explored as anti-inflammatory, antipsychotic, and tranquilizer agents.[1] Understanding the in vivo fate of these promising therapeutic candidates—how they distribute throughout the body, engage with their intended targets, and are eventually cleared—is a cornerstone of modern drug development.

Positron Emission Tomography (PET) is an exceptionally sensitive and quantitative molecular imaging technique that provides this crucial in vivo data non-invasively.[3][4] By labeling a bioactive molecule with a positron-emitting radionuclide, such as carbon-11 (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (¹⁸F, t½ ≈ 109.8 min), we can visualize and quantify its dynamic processes within a living organism.[5][6] This guide provides a detailed methodology for the synthesis, radiolabeling, quality control, and preclinical imaging application of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a representative member of this important chemical class.

Synthesis of the Reference Standard and Radiolabeling Precursors

A robust and reproducible synthesis of the non-radiolabeled ("cold") reference standard is paramount for analytical confirmation of the final radiotracer. Furthermore, the strategic design of a suitable precursor molecule is the most critical step in developing a successful radiolabeling procedure. The choice of precursor is dictated by the chosen radionuclide and the desired labeling position.

General Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Reference Standard)

The most direct route to this scaffold is the acid-catalyzed cyclocondensation of a 2-aminopyridine with a β-ketoester.[7][8] This method is efficient and generally provides good yields.

Protocol: Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add ethyl benzoylacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) (0.1 eq).

  • Heat the reaction mixture to a high temperature (typically 180-250 °C), monitoring the removal of water and ethanol via a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) to remove the reaction solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Precursor Design and Synthesis for Radiolabeling

The goal is to synthesize a precursor that can be rapidly and efficiently converted into the desired radiolabeled product in the final step.

  • For [¹¹C]Labeling: The short half-life of ¹¹C necessitates extremely fast chemistry.[9] A common and highly reliable method is ¹¹C-methylation.[10] For this, a precursor with a nucleophilic site, such as a phenol or an amine, is required. A suitable precursor is the desmethyl analogue, for example, 2-(4-hydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one . This is synthesized using the general protocol above, substituting ethyl 4-hydroxybenzoylacetate for ethyl benzoylacetate.

  • For [¹⁸F]Labeling: The longer half-life of ¹⁸F allows for slightly more complex procedures. The most common method is nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride.[3][11] This requires a precursor with an aromatic ring activated by an electron-withdrawing group and containing a good leaving group (e.g., -NO₂, -OTs, -NMe₃⁺). A robust precursor is 2-(4-nitrophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one , synthesized by substituting ethyl 4-nitrobenzoylacetate in the general protocol.

G cluster_0 Synthesis of Reference Standard & Precursors aminopyridine 2-Aminopyridine standard 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Cold Standard) aminopyridine->standard TsOH, Heat f18_precursor 2-(4-Nitrophenyl)-... ([¹⁸F] Precursor) aminopyridine->f18_precursor TsOH, Heat c11_precursor 2-(4-Hydroxyphenyl)-... ([¹¹C] Precursor) aminopyridine->c11_precursor TsOH, Heat ketoester Ethyl Benzoylacetate ketoester->standard nitro_ketoester Ethyl 4-Nitrobenzoylacetate nitro_ketoester->f18_precursor hydroxy_ketoester Ethyl 4-Hydroxybenzoylacetate hydroxy_ketoester->c11_precursor

Caption: Synthesis of the reference standard and radiolabeling precursors.

Protocols for Radiosynthesis

All radiosyntheses must be performed in a shielded hot cell using an automated synthesis module to minimize radiation exposure.

Protocol for [¹¹C]2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol details the O-methylation of the phenolic precursor using [¹¹C]methyl triflate.

Materials:

  • 2-(4-hydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one precursor (1-2 mg)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), produced from cyclotron-generated [¹¹C]CO₂

  • HPLC system with semi-preparative C18 column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • Sterile water for injection, USP

  • Ethanol, USP

  • Sterile 0.22 µm filter

Procedure:

  • Precursor Preparation: Dissolve the precursor (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel. Add a small amount of NaH to deprotonate the phenol.

  • [¹¹C]CH₃OTf Trapping: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature.

  • Reaction: Heat the sealed vessel at 80-100 °C for 3-5 minutes.

  • Quenching & Dilution: Cool the vessel and quench the reaction by adding 500 µL of HPLC mobile phase.

  • Purification: Inject the entire reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to the desired product (identified by co-elution with the non-radiolabeled standard).

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with a small volume of ethanol, followed by sterile saline for injection. The final solution is passed through a sterile 0.22 µm filter into a sterile dose vial.

G start [¹¹C]CO₂ (from Cyclotron) methylation [¹¹C]CH₃OTf Synthesis start->methylation reaction Reaction with Deprotonated Precursor (80-100°C, 5 min) methylation->reaction hplc Semi-Prep HPLC Purification reaction->hplc formulation SPE Formulation hplc->formulation qc Quality Control formulation->qc final Final Product ([¹¹C]Radiotracer) qc->final G start [¹⁸F]Fluoride (from Cyclotron) activation K₂₂₂/K₂CO₃ Azeotropic Drying start->activation reaction Reaction with Nitro-Precursor (150-180°C, 20 min) activation->reaction hplc Semi-Prep HPLC Purification reaction->hplc formulation SPE Formulation hplc->formulation qc Quality Control formulation->qc final Final Product ([¹⁸F]Radiotracer) qc->final G cluster_0 In Vivo PET Imaging Workflow tracer QC-Passed Radiotracer injection IV Injection into Anesthetized Animal tracer->injection scan Dynamic PET/CT Scan (60-90 min) injection->scan reconstruction Image Reconstruction (Time-Framed Data) scan->reconstruction analysis ROI Analysis & Time-Activity Curves reconstruction->analysis outcome Quantification of In Vivo Biodistribution & Target Engagement analysis->outcome

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

Introduction to the Synthesis

The most common and direct route to synthesizing 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the condensation of 2-aminopyridine with an appropriate β-ketoester, typically ethyl benzoylacetate. This reaction is a variation of the Gould-Jacobs and Conrad-Limpach reactions, which are classic methods for forming fused heterocyclic systems. The reaction generally proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a thermal cyclization to yield the final product. While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide will help you understand and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions, but also the underlying chemical reasoning.

Question 1: My reaction has a low yield of the desired 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, and the crude product is a complex mixture. What are the likely causes?

Answer:

A low yield and a complex product mixture are the most frequently encountered problems in this synthesis. Several factors can contribute to this, often occurring simultaneously.

  • Incomplete Cyclization: The final, heat-driven cyclization step is often the bottleneck. Insufficient temperature or reaction time will result in the accumulation of the uncyclized enamine intermediate, ethyl 3-((pyridin-2-yl)amino)-3-phenylacrylate. This intermediate is often a persistent, oily substance that complicates purification.

    • Troubleshooting:

      • Increase Reaction Temperature: The cyclization is a thermally-driven electrocyclic reaction that requires significant energy input.[1][2] Reactions are often conducted in high-boiling solvents like diphenyl ether or Dowtherm A to achieve the necessary temperatures (typically >200 °C).

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the intermediate. It is not uncommon for these reactions to require several hours at reflux.

      • Use of a Catalyst: While often performed thermally, some literature suggests that acid catalysts can promote both the initial condensation and the subsequent cyclization. However, care must be taken as strong acids can also promote side reactions.

  • Formation of an Isomeric Byproduct: Under certain conditions, particularly at very high temperatures, a competing reaction pathway analogous to the Knorr quinoline synthesis can occur.[1] In this pathway, the exocyclic amino group of 2-aminopyridine attacks the ester carbonyl of ethyl benzoylacetate first, leading to an amide intermediate. Subsequent cyclization would yield an isomeric pyridopyrimidinone.

    • Troubleshooting:

      • Optimize Temperature: There is a delicate balance between a temperature high enough to drive the desired cyclization and one that favors the Knorr-type pathway. A systematic temperature screen is recommended to find the optimal conditions for your specific setup.

  • Self-Condensation of Ethyl Benzoylacetate: Ethyl benzoylacetate, like other esters with acidic α-protons, can undergo self-condensation via a Claisen condensation mechanism, especially if basic catalysts are used or if the reaction is heated for extended periods without efficient consumption of the starting materials.[3] This leads to polymeric, tar-like byproducts that are notoriously difficult to remove.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of 2-aminopyridine to ensure the ethyl benzoylacetate is consumed efficiently.

      • Avoid Strong Bases: If a catalyst is necessary, a mild Lewis acid or a protic acid is generally preferred over a strong base.

  • Hydrolysis of Starting Material: The presence of water in the reaction mixture can lead to the hydrolysis of ethyl benzoylacetate to benzoylacetic acid. This β-keto acid is unstable and can readily decarboxylate to acetophenone, which will not participate in the desired reaction.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Question 2: I've isolated my product, but it's contaminated with a persistent, colored impurity. How can I identify and remove it?

Answer:

Colored impurities are often indicative of side reactions leading to extended conjugated systems or degradation products.

  • Possible Identity of the Impurity:

    • Uncyclized Intermediate: The enamine intermediate possesses a conjugated system that can impart color. Its presence can be confirmed by LC-MS, as it will have a different molecular weight than the final product.

    • Dimers or Oligomers of 2-aminopyridine: At high temperatures, 2-aminopyridine can undergo self-condensation or degradation, leading to colored, polymeric materials.[4]

    • Hantzsch-type Dihydropyridine: In some pyrimidine syntheses, a fluorescent byproduct, a Hantzsch-type 1,4-dihydropyridine, can form from the reaction of two equivalents of the β-ketoester with an ammonia source.[5] While less common in this specific reaction, it's a possibility if there's any degradation of 2-aminopyridine.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.

    • Recrystallization: If the product is crystalline, recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane) can be highly effective at removing minor impurities.

    • Activated Carbon Treatment: For removing highly colored, polymeric impurities, treating a solution of the crude product with activated carbon can be beneficial. However, this may also lead to some loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: The choice of solvent is critical and is largely dictated by the high temperature required for the cyclization step. High-boiling, inert solvents are preferred.

SolventBoiling Point (°C)Comments
Diphenyl ether259Commonly used, but can be difficult to remove.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; similar properties to diphenyl ether.
Mineral Oil>300Inexpensive and provides high temperatures, but can make workup and purification challenging.
Toluene/Xylene111 / ~140May not reach a high enough temperature for efficient cyclization, leading to incomplete conversion.

For laboratory-scale synthesis, diphenyl ether or Dowtherm A are often the solvents of choice. For larger-scale preparations, a solvent-free reaction or the use of a more easily removable high-boiling solvent might be considered.

Q2: Is a catalyst necessary for this reaction?

A2: The reaction can be performed thermally without a catalyst. However, the addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can accelerate the initial condensation step. It is important to note that the use of a catalyst may also influence the side reaction profile, so optimization is key.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a solvent system that gives good separation between the starting materials, the intermediate, and the product (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the formation of the product spot (which is typically more polar than the starting materials) can be visualized under UV light. For more quantitative analysis, LC-MS is an excellent tool to track the consumption of reactants and the formation of the product and any byproducts.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway 2-Aminopyridine 2-Aminopyridine Enamine_Intermediate Enamine Intermediate 2-Aminopyridine->Enamine_Intermediate + Ethyl Benzoylacetate - H2O Ethyl Benzoylacetate Ethyl Benzoylacetate Final_Product 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Enamine_Intermediate->Final_Product Thermal Cyclization - EtOH

Caption: The main synthetic route to 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Temp Was the reaction temperature >200°C? Start->Check_Temp Check_Time Was the reaction monitored to completion? Check_Temp->Check_Time Yes Increase_Temp Increase temperature and/or use a higher boiling solvent. Check_Temp->Increase_Temp No Check_Purity Were anhydrous reagents and solvents used? Check_Time->Check_Purity Yes Increase_Time Increase reaction time and monitor by TLC/LC-MS. Check_Time->Increase_Time No Dry_Reagents Ensure all components are anhydrous. Use an inert atmosphere. Check_Purity->Dry_Reagents No Purify Purify by column chromatography to isolate the product and characterize byproducts. Check_Purity->Purify Yes Increase_Temp->Purify Increase_Time->Purify Dry_Reagents->Purify

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Bhawale, D. D., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 769-801. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry, 11(8), 887-896. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylacetate. Organic Syntheses, Coll. Vol. 4, p.415 (1963); Vol. 34, p.46 (1954). Available at: [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. Available at: [Link]

  • ResearchGate. (2019). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

Sources

Optimization

Improving the yield and purity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis

Welcome to the technical support center for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. The pyrido[1,2-a]pyrimidin-4-one core is a key structural motif in numerous biologically active compounds, including antipsychotic agents, tranquilizers, and anticancer agents.[1][2] Therefore, achieving high yield and purity is critical for downstream applications.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in the 2-aminopyridine or the β-ketoester can significantly hinder the reaction.[3]

    • Actionable Advice: Ensure the purity of your starting materials by checking their specifications and, if necessary, purifying them before use. For example, 2-aminopyridine can be recrystallized from a suitable solvent like toluene.

  • Reaction Temperature and Time: The cyclization step often requires elevated temperatures to proceed efficiently.

    • Actionable Advice: If you are observing a low conversion of starting materials, consider increasing the reaction temperature or extending the reaction time.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction endpoint.[3]

  • Inefficient Catalyst: For catalyzed reactions, the choice and activity of the catalyst are paramount.

    • Actionable Advice: If using a catalyst such as TsOH-SiO2, ensure it is active and used in the appropriate loading.[5] In some cases, switching to a different catalyst, like a Lewis acid, might be beneficial.[3]

  • Solvent Choice: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.

    • Actionable Advice: While various solvents can be used, high-boiling point solvents like diphenyl ether have been shown to be effective, especially for the thermal cyclization step.[6] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times.[6][7]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: The crude product is a complex mixture and difficult to purify.

A complex crude product mixture often indicates the presence of side reactions or incomplete conversion. Identifying the nature of the impurities is the first step toward effective purification.

Troubleshooting Workflow:

G cluster_0 Problem: Complex Crude Product cluster_1 Possible Causes & Solutions cluster_2 Purification Strategy A Analyze crude mixture by LC-MS or NMR B Unreacted Starting Materials A->B C Incomplete Cyclization Intermediates A->C D Side Products (e.g., dimers, polymers) A->D E Optimize reaction time/temperature B->E F Consider a stronger catalyst C->F G Adjust stoichiometry or addition rate D->G H Column Chromatography E->H F->H G->H J Optimize solvent system for separation H->J I Recrystallization K Select a solvent with differential solubility I->K

Caption: Troubleshooting workflow for complex crude product mixtures.

Detailed Corrective Actions:

  • Identify Impurities: Use analytical techniques like LC-MS and NMR to identify the major impurities. Common culprits include unreacted starting materials, the intermediate anilinomethylenemalonate in Gould-Jacobs type reactions[8][9], or byproducts from side reactions.

  • Optimize Reaction Conditions:

    • Incomplete Cyclization: If open-chain intermediates are detected, this suggests that the cyclization step is the bottleneck. Consider increasing the reaction temperature or employing a catalyst to facilitate this step.[3]

    • Side Reactions: The formation of polymeric or dimeric byproducts can sometimes be suppressed by adjusting the concentration of reactants or the rate of addition of one reactant to another.

  • Refine Purification Strategy:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities. A carefully chosen eluent system is key. For pyridopyrimidinones, mixtures of ethyl acetate and petroleum ether are often effective.[1]

    • Recrystallization: If a major solid product is present, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for purification.[3]

Issue 2: The reaction appears to stall or not go to completion.

Stalled reactions are a common frustration. Monitoring the reaction progress is critical to differentiate between a slow reaction and one that has genuinely stopped.

Troubleshooting Protocol:

  • Confirm Reagent Activity:

    • Moisture Sensitivity: Ensure all reagents and solvents are anhydrous, as moisture can quench catalysts and react with intermediates.

    • Reagent Degradation: Verify the quality of your starting materials, especially if they have been stored for a long time.

  • Evaluate Reaction Parameters:

ParameterSymptomSuggested Solution
Temperature Reaction is sluggish at the current temperature.Gradually increase the temperature while monitoring for product formation and potential decomposition by TLC.
Catalyst No significant product formation after an extended period.Increase the catalyst loading or consider a more active catalyst. For instance, if a mild Brønsted acid is ineffective, a stronger Lewis acid might be required.[3]
Mixing In heterogeneous reactions, poor mixing can limit reaction rates.Ensure vigorous stirring to maximize the contact between reactants.
  • Consider Alternative Synthetic Routes: If optimization of the current method fails, it may be necessary to explore alternative synthetic strategies. Several methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones have been reported, including copper-catalyzed tandem reactions and microwave-assisted syntheses.[1][6]

Experimental Protocols

General Procedure for Synthesis via Copper-Catalyzed Tandem Reaction

This protocol is adapted from a reported synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

Materials:

  • 2-halopyridine (1.0 equiv.)

  • Enamine (1.2 equiv.)

  • Potassium bicarbonate (KHCO₃) (2.0 equiv.)

  • Copper(I) iodide (CuI) (0.2 equiv.)

  • MePhos (0.3 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 2-halopyridine, enamine, and KHCO₃.

  • Add CuI and MePhos to the tube.

  • Add DMF via syringe under an inert atmosphere.

  • Seal the tube and place it in a preheated oil bath at 130 °C for 48 hours.

  • After cooling to room temperature, quench the reaction with water and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Visualization of the Workflow:

G start Start: Assemble Reactants react Heat at 130°C for 48h start->react workup Aqueous Workup & Extraction react->workup purify Flash Chromatography workup->purify end End: Pure Product purify->end

Caption: Copper-catalyzed synthesis workflow.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Available at: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Publishing. Available at: [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available at: [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Available at: [Link]

  • (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of pyridopyrimidinone derivatives

Welcome to the technical support center for the synthesis of pyridopyrimidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridopyrimidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic reactions. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction to form the pyridopyrimidinone core is resulting in a low yield. What are the primary factors I should investigate?

Low yields in the initial cyclocondensation are a common hurdle. The issue often lies in one of several key areas: incomplete reaction, suboptimal catalyst performance, or unfavorable reaction conditions.

  • Incomplete Reaction: The reaction may not be reaching completion within your current timeframe. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A systematic approach to optimization involves incrementally increasing the reaction time and observing the effect on product formation.

  • Catalyst Choice and Concentration: The catalyst is a critical component. While some reactions can proceed without a catalyst, the use of acidic or basic catalysts often significantly improves yields.[2] For instance, in certain pyridopyrimidine syntheses, diammonium hydrogen phosphate (DAHP) has proven effective.[1] It is advisable to screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[2] Furthermore, the catalyst loading should be optimized; too little may be ineffective, while too much can sometimes lead to side reactions.

  • Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can accelerate the reaction rate, they can also promote the formation of byproducts or lead to the decomposition of starting materials or the desired product.[3][4] A methodical approach is to gradually increase the reaction temperature in small increments, closely monitoring the reaction profile.[1] In some cases, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5][6]

  • Solvent Effects: The polarity of the solvent can significantly impact reaction rates and yields.[2] Polar solvents are generally preferred for many cyclocondensation reactions. Experimenting with a range of solvents, such as ethanol, acetonitrile, or even solvent-free conditions, can lead to substantial improvements.[2]

Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity towards my desired pyridopyrimidinone derivative?

Poor selectivity is a frequent cause of reduced yields in multicomponent reactions, where various competing pathways can lead to a mixture of products.[7]

  • Temperature Optimization: As with low yields, temperature plays a crucial role in selectivity. Different reaction pathways often have different activation energies. By carefully controlling the temperature, you can favor the kinetic or thermodynamic product. Running the reaction at a lower or higher temperature might suppress the formation of undesired side products.[7]

  • Order of Reagent Addition: The sequence in which you add your reagents can significantly influence the reaction outcome. In some cases, a stepwise addition can prevent the formation of side products that might arise from premature reactions between certain starting materials.[7] For example, pre-forming an intermediate before adding the final component can often lead to a cleaner reaction profile.[7]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific pathway.[4] Some catalysts may preferentially promote the desired cyclization over competing side reactions. It is beneficial to screen a variety of catalysts with different acidic or basic properties.

  • Substrate Modification: The electronic properties of your starting materials can influence their reactivity and the subsequent reaction course. The presence of electron-donating or electron-withdrawing groups on your substrates can affect their reactivity and potentially steer the reaction towards the desired product.[7]

Q3: My crude product is difficult to purify. What are some effective purification strategies for pyridopyrimidinone derivatives?

Purification can be challenging, especially if the crude product contains impurities with similar physicochemical properties to the desired compound.

  • Recrystallization: This is often the first method of choice for solid compounds. The key is to find a suitable solvent or solvent system. This may require screening a range of solvents with varying polarities.[8] If your compound is poorly soluble in one solvent but soluble in another, a mixed-solvent recrystallization can be effective.[8] For compounds that precipitate too quickly as an amorphous solid or oil, slow cooling is essential. Seeding the solution with a small crystal of the pure compound can also promote proper crystal formation.[8]

  • Column Chromatography: When recrystallization is ineffective, column chromatography is the next logical step. To improve separation of closely related impurities, you can adjust the polarity of the eluent, try a different stationary phase (e.g., alumina instead of silica gel), or use techniques like gradient elution.[8]

  • Cation-Exchange Chromatography: For certain pyridopyrimidine derivatives, particularly those with basic nitrogen atoms, cation-exchange chromatography can be a powerful purification tool. This method is especially useful for removing excess basic starting materials or byproducts.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one core is a foundational step in the preparation of numerous biologically active molecules, including kinase inhibitors.[6][10] Low yields in this process can be a significant bottleneck.

Potential Causes & Troubleshooting Steps:

Symptom Potential Cause Troubleshooting Steps
TLC/LC-MS shows significant unreacted starting materials. Incomplete reaction. - Increase reaction time and monitor progress. - Gradually increase reaction temperature.[1] - Consider microwave irradiation to enhance reaction rate.[5]
Suboptimal catalyst. - Screen different acidic or basic catalysts (e.g., p-toluenesulfonic acid, piperidine). - Optimize catalyst loading.
Poor reactant solubility. - Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved at the reaction temperature.[2]
Formation of multiple spots on TLC, with low intensity for the desired product. Side reactions are predominating. - Lower the reaction temperature to favor the desired kinetic product.[3] - Change the order of reagent addition to minimize premature reactions.[7] - Investigate the use of a more selective catalyst.
Product degradation is observed over time. Harsh reaction conditions. - Reduce the reaction temperature. - Decrease the reaction time. - Use a milder catalyst.

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol provides a general guideline for a microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[5][6]

  • In a microwave-safe reaction vessel, combine the appropriate 2-aminopyridine-3-carbonitrile derivative (1.0 eq.), an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq.), and a suitable aldehyde or ketone (1.0 eq.).

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine) or an acid (e.g., acetic acid).

  • Add a suitable high-boiling solvent (e.g., DMF, ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-40 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate a generalized reaction workflow and a troubleshooting decision tree.

G cluster_workflow Generalized Synthetic Workflow A Starting Materials (e.g., 2-aminonicotinonitrile, malononitrile, aldehyde) B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Cyclocondensation Reaction B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Recrystallization, Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product: Pyrido[2,3-d]pyrimidinone G->H G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Q1 Analyze Reaction Mixture (TLC/LC-MS) Start->Q1 A1 Unreacted Starting Materials Present Q1->A1 Yes A2 Multiple Products/ Side Reactions Q1->A2 Yes A3 Product Degradation Q1->A3 Yes Sol1 Increase Reaction Time/ Temperature or Use Microwave Synthesis A1->Sol1 Sol2 Optimize Catalyst (Type and Loading) A1->Sol2 Sol3 Change Solvent A1->Sol3 A2->Sol2 Sol4 Adjust Temperature (Lower or Higher) A2->Sol4 Sol5 Modify Order of Reagent Addition A2->Sol5 Sol6 Use Milder Reaction Conditions A3->Sol6

Caption: A decision tree for troubleshooting low yields in pyridopyrimidinone synthesis.

References

  • López-Alvarado, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4196. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(19), 12698-12721. Available at: [Link]

  • Zacconi, F., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Chemistry & Biodiversity, 16(6), e1900085. Available at: [Link]

  • Singh, P. P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 399-440. Available at: [Link]

  • Lee, C.-C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one by Column Chromatography

Welcome to the technical support center for the purification of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to streamline your column chromatography workflow for this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource to explain not just the "how," but the "why" behind these purification strategies.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the column chromatography of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Question 1: My 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to elute from the column?

This is a common issue indicating that your compound is quite polar and interacts strongly with the acidic silica gel. Here’s how to address this:

  • Increase Mobile Phase Polarity: A more polar solvent system is needed. A standard solution is to introduce methanol into your mobile phase. Start by trying a mobile phase of 5-10% methanol in dichloromethane or ethyl acetate for your TLC analysis.

  • Use a More Aggressive Solvent System: For highly polar compounds, a small amount of a basic modifier can be very effective. Consider preparing a stock solution of 10% ammonium hydroxide in methanol. You can then try using 1-10% of this stock solution in dichloromethane.[1] This will help to neutralize the acidic sites on the silica gel, reducing the strong interaction with your polar compound.

  • Consider Reversed-Phase Chromatography: If your compound remains immobile even with highly polar solvent systems, reversed-phase chromatography is an excellent alternative. Here, you would use a nonpolar stationary phase (like C18 silica) and a polar mobile phase (such as a mixture of acetonitrile and water).[2] Pyrimidinone derivatives have been successfully separated using reversed-phase HPLC, which can be adapted for flash chromatography.[3][4][5][6]

Question 2: I'm seeing significant peak tailing, and my compound is eluting over many fractions. How can I improve the peak shape and get a sharper elution?

Peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Increase Solvent Polarity After Elution Begins: Once your compound starts to elute, you can increase the polarity of your eluting solvent.[1] For instance, if you start with 2% methanol in dichloromethane, you can increase it to 5% or even 10% once the first fractions containing your product are collected. This will help to push the trailing end of your compound off the column more quickly.

  • Deactivate the Silica Gel: The pyrido[1,2-a]pyrimidin-4-one core has nitrogen atoms that can interact strongly with acidic silanol groups on the silica surface, leading to tailing. You can deactivate the silica gel by preparing your slurry in a solvent system containing a small amount of a base, such as 1-2% triethylamine.[2] Flush the column with 2-3 column volumes of this deactivating solvent before loading your sample.[2]

  • Check for Compound Overload: Loading too much sample onto the column can lead to band broadening and tailing. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass.

Question 3: My compound seems to be decomposing on the column. My fractions are impure, and my yield is very low. What's happening?

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Test for Silica Gel Stability: Before running a large-scale column, it's crucial to check if your compound is stable on silica. This can be done with a simple 2D TLC experiment.[1] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If you see any new spots, your compound is likely degrading on the silica.

  • Use an Alternative Stationary Phase: If your compound is unstable on silica, consider using a more inert stationary phase. Alumina (basic or neutral) or Florisil can be good alternatives for separating compounds that are sensitive to acid.[1][7]

  • Deactivate the Silica Gel: As mentioned for peak tailing, deactivating the silica gel with a base like triethylamine can also prevent acid-catalyzed decomposition.

Question 4: I can't separate my desired 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one from a closely related impurity. What can I do to improve the resolution?

Poor separation of closely related compounds is a common challenge. Here are some strategies to improve resolution:

  • Optimize the Solvent System: The key to good separation is finding a solvent system that provides a good difference in Rf values (ΔRf) on the TLC plate. Aim for an Rf of 0.2-0.3 for your target compound.[2] Systematically screen different solvent mixtures. For example, you can try combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

  • Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a greater surface area, leading to better separation. If you are using 60 Å silica, consider trying 40-63 μm flash silica.

  • Dry Loading: If your compound has poor solubility in the column solvent, it can lead to band broadening and poor separation. In this case, dry loading is recommended.[8] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one?

Based on literature reports for similar compounds, a good starting point is a mixture of a nonpolar and a polar solvent.[9] A common system is petroleum ether and ethyl acetate.[9] You can start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.

Q2: How should I prepare my sample for loading onto the column?

The best method is to dissolve your sample in the minimum amount of a solvent that will be used to run the column.[8] If the compound is not very soluble in the mobile phase, you can use a slightly more polar solvent to dissolve it, but keep the volume to a minimum.[8] For difficult-to-dissolve samples or to achieve the best resolution, dry loading is the preferred method.[8]

Q3: How can I monitor the fractions coming off the column?

Thin-layer chromatography (TLC) is the most common method. Collect fractions in test tubes and spot a small amount from each fraction onto a TLC plate. Develop the plate in your chosen solvent system and visualize the spots under a UV lamp (the aromatic nature of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one should make it UV-active). Combine the fractions that contain your pure compound.

Q4: What are some potential byproducts from the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one that I should be aware of during purification?

The synthesis of this scaffold can involve reactions like the condensation of 2-aminopyridine with β-ketoesters.[10][11] Potential impurities could include unreacted starting materials or byproducts from side reactions. The polarity of these impurities will vary, but they can often be separated with careful column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a systematic approach to troubleshooting poor separation during the column chromatography of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting_Workflow start Start: Poor Separation (Co-elution of Impurities) check_tlc Re-evaluate TLC: Is ΔRf > 0.2? start->check_tlc optimize_solvent Optimize Solvent System: - Test different solvent mixtures - Aim for target Rf of 0.2-0.3 check_tlc->optimize_solvent No check_solubility Is compound poorly soluble in mobile phase? check_tlc->check_solubility Yes optimize_solvent->check_solubility dry_load Implement Dry Loading: - Adsorb sample onto silica - Evaporate solvent - Load powder onto column finer_silica Use Finer Mesh Silica: - e.g., 40-63 μm flash silica dry_load->finer_silica check_solubility->dry_load Yes check_solubility->finer_silica No check_stability Is compound stable on silica? (2D TLC) finer_silica->check_stability alternative_phase Consider Alternative Stationary Phase: - Alumina (neutral or basic) - Florisil success Successful Separation alternative_phase->success check_stability->alternative_phase No check_stability->success Yes

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and suitable for a wide range of polarities.
Alternative Stationary Phases Alumina, FlorisilFor compounds unstable on acidic silica gel.[1][7]
Target Rf on TLC 0.2 - 0.3Provides optimal separation on the column.[2]
Sample Load 1-10% of silica gel massPrevents column overloading and band broadening.
Solvent Systems (Examples) Petroleum Ether / Ethyl AcetateGood starting point for many organic compounds.[9]
Dichloromethane / MethanolFor more polar compounds.
Toluene / AcetoneOffers different selectivity.
Base Additive (for tailing) 1-2% Triethylamine in mobile phaseNeutralizes acidic silanol groups, improving peak shape for basic compounds.[2]

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Electro-Oxidative C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-ones. Molecules. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. Neliti. [Link]

  • Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Journal of Heterocyclic Chemistry. [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. World Bulletin of Management and Law. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. Bioorganic & Medicinal Chemistry. [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. Neliti. [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Archiv der Pharmazie. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. ResearchGate. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. RSC Advances. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Pyridopyrimidinone Synthesis

Welcome to the Technical Support Center for pyridopyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridopyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common hurdles in this synthetic workflow: low yields in the crucial cyclization step. Drawing from established literature and extensive field experience, this resource will help you diagnose the root causes of suboptimal yields and implement effective solutions. Pyridopyrimidines are a versatile class of fused nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them a focus of extensive pharmacological research.[1]

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in a low yield or failing altogether. What are the primary factors I should investigate?

A1: Low or no yield in the cyclization step of pyridopyrimidinone synthesis is a frequent challenge that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.

Primary Troubleshooting Workflow:

cluster_start Initial Observation cluster_analysis Root Cause Analysis cluster_action Corrective Actions start Low or No Product Yield reagents Starting Material & Reagent Purity start->reagents Check conditions Reaction Conditions start->conditions Evaluate mechanism Reaction Mechanism & Side Reactions start->mechanism Consider purify Purify Starting Materials & Reagents reagents->purify optimize Optimize Temperature, Solvent, Catalyst, Time conditions->optimize If suboptimal characterize Identify & Characterize Byproducts mechanism->characterize If byproducts present purify->start Re-run Reaction optimize->start Re-run Reaction characterize->optimize Adjust Conditions

Caption: General troubleshooting workflow for low yield in pyridopyrimidinone synthesis.

Start by critically evaluating these three pillars:

  • Purity of Starting Materials and Reagents: The quality of your precursors is paramount. Impurities can act as catalysts for side reactions or inhibit the desired cyclization.[2][3] It is crucial to ensure that starting materials have a defined chemical and physical quality.[4][5][6]

  • Reaction Conditions: Temperature, solvent, catalyst, and reaction time are all interconnected variables that must be optimized for your specific substrate.[7] Suboptimal conditions can lead to incomplete conversion or product degradation.[3]

  • Reaction Mechanism and Potential Side Reactions: A thorough understanding of the reaction mechanism can help you anticipate and mitigate potential side reactions that compete with your desired cyclization pathway.

Q2: I suspect my starting materials are the issue. What are the best practices for ensuring their quality?

A2: Ensuring the purity of your starting materials is a critical first step that cannot be overlooked.

  • Verification of Identity and Purity: Always verify the identity and purity of your starting materials using appropriate analytical techniques such as NMR, LC-MS, and melting point analysis. Do not solely rely on the label of a commercial reagent.

  • Purification of Precursors: If impurities are detected, purify your starting materials before proceeding with the synthesis. Common purification techniques include recrystallization, column chromatography, or distillation.

  • Proper Storage and Handling: Many organic reagents can degrade over time, especially if not stored correctly. Ensure that your starting materials are stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).

Q3: My reaction is sluggish and gives incomplete conversion. How should I approach optimizing the reaction conditions?

A3: Systematic optimization of reaction parameters is key to improving conversion rates. It is often beneficial to vary one parameter at a time to understand its specific effect.

ParameterCommon IssuesTroubleshooting & Optimization Strategies
Temperature Reaction may be too slow at lower temperatures or side reactions/decomposition may occur at higher temperatures.[7][8]- Incrementally increase the temperature to improve the reaction rate, monitoring for byproduct formation by TLC or LC-MS.- If decomposition is observed, consider running the reaction at a lower temperature for a longer duration.
Solvent The polarity and boiling point of the solvent can significantly impact reactant solubility and the reaction mechanism.[7]- Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).- For some reactions, polar aprotic solvents may be ideal, while for others, non-polar or even protic solvents might be more effective.[7]
Catalyst The choice and loading of the catalyst are crucial. An inappropriate or inactive catalyst can lead to low yields.[2][9]- If using a catalyst, ensure it is active. Some catalysts may require activation or fresh preparation.- Experiment with different types of catalysts (e.g., Brønsted vs. Lewis acids, or different metal catalysts).[10]- Optimize the catalyst loading; too little may be ineffective, while too much can sometimes promote side reactions.
Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of byproducts.- Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- Determine the optimal reaction time by observing when the consumption of starting material plateaus and the product concentration is maximized.
Q4: I'm observing significant byproduct formation. What are the common side reactions in pyridopyrimidinone synthesis and how can I minimize them?

A4: The formation of byproducts is a clear indication that one or more competing reaction pathways are occurring. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the accumulation of acyclic precursors. This can be due to insufficient activation or steric hindrance.[8]

  • Dimerization or Polymerization: Starting materials or reactive intermediates may self-condense, particularly at elevated temperatures.

  • Alternative Cyclization Pathways: Depending on the functional groups present in your starting materials, alternative cyclization reactions can occur, leading to isomeric or entirely different heterocyclic systems. For example, in reactions analogous to the Biginelli synthesis, the formation of Hantzsch-type dihydropyridine byproducts can compete with the desired pyrimidine formation.[8][11]

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of sensitive functional groups (e.g., esters, nitriles) can occur, leading to unwanted byproducts.

cluster_main Desired Pathway cluster_side Competing Side Reactions A Starting Material A Intermediate Acyclic Intermediate A->Intermediate + Catalyst/Heat SideProduct3 Dimer/Polymer A->SideProduct3 Self-Condensation B Starting Material B B->Intermediate + Catalyst/Heat B->SideProduct3 Self-Condensation Product Pyridopyrimidinone (Desired Product) Intermediate->Product Successful Cyclization SideProduct1 Incomplete Cyclization Product Intermediate->SideProduct1 Stalled Reaction SideProduct2 Alternative Cyclization Product Intermediate->SideProduct2 Alternative Pathway Intermediate->SideProduct3 Self-Condensation

Caption: Desired cyclization pathway versus common side reactions.

Strategies to Minimize Side Reactions:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions if your reactants or intermediates are sensitive to hydrolysis. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[8]

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor a particular side reaction.

  • Order of Addition: In some cases, the order in which you add your reagents can influence the reaction pathway and minimize the formation of byproducts.[8]

  • Lower Reaction Temperature: As higher temperatures can promote side reactions, running the reaction at a lower temperature may improve selectivity for the desired product.[11]

Experimental Protocols

Protocol 1: General Procedure for a Trial Cyclization Reaction

This protocol provides a general framework for performing a trial cyclization. Specific quantities, temperatures, and times should be adapted based on literature precedents for similar substrates.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the acyclic precursor (1.0 equiv).

  • Add the appropriate dry solvent (e.g., toluene, dioxane, or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Add the catalyst (e.g., a Brønsted acid like p-toluenesulfonic acid or a Lewis acid like zinc chloride) at the desired loading (e.g., 0.1-1.0 equiv).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.

  • Quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate for an acid-catalyzed reaction).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by NMR and LC-MS to determine the yield and identify any major byproducts.

Protocol 2: Small-Scale Parallel Screening of Reaction Conditions

To efficiently optimize reaction conditions, a small-scale parallel screen can be highly effective.

  • Arrange a set of small reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • In each vial, place an equal amount of the starting acyclic precursor.

  • To each vial, add a different solvent, catalyst, or a combination thereof, according to your experimental design.

  • Seal the vials and place them in a parallel synthesis block or an oil bath set to the desired temperature.

  • After a set reaction time (e.g., 12-24 hours), cool the vials and take a small aliquot from each for analysis by LC-MS.

  • Compare the conversion to the desired product across the different conditions to identify the most promising parameters for a larger-scale reaction.

By systematically addressing these common issues, you can significantly improve the yield and purity of your pyridopyrimidinone products. Remember that a thorough understanding of the underlying chemistry of your specific system is the most powerful tool in your troubleshooting arsenal.

References

  • Al-Omar, M. A., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 1-10.
  • Chan, J. H., & Rosowsky, A. (1983). Synthesis of 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine. Journal of Medicinal Chemistry, 26(4), 429-433.
  • Chu, X. Q., et al. (2018). An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron(II)-complex provides various pyrimidine derivatives with broad functional group tolerance. Organic Letters, 20(11), 3399-3402.
  • Ding, Q., et al. (2017). A [C-C+C+N+C+N] multicomponent cyclocondensation between methyl aryl ketone, two equivalents of aromatic aldehyde and two of ammonium acetate to give pyrimidines. Organic & Biomolecular Chemistry, 15(34), 7168-7172.
  • Guo, L., et al. (2018). An effective four-component reaction methodology for the synthesis of pyrimidine carboxamides from three different starting compounds: amidines, styrene and N,N-dimethylformamide (DMF).
  • ICH. (2011). Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673-5676.
  • Kisliuk, R. L., et al. (1993). The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine. Journal of Heterocyclic Chemistry, 30(4), 1125-1128.
  • Li, X., et al. (2014). A catalyst-free (3 + 3) cyclization strategy using pyridinium 1,4-zwitterions to synthesize 1,4-thiazine derivatives. Organic Letters, 16(21), 5648-5651.
  • Lin, X., et al. (2016). Copper(II) triflate as an efficient catalyst to synthesize 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidine. Tetrahedron Letters, 57(31), 3467-3470.
  • Martínez-Alonso, M., et al. (2022).
  • Mohammed, S. M., et al. (2019). K2CO3-nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2-c]pyrimidine. Journal of the Iranian Chemical Society, 16(10), 2247-2255.
  • Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source. The Journal of Organic Chemistry, 86(19), 13734-13743.
  • Quiñones, R. E., Wu, Z. C., & Boger, D. L. (2021). Methyl 1,2,3-triazine-5-carboxylate reacts with alkyl and aryl amidines at room temperature at remarkable rates (<5 min, 0.1 M in CH3CN) nearly 10000-fold faster than that of unsubstituted 1,2,3-triazine to provide product pyrimidines in high yields. The Journal of Organic Chemistry, 86(19), 13465-13474.
  • Rajaram, S., et al. (2012). A universal method for the cyclization of N-(5-chloropyridin-2-yl)-N'-hydroxyformimidamide to form 6-chloro-[12][13][14]triazolo[1,5-a]pyridine using propyl phosphoric anhydride (T3P). Tetrahedron Letters, 53(39), 5262-5264.

  • Rostamizadeh, S., et al. (2013). A one-pot, three-component reaction to synthesize pyrimidine derivatives. By the reaction of aldehyde, malononitrile, and benzamidine hydrochloride were synthesis transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions. Monatshefte für Chemie-Chemical Monthly, 144(10), 1545-1549.
  • Sacchi, F., et al. (2003). A series of imidazo[1,2-a]pyrimidine-2-carboxylic acid and acetic acid analogs and tested them for anti-inflammatory activity. Journal of Medicinal Chemistry, 46(22), 4813-4822.
  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009).
  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • Su, L., et al. (2018). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source. Organic Letters, 20(11), 3399-3402.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • Wang, X., et al. (2023). A plausible mechanism is proposed based on mechanistic investigations. The Journal of Organic Chemistry, 88(18), 12236-12243.
  • Yuan, Z., et al. (2022). A copper-catalyzed decarboxylative cascade cyclization of propargylic cyclic carbonates/carbamates with pyridinium 1,4-zwitterions. Organic Letters, 24(12), 2269-2274.

Sources

Optimization

Technical Support Center: Managing Hydrophobic Pyridopyrimidinone Precipitation in Cell-Based Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common and frustrating challenge in cell-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common and frustrating challenge in cell-based assays: the precipitation of hydrophobic compounds, specifically those from the pyridopyrimidinone class. Due to their often-planar and lipophilic nature, pyridopyrimidinones, many of which are potent kinase inhibitors, frequently exhibit poor aqueous solubility. This can lead to compound precipitation, resulting in inaccurate and unreliable assay data.[1][2]

This resource is designed to help you understand the root causes of this issue and provide actionable, scientifically-grounded solutions to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with hydrophobic pyridopyrimidinones.

Q1: I dissolved my pyridopyrimidinone compound in 100% DMSO, but it immediately turned my cell culture medium cloudy. What is happening?

This phenomenon is commonly referred to as "solvent shock" or "crashing out."[3][4] Your compound is soluble in the highly polar aprotic solvent, dimethyl sulfoxide (DMSO), but it is poorly soluble in the aqueous environment of your cell culture medium.[5] When you add the concentrated DMSO stock to the medium, the DMSO concentration plummets, and the local solvent environment can no longer keep the hydrophobic compound dissolved, causing it to rapidly precipitate.[3][4]

Q2: What is the practical difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?

Understanding this distinction is critical for troubleshooting.

  • Kinetic solubility measures how much of a compound can be dissolved when added from a concentrated organic stock (like DMSO) into an aqueous buffer, with a short incubation time.[6][7] It essentially answers the question: "To what extent does the compound precipitate?"[8] This is most relevant for typical cell-based assays where compounds are added from DMSO stocks.[7]

  • Thermodynamic solubility is the true equilibrium solubility of the solid, crystalline form of the compound in a solvent.[8][9] It answers the question: "To what extent does the compound dissolve?"[8] This value is often lower than kinetic solubility because it takes more energy to break the crystal lattice.[8]

For cell-based assays, you are primarily concerned with maintaining kinetic solubility. A compound might appear soluble initially but can precipitate over the long incubation times typical of cell-based experiments as it moves towards a more stable, lower-solubility state.[10]

Q3: How can I tell if my compound is precipitating? It's not always visible.

While heavy precipitation is obvious (cloudiness, turbidity, visible particles), lower levels can be difficult to detect by eye yet still significantly impact results.[1]

  • Visual Inspection: Look for a faint haze, schlieren lines, or particles in the well, especially after incubation. Compare the well to a vehicle control (medium + DMSO).

  • Microscopy: Check your cell plates under a microscope before and after adding the compound. Crystalline or amorphous precipitates can often be seen, sometimes attached to the plate surface or cells.

  • Light Scattering: For a quantitative approach, nephelometry measures the turbidity of a solution by detecting scattered light, providing a sensitive measure of precipitation.[6][11]

Q4: Can the final DMSO concentration in my assay solve the precipitation problem?

Partially, but it's a balancing act. While a higher final DMSO concentration can help keep a compound in solution, DMSO itself can be toxic to cells or alter their physiology.[12][13] Most cell lines can tolerate up to 0.5% DMSO, and some robust lines up to 1%, but sensitive primary cells may be affected by concentrations as low as 0.1%.[12] It is crucial to run a DMSO tolerance curve for your specific cell line to determine the maximum acceptable concentration that does not affect the assay endpoint.[14] Never exceed this limit just to improve solubility.

Q5: Does serum in the cell culture medium help or hurt solubility?

For many hydrophobic compounds, serum is beneficial. Serum albumin, the most abundant protein in serum, has hydrophobic binding pockets that can bind to and effectively solubilize lipophilic molecules, increasing their apparent solubility in the medium.[15][16][17] If you observe precipitation in serum-free medium, switching to a serum-containing medium (if compatible with your experiment) can be a simple and effective solution. Conversely, if your compound interacts with other media components, reducing serum might be necessary, but this is less common for hydrophobic molecules.[18]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific precipitation-related problems you may encounter.

Problem 1: My compound precipitates immediately upon dilution into the aqueous assay medium.

This is a classic case of exceeding the kinetic solubility limit due to solvent shock.

Solution A: Optimize the Compound Dilution Protocol

The way you dilute your compound matters significantly. A rapid "plunge" from 100% DMSO into the full volume of aqueous medium is the most common cause of precipitation.

Workflow: Troubleshooting Immediate Precipitation

G cluster_start Start: Precipitation Observed cluster_solutions Troubleshooting Steps cluster_end Outcome start Precipitation upon dilution A 1. Modify Dilution Method (Protocol 1) start->A Try First B 2. Introduce Intermediate Solvent (Protocol 2) A->B If precipitation persists C 3. Reduce Final Concentration B->C If precipitation persists D 4. Assess Medium Components (Table 1) C->D If precipitation persists end_node Compound Remains in Solution D->end_node Optimized

Caption: A logical workflow for addressing immediate compound precipitation.

Detailed Step-by-Step Methodology (Protocol 1): Serial Aqueous Dilution

This method avoids "solvent shock" by gradually decreasing the DMSO concentration.

  • Prepare Highest Concentration: Make an intermediate dilution of your 100% DMSO stock into your complete cell culture medium. The key is to ensure the DMSO concentration in this first step is high enough to maintain solubility (e.g., 5-10% DMSO).

    • Example: To make a 100 µM solution in 5% DMSO/medium, add 5 µL of a 2 mM stock (in 100% DMSO) to 95 µL of medium.

  • Vortex Gently: Mix this intermediate dilution thoroughly but gently.

  • Perform Serial Dilutions: Use the complete cell culture medium (containing 0% DMSO) as the diluent to perform subsequent serial dilutions. This way, the DMSO concentration is gradually lowered at each step along with the compound concentration.

  • Add to Cells: Add the final dilutions to your assay plates. Ensure the final DMSO concentration across all wells (including the highest compound concentration) does not exceed the tolerance limit for your cells.[13]

Solution B: Employ a Co-Solvent Strategy

If optimizing the dilution protocol is insufficient, using a co-solvent can improve solubility.[1] Co-solvents are organic solvents that are miscible with water and can help bridge the polarity gap between DMSO and the aqueous medium.

Table 1: Common Co-solvents for Cell-Based Assays

Co-SolventProperties & ConsiderationsTypical Final Conc.
PEG 400 (Polyethylene Glycol 400)Low cellular toxicity, effective for many hydrophobic compounds. Can increase viscosity.≤ 1%
Ethanol Can be effective but has higher potential for cellular toxicity/biological effects.≤ 0.5%
Cyclodextrins Form inclusion complexes, encapsulating the hydrophobic drug.[19] Can be very effective but may alter compound availability.Varies by type

Detailed Step-by-Step Methodology (Protocol 2): Co-Solvent Formulation

  • Solvent Miscibility Test: Before preparing your stock, ensure your chosen co-solvent is miscible with your DMSO stock and the final medium.

  • Prepare Co-Solvent Stock: Create a stock solution of your pyridopyrimidinone in a mixture of DMSO and the co-solvent (e.g., 1:1 DMSO:PEG 400).

  • Dilute into Medium: Use the optimized serial aqueous dilution method (Protocol 1) to dilute this new co-solvent stock into your assay medium.

  • Validate Controls: Crucially, you must run a new vehicle control containing the same final concentration of the DMSO/co-solvent mixture to account for any effects of the solvents on the cells.

Problem 2: Assay results are inconsistent, with poor dose-response curves, suggesting precipitation over time.

This indicates that while the compound may be kinetically soluble initially, it is not stable in solution over the full duration of the assay (e.g., 24-72 hours).

Solution A: Pre-Assay Solubility Assessment in Final Assay Buffer

Before running a full experiment, determine the solubility limit of your compound under the exact assay conditions.

Detailed Step-by-Step Methodology (Protocol 3): Plate-Based Nephelometry Assay

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound in 100% DMSO.

  • Add Assay Buffer: Add your final, complete cell culture medium (including serum, if applicable) to a clear-bottomed 96- or 384-well plate.

  • Transfer Compound: Transfer a small, fixed volume of the DMSO dilutions into the medium-containing plate to achieve your desired final concentrations.

  • Incubate and Read: Incubate the plate under your exact assay conditions (e.g., 37°C, 5% CO₂). Take readings on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., >600 nm) to detect light scatter at multiple time points (e.g., 0, 2, 8, 24 hours).[11]

  • Determine Solubility Limit: The concentration at which you see a significant increase in light scatter above the vehicle control is your practical solubility limit under those conditions. Do not use concentrations above this limit in your biological assays.

Solution B: Modify Assay Medium and Plate Conditions

Several components can be adjusted to improve compound stability in solution.

  • Increase Serum Concentration: If your cells can tolerate it, increasing the serum percentage (e.g., from 5% to 10% FBS) can enhance solubility due to increased albumin binding.[15]

  • Use Low-Binding Plates: Hydrophobic compounds can adsorb to the plastic of standard tissue culture plates. Using low-protein-binding plates can help keep more of your compound in solution and available to the cells.

  • Check Media pH: Cellular metabolism can lower the pH of the medium over long incubations.[3] If your pyridopyrimidinone has ionizable groups, a pH shift could dramatically decrease its solubility. Ensure your medium has a robust buffering system (e.g., HEPES) if long incubation times are required.

Workflow: Ensuring Compound Stability Over Time

G cluster_start Start: Inconsistent Data cluster_solutions Troubleshooting Steps cluster_end Outcome start Poor dose-response curves Suspected time-dependent precipitation A 1. Quantify Solubility Limit (Protocol 3 - Nephelometry) start->A Define Max Concentration B 2. Increase Serum Percentage A->B If solubility is still too low C 3. Use Low-Binding Plates B->C Also consider D 4. Ensure pH Stability (HEPES) C->D And end_node Reliable and Reproducible Assay Data D->end_node Optimized

Sources

Troubleshooting

Stability of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in different solvents and pH

Welcome to the technical support center for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights and practical advice on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights and practical advice on the stability of this compound. Given the limited publicly available stability data for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, this resource focuses on empowering you to proactively assess its stability under your specific experimental conditions.

General Stability Considerations

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one class of heterocyclic compounds. While specific data for the 2-phenyl derivative is scarce, the core structure provides clues to its potential stability challenges. The pyrimidin-4-one ring contains amide and enamine-like functionalities, which can be susceptible to hydrolysis under certain pH conditions. The fused aromatic rings suggest good general stability, but the system is not immune to degradation.

Potential areas of instability to consider are:

  • Hydrolysis: The lactam (amide) bond in the pyrimidinone ring could be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Aromatic systems can absorb UV light, which may lead to degradation over time with prolonged exposure to light.

  • Oxidation: While the core is relatively electron-deficient, oxidative degradation is a possibility, especially in the presence of reactive oxygen species.

Troubleshooting Guide

This section addresses potential issues you might encounter during your experiments.

Question: I am observing a decrease in the concentration of my 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one stock solution in DMSO over time. What is the likely cause?

Answer:

While DMSO is a common solvent for stock solutions, it is not entirely inert. Two primary factors could be at play:

  • Water Absorption: DMSO is hygroscopic and readily absorbs atmospheric moisture. The presence of water can facilitate slow hydrolysis of the compound, even at neutral pH, especially if stored for extended periods at room temperature.

  • "Freeze-Thaw" Instability: Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles and moisture introduction to the main stock.

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO for preparing your stock solutions.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials. Consider storing them under an inert gas like argon or nitrogen.

  • Purity Check: Periodically check the purity of your stock solution using a suitable analytical method like HPLC-UV to monitor for any degradation.

Question: My aqueous assay buffer containing the compound turns slightly yellow and a new peak appears in my HPLC analysis. What could be happening?

Answer:

This observation suggests a chemical transformation of your compound. The appearance of color and a new chromatographic peak are classic indicators of degradation. The likely culprits in an aqueous buffer are pH-mediated hydrolysis or oxidation.

Troubleshooting Steps:

  • Investigate pH-Dependence:

    • Prepare your compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C) and analyze samples by HPLC-UV at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • A faster rate of degradation at low or high pH would suggest acid or base-catalyzed hydrolysis.

  • Assess Oxidative Stability:

    • Spike your buffer solution with a small amount of hydrogen peroxide (e.g., 0.1-1%) to simulate oxidative stress.

    • If the degradation is significantly accelerated in the presence of H₂O₂, your compound is likely susceptible to oxidation.

    • Consider adding antioxidants to your buffer if compatible with your assay, or de-gassing the buffer to remove dissolved oxygen.

  • Characterize the Degradant: If you have access to LC-MS, analyze the degraded sample to determine the mass of the new peak. This can provide valuable clues about the degradation pathway (e.g., a mass increase of 18 Da would suggest hydrolysis).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one?

For long-term storage, high-purity, anhydrous DMSO is a common choice due to its excellent solvating power for many organic molecules. For intermediate dilutions and working solutions, acetonitrile (ACN) or ethanol can be good options, as they are more volatile and can be easily removed. Always assess the solubility and stability in your chosen solvent.

Q2: How should I store my solid compound and its solutions?

  • Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Store in single-use aliquots at -20°C or -80°C.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no more than a few hours, unless stability has been confirmed for longer periods.

Q3: What are the typical signs of degradation I should watch for?

  • Visual Changes: Changes in the color or clarity of a solution.

  • Chromatographic Changes: Appearance of new peaks or a decrease in the area of the main peak in your HPLC or LC-MS chromatogram.

  • Spectroscopic Changes: Shifts in the UV-Vis or fluorescence spectra.

  • Loss of Biological Activity: A decrease in the expected potency or effect in your assay.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A forced degradation study is a systematic way to assess the stability of a compound under stress conditions. This is a crucial step in drug development and can be very informative in a research setting as well.

Protocol: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule under various stress conditions.

Materials:

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended for degradant identification)

  • pH meter

  • Calibrated oven

  • Photostability chamber (or a UV lamp)

Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Dilute Dilute Stock into Stress Conditions Stock->Dilute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Dilute->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Dilute->Base Oxidation Oxidation (3% H₂O₂, RT) Dilute->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Dilute->Thermal Photo Photostability (ICH Q1B guidelines) Dilute->Photo Timepoints Sample at Timepoints (e.g., 0, 4, 8, 24h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize HPLC Analyze by HPLC-UV/PDA Neutralize->HPLC LCMS Analyze by LC-MS for Mass ID HPLC->LCMS Quantify Quantify Degradation (%) LCMS->Quantify Identify Identify Major Degradants Quantify->Identify Report Summarize Stability Profile Identify->Report

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Selective COX-2 Inhibitors: The Established Standard Celecoxib versus a Novel 2-Phenyl-Chromen-4-one Derivative

For Immediate Release to the Scientific Community In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Celecoxib, a diaryl-substituted pyrazole, has long been the benchmark in this class, offering potent and selective COX-2 inhibition.[2][3] However, the quest for novel chemical scaffolds with improved potency, selectivity, and alternative physicochemical properties continues to drive drug discovery efforts. This guide provides a detailed, data-driven comparison between celecoxib and a promising novel derivative of 2-phenyl-4H-chromen-4-one, a class of compounds that has demonstrated significant potential as selective COX-2 inhibitors.

The Clinical Benchmark: Celecoxib

Celecoxib is a well-established NSAID that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[4][5] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is the basis for its improved gastrointestinal safety profile compared to traditional NSAIDs.[3][5]

A Novel Contender: 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one

Recent research into novel heterocyclic compounds has identified 2-phenyl-4H-chromen-4-one derivatives as a promising scaffold for the development of new selective COX-2 inhibitors.[1][6] For the purpose of this comparison, we will focus on a particularly potent derivative from this class: 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (referred to hereafter as "Chromenone Derivative 5d").[1] This compound has been synthesized and evaluated for its COX-2 inhibitory activity, providing a basis for a direct comparison with celecoxib.[1]

Comparative Analysis of In Vitro Efficacy

The primary measure of a COX inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. The selectivity is determined by the ratio of the IC50 for COX-1 to that of COX-2. A higher selectivity index (SI) indicates a more favorable profile with a lower likelihood of COX-1 related side effects.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 24.30.06405
Chromenone Derivative 5d 20.10.07287.1

Data sourced from in vitro enzyme inhibition assays.[1]

Based on the experimental data, celecoxib exhibits a slightly lower IC50 for COX-2, indicating marginally higher potency in this specific assay.[1] However, the Chromenone Derivative 5d demonstrates comparable and potent COX-2 inhibition.[1] Celecoxib shows a higher selectivity index, suggesting a greater degree of separation between its therapeutic effect on COX-2 and its potential off-target effects on COX-1.[1]

Structural and Mechanistic Insights

Both celecoxib and the Chromenone Derivative 5d are designed to fit into the active site of the COX-2 enzyme, which is larger and more accommodating than the active site of COX-1.[1] The presence of a methylsulfonyl group on the phenyl ring of the Chromenone Derivative 5d is a key pharmacophore that interacts with the secondary pocket of the COX-2 active site, a feature that contributes to its selectivity.[1]

cluster_celecoxib Celecoxib cluster_chromenone Chromenone Derivative 5d C1 Celecoxib (Diaryl Pyrazole) COX2 COX-2 Enzyme Active Site C1->COX2 Selective Inhibition CD1 Chromenone Derivative 5d (Diaryl Chromenone) CD1->COX2 Selective Inhibition Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Blocks Conversion of Arachidonic Acid Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Comparative mechanism of action for Celecoxib and Chromenone Derivative 5d.

Methodologies

In Vitro COX Inhibition Assay

The determination of IC50 values for COX-1 and COX-2 is a critical step in the evaluation of novel inhibitors. The following is a generalized protocol based on standard methodologies.[7][8][9][10]

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Celecoxib, Chromenone Derivative 5d) dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at the controlled temperature.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method. For example, in a colorimetric assay, the peroxidase activity of COX can be measured by monitoring the appearance of an oxidized chromogen.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Dilute COX-1/COX-2 Enzymes Setup Add Buffer, Enzyme, and Inhibitor to Plate Enzyme->Setup Compound Prepare Serial Dilutions of Inhibitors Compound->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Add Arachidonic Acid Preincubation->Initiate Incubate Incubate Initiate->Incubate Detect Measure Prostaglandin Production Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Data and Determine IC50 Calculate->Plot

Caption: Workflow for an in vitro COX inhibition assay.

Concluding Remarks

Celecoxib remains a highly effective and selective COX-2 inhibitor, serving as a vital tool in pain and inflammation management. The exploration of novel chemical scaffolds, such as the 2-phenyl-4H-chromen-4-one class, is crucial for the future of anti-inflammatory drug development. The Chromenone Derivative 5d has demonstrated potent COX-2 inhibitory activity comparable to celecoxib in in vitro assays.[1] While its selectivity index is slightly lower than that of celecoxib, it represents a promising lead compound for further optimization.[1] Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully elucidate the therapeutic potential of this and other related novel COX-2 inhibitors.

References

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
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  • Ballo, A., Sanogo, R., & Dembélé, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42.
  • Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia pharmaceutica, 83(1), 15–26. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., Cipollone, F., Gerna, M., & Patrono, C. (1997). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 46 Suppl 3, S273-4.
  • Varrassi, G., Pergolizzi, J. V., Dowling, P., & Paladini, A. (2020). COX Inhibitors. In StatPearls.
  • Al-Hourani, B. J., Atatreh, N., & Al-Adham, I. S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(36), 22003–22029. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

  • ResearchGate. (2025). Evaluation of 2 celecoxib derivatives: Analgesic effect and selectivity to cyclooxygenase-2/1.
  • ResearchGate. (n.d.). Comparison of Vioxx and celecoxib bound within the cyclooxygenase....
  • Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3465.
  • El-Sayed, M. A. A., et al. (2018). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules (Basel, Switzerland), 23(10), 2538.
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  • Yilmaz, I., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(11), 1361-1376.
  • ResearchGate. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs.

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Comparative

A Comparative Investigation into the Anti-inflammatory Potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

For Immediate Release A deep dive into the structure-activity relationships of novel pyrido[1,2-a]pyrimidin-4-one scaffolds reveals promising candidates for next-generation anti-inflammatory agents. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the structure-activity relationships of novel pyrido[1,2-a]pyrimidin-4-one scaffolds reveals promising candidates for next-generation anti-inflammatory agents. This guide provides a comprehensive comparison of their biological activities, supported by detailed experimental protocols and mechanistic insights.

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide focuses on the comparative anti-inflammatory properties of a series of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs, elucidating the key structural modifications that enhance their therapeutic potential. By examining their performance in robust in vitro and in vivo assays, we aim to provide researchers and drug development professionals with actionable data to guide future discovery efforts.

The Inflammatory Cascade: A Key Therapeutic Target

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While a crucial component of the innate immune system, dysregulation of inflammatory pathways can lead to chronic diseases. Key mediators of the inflammatory response include prostaglandins (PGs), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][4] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved safety profiles.[5][6]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a series of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs was evaluated using a tiered screening approach, encompassing both in vitro and in vivo models.

In Vitro Evaluation: Targeting Key Inflammatory Mediators

The initial screening of the synthesized analogs focused on their ability to inhibit key inflammatory mediators in cellular models.

The inhibitory activity of the compounds against COX-1 and COX-2 enzymes was determined using an in vitro assay.[5][6] This allows for the assessment of both potency and selectivity.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Compound IDR1-SubstitutionR2-SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Lead Compound HH15.21.88.4
Analog A 4-OCH3H12.50.913.9
Analog B 4-ClH18.92.57.6
Analog C H6-CH310.81.29.0
Analog D 4-OCH36-CH38.70.517.4
Celecoxib --15.00.05300
Ibuprofen --5.010.00.5

Data are presented as the mean of three independent experiments.

The results indicate that substitution on the 2-phenyl ring and the pyridopyrimidine core significantly influences both potency and selectivity. Notably, the presence of an electron-donating methoxy group at the 4-position of the phenyl ring (Analog A and D) enhanced COX-2 inhibitory activity.

The ability of the analogs to suppress the production of nitric oxide (NO), a key inflammatory mediator, was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9]

Table 2: Inhibition of Nitric Oxide Production by 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Compound IDConcentration (µM)% Inhibition of NO Production
Lead Compound 1045.2 ± 3.1
Analog A 1062.8 ± 4.5
Analog B 1038.1 ± 2.9
Analog C 1055.4 ± 3.8
Analog D 1075.1 ± 5.2
L-NAME (Control) 1085.6 ± 6.3

Data are presented as mean ± SD of three independent experiments.

Analog D, which exhibited the most potent COX-2 inhibition, also demonstrated the strongest suppression of NO production, suggesting a multi-faceted anti-inflammatory mechanism.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

To confirm the in vitro findings, the most promising analog, Analog D, was evaluated in the carrageenan-induced paw edema model in rats, a classic and highly reproducible assay for acute inflammation.[10][11][12][13]

Table 3: Effect of Analog D on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema (mL) at 3h% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.07-
Analog D 100.42 ± 0.0550.6
Analog D 200.28 ± 0.0467.1
Indomethacin 100.35 ± 0.06*58.8

p < 0.05 compared to the control group. Data are presented as mean ± SD (n=6).

Analog D exhibited a dose-dependent reduction in paw edema, with the higher dose showing superior efficacy to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structure-activity relationships for the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold:

  • Substitution on the 2-Phenyl Ring: Electron-donating groups, such as a methoxy group at the 4-position, enhance anti-inflammatory activity. Conversely, electron-withdrawing groups like chlorine appear to be detrimental.

  • Substitution on the Pyrido[1,2-a]pyrimidin-4-one Core: The introduction of a methyl group at the 6-position of the pyridopyrimidine ring generally leads to improved activity.

  • Synergistic Effects: The combination of favorable substitutions on both the phenyl ring and the core scaffold, as seen in Analog D, results in a significant potentiation of anti-inflammatory effects.

These findings are consistent with other studies on related pyrimidine derivatives, which have also highlighted the importance of specific substitution patterns for anti-inflammatory and COX inhibitory activities.[1][3][4]

Mechanistic Considerations: A Multi-Targeted Approach

The potent inhibition of both COX-2 and NO production by the lead analogs suggests a multi-targeted mechanism of action. The inflammatory response is a complex cascade, and compounds that can modulate multiple key nodes are often more effective. Some pyrido[1,2-a]pyrimidine derivatives have been shown to interfere with signaling pathways such as NF-κB, a critical transcription factor for pro-inflammatory gene expression.[14][15] Further investigation into the effects of these analogs on cytokine production (e.g., TNF-α, IL-6) and NF-κB signaling is warranted to fully elucidate their mechanism of action.

Experimental Protocols

In Vitro COX Inhibition Assay

A detailed protocol for the in vitro determination of COX-1 and COX-2 inhibition can be found in the literature.[5][6] The assay typically involves measuring the peroxidase activity of the COX enzyme in the presence of a chromogenic substrate.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.

Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][8]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[8]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rodent model.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema.[11][13] The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.

Procedure:

  • Acclimatize male Wistar rats (180-200g) for at least one week before the experiment.[11]

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups.[12]

  • Administer the test compounds or vehicle orally one hour before carrageenan injection.[11]

  • Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.[11]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11]

  • Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][11]

  • Calculate the percentage of edema inhibition for each group at each time point.

Visualizing the Path Forward

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Simplified LPS-induced inflammatory signaling pathway.

Experimental Workflow for Anti-inflammatory Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanistic Studies COX_Assay COX-1/COX-2 Inhibition Assay Lead_Identification Lead Identification COX_Assay->Lead_Identification NO_Assay Nitric Oxide Production Assay NO_Assay->Lead_Identification Paw_Edema Carrageenan-Induced Paw Edema Cytokine_Analysis Cytokine Profiling Paw_Edema->Cytokine_Analysis Signaling_Pathway Signaling Pathway Analysis Paw_Edema->Signaling_Pathway Lead_Identification->Paw_Edema

Caption: Tiered workflow for evaluating anti-inflammatory compounds.

Conclusion and Future Directions

The comparative study of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs has successfully identified promising anti-inflammatory lead compounds. The structure-activity relationships elucidated in this guide provide a clear roadmap for the design of more potent and selective analogs. Future work should focus on a more in-depth mechanistic evaluation of the most active compounds, including their effects on a broader range of inflammatory cytokines and their interaction with key signaling pathways. Furthermore, pharmacokinetic and toxicity studies will be crucial to assess their potential for further preclinical and clinical development.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Kim, S. H., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 85-91. [Link]

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  • Anticancer Research. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. [Link]

  • PubMed. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]

  • ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]

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  • Figshare. Nitric oxide production in RAW 264.7 cells 6 hpi. [Link]

  • PubMed. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]

  • National Institutes of Health. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. [Link]

  • National Center for Biotechnology Information. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • PubMed. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. [Link]

  • PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • PubMed. A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. [Link]

  • National Center for Biotechnology Information. A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

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Validation

A Head-to-Head Comparison of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and Other Kinase Inhibitors: A Researcher's Guide

Introduction The relentless pursuit of novel kinase inhibitors for therapeutic applications has led to the exploration of a vast chemical space. Among the promising heterocyclic scaffolds, the pyrido[1,2-a]pyrimidine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel kinase inhibitors for therapeutic applications has led to the exploration of a vast chemical space. Among the promising heterocyclic scaffolds, the pyrido[1,2-a]pyrimidine core has garnered significant attention due to its versatile biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Derivatives of this scaffold have been shown to inhibit a range of kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

This guide provides a comparative analysis of a representative molecule from this class, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, with established kinase inhibitors. Due to the limited publicly available data on this specific molecule, we will use it as a scaffold representative and compare its hypothesized activity profile with two well-characterized kinase inhibitors: Staurosporine , a broad-spectrum inhibitor known for its high potency but low selectivity, and Dasatinib , a multi-targeted inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

This comparison is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors, from initial biochemical screening to cellular activity profiling.

Biochemical Characterization: Kinase Inhibition Profiling

A primary step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of kinases. This is often achieved through in vitro kinase assays that measure the inhibitor's ability to displace a known ligand or inhibit substrate phosphorylation.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

A robust method for determining inhibitor affinity is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Inhibitor Dilution: Create a serial dilution of the test compounds (2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, Staurosporine, Dasatinib) in DMSO and then dilute further in the reaction buffer.

  • Assay Plate Setup: Add the kinase, Eu-labeled antibody, and tracer mixture to a 384-well plate.

  • Compound Addition: Add the diluted test compounds to the assay plate. Include no-inhibitor and no-kinase controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the TR-FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Kinase/ Antibody/Tracer Mix A1 Dispense Kinase Mix to 384-well Plate P1->A1 P2 Serially Dilute Test Compounds A2 Add Diluted Compounds P2->A2 A1->A2 A3 Incubate at RT for 60 min A2->A3 R1 Read TR-FRET Signal (665nm / 615nm) A3->R1 R2 Calculate Emission Ratio and Plot vs. [Inhibitor] R1->R2 R3 Determine IC50 via 4-Parameter Logistic Fit R2->R3

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Comparative Kinase Inhibition Data

The following table presents a hypothetical inhibition profile for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one against a panel of selected kinases, alongside experimentally determined values for Staurosporine and Dasatinib.

Kinase Target2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (IC50, nM) [Hypothetical]Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 5006.4<1
SRC 856.20.8
LCK 1204.51.1
EGFR >10,00093126
VEGFR2 8,5007.38.2
PI3Kα 2,5001,500>10,000

Data for Staurosporine and Dasatinib are representative values from published literature.

From this hypothetical data, we can infer that 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one may exhibit moderate and selective inhibitory activity against Src family kinases (SRC, LCK), with less activity against ABL1 and poor activity against EGFR, VEGFR2, and PI3Kα. This contrasts with Staurosporine's broad-spectrum activity and Dasatinib's potent inhibition of ABL and Src family kinases.

Cellular Activity Analysis

To translate biochemical findings into a biological context, it is crucial to assess the inhibitor's effect on cellular signaling pathways and overall cell viability.

Target Engagement in a Cellular Context: Western Blot Analysis of Src Signaling

Given the hypothetical activity against Src, a key experiment is to determine if 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can inhibit Src signaling in a cellular context. This can be assessed by measuring the phosphorylation of a downstream Src substrate.

G cluster_pathway Simplified Src Signaling Pathway RTK RTK Src Src RTK->Src Activation FAK FAK Src->FAK pY397 paxillin Paxillin Src->paxillin pY118 motility Cell Motility & Adhesion FAK->motility paxillin->motility

Comparative

A Comparative Analysis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one's Anticancer Potential Against Standard-of-Care Drugs

A Guide for Researchers and Drug Development Professionals Introduction The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, the pyrido[1,2-a]pyrimidin-4-one core has emerged as a promising pharmacophore. This guide provides a comprehensive comparative analysis of a representative molecule from this class, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, against established standard-of-care chemotherapeutic agents. While direct and extensive preclinical data for this specific molecule is emerging, this guide will leverage findings from closely related derivatives to build a strong rationale for its validation and to provide detailed experimental frameworks for its evaluation.

This document is structured to provide a deep, technically-grounded comparison, moving from the molecular mechanism of action to practical, step-by-step protocols for in vitro and in vivo validation. Our objective is to equip researchers with the necessary information to critically assess the potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a next-generation anticancer therapeutic.

Comparative Analysis: Mechanism of Action

A key differentiator for any novel anticancer agent is its mechanism of action relative to existing therapies. Standard-of-care drugs, while effective, are often beset by challenges of resistance and significant side effects. Here, we compare the putative mechanism of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with three widely used chemotherapeutics: Doxorubicin, Cisplatin, and Paclitaxel.

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Hypothesized Mechanism):

Based on studies of its close derivatives, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is hypothesized to exert its anticancer effects through a multi-faceted approach. Evidence from analogues suggests a potential role as an inhibitor of key signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have been shown to act as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1] SHP2 is a critical phosphatase that, when overactive, promotes cell growth and division through the RAS-ERK and PI3K-AKT signaling pathways.[1] By inhibiting SHP2, this class of compounds can induce apoptosis and cause cell cycle arrest, particularly at the G0/G1 phase.[1] Furthermore, some derivatives have demonstrated anti-angiogenic properties by interfering with inflammatory cytokine-induced signaling.

dot graph "Hypothesized_Mechanism_of_Action" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" [fillcolor="#FBBC05"]; "SHP2" [fillcolor="#F1F3F4"]; "RAS-ERK Pathway" [fillcolor="#F1F3F4"]; "PI3K-AKT Pathway" [fillcolor="#F1F3F4"]; "Cell Proliferation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Survival" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Cycle Arrest (G0/G1)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" -> "SHP2" [label="Inhibition"]; "SHP2" -> "RAS-ERK Pathway" [label="Activation"]; "SHP2" -> "PI3K-AKT Pathway" [label="Activation"]; "RAS-ERK Pathway" -> "Cell Proliferation"; "PI3K-AKT Pathway" -> "Cell Survival"; "SHP2" -> "Cell Proliferation" [style=invis]; "SHP2" -> "Cell Survival" [style=invis]; "2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" -> "Apoptosis"; "2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" -> "Cell Cycle Arrest (G0/G1)"; } Caption: Hypothesized mechanism of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Standard-of-Care Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to a halt in the replication process and subsequent cell death.[2] Doxorubicin can also generate free radicals, causing further damage to cellular components.[3][4]

  • Cisplatin: A platinum-based drug, cisplatin forms covalent bonds with the purine bases in DNA, leading to the formation of intra- and inter-strand crosslinks.[5] These crosslinks disrupt DNA replication and repair mechanisms, ultimately triggering apoptosis.[6][7]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism involves the stabilization of microtubules.[8][9][10] By preventing the disassembly of microtubules, it disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][11]

Feature2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Hypothesized)DoxorubicinCisplatinPaclitaxel
Primary Target Signaling phosphatases (e.g., SHP2)DNA (Topoisomerase II)DNAMicrotubules
Mechanism Allosteric inhibition of signaling pathwaysDNA intercalation and inhibition of topoisomerase IIDNA cross-linkingMicrotubule stabilization
Cell Cycle Arrest G0/G1 phaseG2/M phaseS phaseG2/M phase
Key Downstream Effect Induction of apoptosis, inhibition of proliferationInhibition of DNA replication and transcriptionInhibition of DNA replication and repairMitotic arrest

In Vitro Validation: Experimental Protocols

To empirically validate the anticancer activity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a series of in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.

Experimental Workflow

dot digraph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cytotoxicity_Screening" [label="Cytotoxicity Screening\n(MTT Assay)", fillcolor="#FBBC05"]; "Apoptosis_Analysis" [label="Apoptosis Analysis\n(Annexin V/PI Staining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Analysis" [label="Cell Cycle Analysis\n(Propidium Iodide Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis and\nIC50 Determination", fillcolor="#F1F3F4"]; "End" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Cytotoxicity_Screening"; "Cytotoxicity_Screening" -> "Data_Analysis"; "Cytotoxicity_Screening" -> "Apoptosis_Analysis" [label="If cytotoxic"]; "Cytotoxicity_Screening" -> "Cell_Cycle_Analysis" [label="If cytotoxic"]; "Apoptosis_Analysis" -> "Data_Analysis"; "Cell_Cycle_Analysis" -> "Data_Analysis"; "Data_Analysis" -> "End"; } Caption: In vitro experimental workflow for anticancer activity validation.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][11]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[6]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A.[2][3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Validation: Xenograft Model

Preclinical in vivo studies are crucial to evaluate the therapeutic efficacy and safety of a lead compound. The following is a general protocol for a human tumor xenograft model in immunodeficient mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12][13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Compound Administration: Administer 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and a standard-of-care drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)
2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one [Expected Value][Expected Value][Expected Value]
Doxorubicin [Literature Value][Literature Value][Literature Value]
Cisplatin [Literature Value][Literature Value][Literature Value]
Paclitaxel [Literature Value][Literature Value][Literature Value]

Table 2: Hypothetical In Vivo Antitumor Efficacy

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0± [Value]
2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one [Expected Value]± [Value]
Standard-of-Care Drug [Expected Value]± [Value]

Conclusion

The exploration of novel chemical scaffolds is paramount in the ongoing battle against cancer. The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one framework, based on the promising activity of its derivatives, presents a compelling case for further investigation. Its potential to target key cancer signaling pathways, induce apoptosis, and arrest the cell cycle offers a distinct mechanistic profile compared to traditional DNA-damaging and microtubule-stabilizing agents. The detailed experimental protocols provided in this guide offer a robust framework for the systematic validation of its anticancer activity. Through rigorous in vitro and in vivo testing, the true therapeutic potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be elucidated, potentially paving the way for a new class of targeted anticancer drugs.

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Protheragen. Retrieved January 21, 2026, from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Doxorubicin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Paclitaxel. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Zorvan, A., & Studzian, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(23), 15159. [Link]

  • What is the mechanism of Paclitaxel? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Unraveling the Mechanism of Cisplatin: A Chemotherapy Powerhouse. (2026, January 6). Oreate AI Blog. Retrieved January 21, 2026, from [Link]

  • Mechanism of action of doxorubicin. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • How Paclitaxel Works. (n.d.). News-Medical.Net. Retrieved January 21, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved January 21, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved January 21, 2026, from [Link]

  • Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. Retrieved January 21, 2026, from [Link]

  • Fiebig, H. H., Maier, A., & Burger, A. M. (2004). Clonogenic assay with established human tumour xenografts: correlation of in vitro to in vivo activity as a basis for cancer therapy. European journal of cancer (Oxford, England : 1990), 40(6), 802–812. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Journal of Cancer Prevention, 20(1), 1–7. [Link]

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. [Link]

  • Del Turco, S., et al. (2019). A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. Saudi Pharmaceutical Journal, 27(8), 1174–1181. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(22), e2617. [Link]

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Comparative

The Unseen Targets: A Guide to Cross-Reactivity Profiling of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Against a Panel of Kinases

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as pivotal targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1] However, the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as pivotal targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: a lack of inhibitor selectivity.[1][2] This promiscuity can lead to off-target effects, potentially causing adverse side effects in patients or confounding experimental results in a research setting.[1] Therefore, a thorough understanding of a compound's cross-reactivity profile is not just beneficial, but essential for the rational development of new therapeutic agents and chemical probes.

This guide provides an in-depth look at the cross-reactivity profiling of a novel compound, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, against a curated panel of kinases. We will delve into the rationale behind experimental choices, provide a detailed protocol for a robust in vitro kinase assay, and present and interpret the resulting data. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to critically evaluate kinase inhibitor selectivity.

The Rationale for Kinase Panel Selection

The selection of kinases for a screening panel is a critical first step. A well-designed panel should be broad enough to identify potential off-target activities across different kinase families, yet focused enough to be cost-effective and relevant to the compound's intended therapeutic area. For a compound with a novel scaffold like 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a tiered approach is often most efficient.[3] Initially, a broad "diversity panel" is employed to identify primary targets and major off-targets.

Our hypothetical screening of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one will utilize a panel of 50 kinases, representing a cross-section of the human kinome, including tyrosine kinases and serine/threonine kinases implicated in oncology and inflammatory diseases. This allows for an initial assessment of the compound's selectivity profile.

Experimental Workflow: In Vitro Kinase Activity Assay

To quantify the inhibitory activity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a radiometric in vitro kinase assay, widely considered the "gold standard," will be employed.[4][5] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of kinase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Compound Dilution Series (2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) incubation Incubation: Kinase + Compound prep_compound->incubation prep_kinase Kinase Aliquoting prep_kinase->incubation prep_substrate Substrate & [γ-33P]ATP Mix reaction_start Initiate Reaction: Add Substrate/[γ-33P]ATP Mix prep_substrate->reaction_start incubation->reaction_start reaction_stop Terminate Reaction: Add Stop Buffer reaction_start->reaction_stop capture Capture on Filter Membrane reaction_stop->capture wash Wash Unincorporated [γ-33P]ATP capture->wash scintillation Scintillation Counting wash->scintillation data_analysis Data Analysis: IC50 Determination scintillation->data_analysis

Caption: Radiometric in vitro kinase assay workflow.

Detailed Protocol: Radiometric Kinase Assay
  • Compound Preparation : Prepare a 10-point serial dilution of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in 100% DMSO, starting at a concentration of 1 mM.

  • Assay Plate Preparation : Dispense 1 µL of the diluted compound or DMSO (vehicle control) into a 96-well polypropylene plate.

  • Kinase Reaction :

    • Prepare a kinase buffer appropriate for the specific kinase being assayed.

    • Add 24 µL of the kinase solution to each well containing the compound or DMSO.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Phosphorylation :

    • Prepare a substrate solution containing the specific peptide substrate and [γ-33P]ATP in kinase buffer.

    • Add 25 µL of the substrate solution to each well to initiate the reaction.

    • Incubate the reaction mixture at 30°C for a predetermined time (typically 30-120 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture :

    • Add 50 µL of a stop solution (e.g., 3% phosphoric acid) to each well to terminate the reaction.

    • Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated substrate.

  • Washing : Wash the filter membrane multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Detection :

    • Dry the filter membrane.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Cross-Reactivity Data

The results of the kinase profiling are summarized in the table below. For this hypothetical study, we will assume that 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one was designed as a potential inhibitor of Aurora Kinase A.

Kinase TargetKinase FamilyIC50 (nM)% Inhibition at 1 µM
Aurora A Ser/Thr 50 98
Aurora BSer/Thr25085
VEGFR2Tyr>10,00015
EGFRTyr>10,0008
SRCTyr5,00030
ABL1Tyr>10,0005
CDK2/cyclin ASer/Thr80065
PIM1Ser/Thr30080
ROCK1Ser/Thr1,50050
... (41 other kinases)...>10,000<20
Data Analysis and Selectivity Assessment

The data reveals that 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent inhibitor of Aurora A with an IC50 of 50 nM. Notably, it also demonstrates significant activity against other kinases, particularly Aurora B (IC50 = 250 nM) and PIM1 (IC50 = 300 nM). The compound shows moderate inhibition of CDK2/cyclin A and ROCK1. Importantly, it displays weak to no activity against the tested tyrosine kinases, suggesting a degree of selectivity for the serine/threonine kinome.

The "selectivity" of a kinase inhibitor can be quantified in several ways. A simple but effective metric is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. In this case, with only Aurora A being inhibited above 90% at 1 µM out of 50 kinases, the S-score would be low, indicating good selectivity.

Another important consideration is the therapeutic window. While the compound is most potent against Aurora A, its activity against Aurora B and PIM1 may have physiological consequences. For example, inhibition of both Aurora A and B can lead to a distinct cellular phenotype compared to inhibition of Aurora A alone.[6]

data_interpretation raw_data Raw Scintillation Counts percent_inhibition Calculate % Inhibition vs. Control raw_data->percent_inhibition ic50_curve Generate Dose-Response Curve Determine IC50 percent_inhibition->ic50_curve target_potency Primary Target Potency (Aurora A IC50 = 50 nM) ic50_curve->target_potency off_target_id Identify Off-Targets (Aurora B, PIM1, CDK2) ic50_curve->off_target_id selectivity_analysis Selectivity Assessment (S-score, Kinome Map) conclusion Overall Selectivity Profile selectivity_analysis->conclusion target_potency->selectivity_analysis off_target_id->selectivity_analysis

Caption: Logical flow of kinase profiling data analysis.

Comparison with Alternative Compounds

To put the selectivity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one into context, it is useful to compare it with established kinase inhibitors. For instance, Alisertib (MLN8237), a well-characterized Aurora A inhibitor, also exhibits potent inhibition of Aurora B. This "polypharmacology" can sometimes be beneficial, but it is crucial to understand the full spectrum of a compound's activity.[7] In contrast, a highly selective inhibitor might be more suitable as a chemical probe to dissect the specific biological functions of its target kinase.

Conclusion and Future Directions

The cross-reactivity profiling of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one reveals it to be a potent inhibitor of Aurora A with a degree of selectivity for a subset of serine/threonine kinases. The identified off-target activities against Aurora B and PIM1 are critical findings that will inform the future development and application of this compound.

Further studies should include:

  • Cellular Target Engagement Assays : To confirm that the compound inhibits its intended targets in a cellular context.[5]

  • Broader Kinome Screening : Profiling against a larger panel of kinases (e.g., >400) to gain a more comprehensive understanding of its selectivity.

  • Structural Biology : Co-crystallization of the compound with its primary targets to elucidate the molecular basis of its potency and selectivity.

By systematically evaluating the cross-reactivity of kinase inhibitors, we can make more informed decisions in drug discovery, ultimately leading to the development of safer and more effective medicines.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), pp.127-132. Available at: [Link]

  • Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), pp.1046-1051. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Available at: [Link]

  • Uitdehaag, J. C. M. & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), pp.1931-1946. Available at: [Link]

  • Schwartz, P. A. et al. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Chemical Biology & Drug Design, 77(1), pp.12-18. Available at: [Link]

  • Fedorov, O. et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(22), pp.9961-9966. Available at: [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), pp.297-315. Available at: [Link]

  • Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Available at: [Link]

  • Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), pp.4369-4382. Available at: [Link]

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Validation

A Comparative Benchmark: Evaluating the Antioxidant Capacity of 2-(3,4-Dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Against the Standard, Trolox

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical determinant of a compound's potential to mitigate oxidative stress-related pathologies. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical determinant of a compound's potential to mitigate oxidative stress-related pathologies. This guide provides an in-depth comparative analysis of the antioxidant potential of a promising heterocyclic compound, 2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, benchmarked against Trolox, the water-soluble analog of vitamin E and the gold standard in antioxidant research.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative antioxidant performance of this pyridopyrimidinone derivative. We will delve into the mechanistic underpinnings of its antioxidant action, present detailed experimental protocols for rigorous evaluation, and offer a transparent, data-driven comparison of its efficacy versus Trolox.

Introduction: The Rationale for Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants ameliorate this damage by donating electrons to neutralize free radicals. The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a catechol moiety (a 3,4-dihydroxyphenyl group) is hypothesized to significantly enhance the antioxidant capacity of the parent 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one structure, making it a compelling candidate for investigation.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is universally employed as a reference standard in antioxidant assays due to its consistent and potent radical-scavenging ability. By benchmarking our test compound against Trolox, we can establish a standardized measure of its antioxidant potency, facilitating its comparison with other potential therapeutic agents.

The Compounds: Structure and Mechanistic Insights

2-(3,4-Dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

The antioxidant activity of this derivative is primarily attributed to the catechol group. The two adjacent hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system, making it a relatively stable and less reactive species.

Trolox

Trolox's antioxidant prowess resides in the hydroxyl group of its chromanol ring. Similar to the catechol, this hydroxyl group can donate a hydrogen atom to a free radical. The resulting radical is stabilized by the delocalization of the unpaired electron into the fused ring system.

Quantitative Comparison of Antioxidant Capacity

To provide a clear and objective comparison, we will utilize data from established in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. The efficacy in these assays is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-(3,4-Dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one~15 µM (Estimated based on similar structures in literature)Data Not Available
Trolox~4-8 µM~3-7 µM

Note: The IC50 value for 2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is an estimation based on published data for structurally related catechol-containing pyridopyrimidinones.[1] Actual experimental values may vary. The IC50 values for Trolox can also vary depending on specific experimental conditions.

Based on available data for related compounds, it is evident that while the catechol-substituted pyridopyrimidinone possesses significant antioxidant activity, it is likely to be moderately less potent than Trolox in direct radical scavenging assays.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant capacity assessment, the following detailed protocols for the DPPH and ABTS assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Procedure cluster_measurement Data Acquisition & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix 100 µL of sample/standard with 100 µL of DPPH solution in a 96-well plate DPPH_sol->Mix Trolox_std Prepare Trolox standards (e.g., 1-20 µM) Trolox_std->Mix Test_cmpd Prepare test compound solutions at various concentrations Test_cmpd->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition vs. control Measure->Calculate Plot Plot % inhibition vs. concentration to determine IC50 Calculate->Plot

Caption: General workflow for the DPPH radical scavenging assay.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Standards and Test Compound: Prepare a stock solution of Trolox in methanol and perform serial dilutions to obtain concentrations ranging from 1 to 20 µM. Similarly, prepare a stock solution of 2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one and create a series of dilutions.

  • Assay Procedure: In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to separate wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound or standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

ABTS_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Procedure cluster_measurement Data Acquisition & Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions ABTS_radical Mix solutions and incubate in the dark for 12-16 hours to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix_reagents Add 20 µL of sample/standard to 180 µL of ABTS•+ working solution in a 96-well plate ABTS_working->Mix_reagents Standards Prepare Trolox and test compound solutions Standards->Mix_reagents Incubate_reagents Incubate at room temperature for 6 minutes Mix_reagents->Incubate_reagents Measure_abs Measure absorbance at 734 nm Incubate_reagents->Measure_abs Calc_inhib Calculate % inhibition Measure_abs->Calc_inhib Plot_IC50 Determine IC50 from dose-response curve Calc_inhib->Plot_IC50

Caption: General workflow for the ABTS radical scavenging assay.

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Standards and Test Compound: Prepare serial dilutions of Trolox and the test compound as described for the DPPH assay.

  • Assay Procedure: In a 96-well microplate, add 20 µL of each concentration of the test compound or standard to separate wells. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Discussion and Future Directions

The comparative analysis indicates that 2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent antioxidant, with its activity directly attributable to the hydrogen-donating capacity of its catechol moiety. While its radical scavenging activity may be slightly lower than that of Trolox in these specific chemical assays, its unique scaffold presents opportunities for further optimization.

Future research should focus on a broader range of antioxidant assays, including the Oxygen Radical Absorbance Capacity (ORAC) assay, to assess its efficacy against different types of radicals. Furthermore, cell-based assays are crucial to determine its bioavailability, cytotoxicity, and its ability to counteract oxidative stress in a biological context. Structure-activity relationship (SAR) studies, exploring the impact of different substitution patterns on the pyrido[1,2-a]pyrimidin-4-one core, could lead to the development of even more potent antioxidant agents.

Conclusion

This guide provides a foundational benchmark for the antioxidant capacity of 2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one against the established standard, Trolox. The detailed methodologies and comparative data presented herein offer a robust framework for researchers to further investigate the therapeutic potential of this promising compound class in combating oxidative stress-related diseases. The scientific integrity of future research will be paramount in fully elucidating the in vivo efficacy and safety profile of these novel antioxidants.

References

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Saeed, A., et al. (2019). Synthesis and antioxidant activity of 2-methylthio-pyrido[3,2-e][1][2][3] triazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 55(8), 824-831. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyridopyrimidinone Isomers as Kinase Inhibitors

Abstract The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] Positional isomerism within this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] Positional isomerism within this scaffold can dramatically alter binding affinities and biological activity, a phenomenon that is often challenging to predict without empirical data. This guide presents a comprehensive, experimentally grounded framework for conducting comparative molecular docking studies of different pyridopyrimidinone isomers. By integrating robust computational protocols with established biochemical principles, we aim to provide researchers, scientists, and drug development professionals with a self-validating workflow to dissect the structure-activity relationships (SAR) governed by isomerism. We will detail the causal logic behind each experimental step, from target selection and preparation to ligand setup, docking execution, and results interpretation, using Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as exemplary kinase targets.

Introduction: The Significance of Isomerism in Drug Design

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[3] Their structural similarity to endogenous purines allows them to function as competitive inhibitors for a variety of enzymes, most notably protein kinases.[4][5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

A crucial, yet often underestimated, factor in the design of pyridopyrimidine-based inhibitors is the impact of positional isomerism. The arrangement of nitrogen atoms and substituent groups on the fused ring system can profoundly influence the molecule's electronic properties, hydrogen bonding potential, and overall three-dimensional shape. These subtle changes can lead to significant differences in how isomers interact with the active site of a target protein, ultimately dictating their inhibitory potency and selectivity.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the molecular basis of recognition.[2][7] By comparing the docking scores and binding modes of different pyridopyrimidinone isomers, we can rationally explain observed SAR and guide the synthesis of more effective drug candidates. This guide will walk through a rigorous, step-by-step protocol for performing such a comparative analysis.

Methodology: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on the meticulousness of its methodology. The following protocol is designed to be a self-validating system, incorporating best practices at each stage to ensure the reliability of the generated data.

Target Protein Selection and Preparation

Causality: The choice of target protein is the foundation of the study. We have selected two well-characterized and therapeutically relevant kinases: CDK2, a key regulator of the cell cycle, and VEGFR-2, a critical mediator of angiogenesis.[8][9] For docking studies, high-resolution crystal structures are paramount.

Protocol:

  • Structure Retrieval: Obtain the 3D crystal structures of human CDK2 (PDB ID: 1HCK) and human VEGFR-2 (PDB ID: 3V2A) from the RCSB Protein Data Bank.[10][11] These structures provide the atomic coordinates necessary for defining the binding site.

  • Protein Preparation: Using molecular modeling software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard, perform the following steps:[12]

    • Remove all water molecules and co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.

    • Add polar hydrogen atoms. The correct protonation state of amino acid residues is vital for accurate prediction of hydrogen bonding interactions.

    • Assign Kollman charges. These partial charges are used by the docking algorithm to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[12]

Ligand Preparation

Causality: The accuracy of the docking results is highly dependent on the quality of the input ligand structures. Isomers must be correctly drawn and converted to 3D structures with optimized geometries.

Protocol:

  • Isomer Generation: For this guide, we will consider four hypothetical pyridopyrimidinone isomers (ISO-1, ISO-2, ISO-3, and ISO-4) with varying nitrogen positions and a common substituent pattern. These are created using a 2D chemical drawing tool like ChemDraw.

  • 2D to 3D Conversion and Energy Minimization: Convert the 2D structures to 3D using a program like Open Babel. Subsequently, perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring that the ligand starts the docking process in a realistic conformation.

  • Ligand Preparation for Docking: Use AutoDock Tools to:

    • Detect the rotatable bonds within each ligand. This flexibility is essential for the ligand to adapt its conformation to the binding pocket.

    • Assign Gasteiger charges.

    • Save the prepared ligands in the PDBQT format.

Molecular Docking Simulation

Causality: The docking simulation explores the conformational space of the ligand within the active site of the protein to identify the most favorable binding pose. The choice of docking software and the definition of the search space are critical parameters. We will use AutoDock Vina, a widely used and validated open-source docking program.[13]

Protocol:

  • Grid Box Definition: A grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[14]

    • Identify the active site of the kinase, typically the ATP-binding pocket. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature precedent.

    • Center the grid box on the active site. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational movements. For our selected targets, a grid box of 25 x 25 x 25 Å is generally sufficient.

  • Docking Execution:

    • Use AutoDock Vina to perform the docking calculations for each isomer against both CDK2 and VEGFR-2.[15]

    • Set the exhaustiveness parameter, which controls the thoroughness of the search, to a value of 8 or higher to ensure a comprehensive exploration of the conformational space.

    • Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Visualization and Analysis

Causality: Visualization of the docking results is essential for understanding the specific molecular interactions that contribute to the binding affinity. This qualitative analysis complements the quantitative docking scores.

Protocol:

  • Pose Visualization: Use a molecular graphics program like PyMOL or Discovery Studio to visualize the top-ranked binding poses of each isomer within the active sites of CDK2 and VEGFR-2.[16][17][18]

  • Interaction Analysis: Analyze the interactions between the ligand and the protein, including:

    • Hydrogen bonds: Identify key hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic interactions: Observe how nonpolar regions of the ligand interact with hydrophobic pockets in the active site.

    • Pi-stacking and other non-covalent interactions: Look for favorable aromatic interactions.

Workflow and Data Visualization

The entire comparative docking workflow can be visualized as a structured process, ensuring reproducibility and clarity.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation Target_Selection Target Selection (CDK2, VEGFR-2) Protein_Prep Protein Preparation (PDB -> PDBQT) Target_Selection->Protein_Prep Grid_Box Grid Box Definition (Active Site Targeting) Protein_Prep->Grid_Box Ligand_Prep Ligand Isomer Preparation (2D -> 3D -> PDBQT) Run_Vina Run AutoDock Vina (Calculate Poses & Scores) Ligand_Prep->Run_Vina Grid_Box->Run_Vina Visualize Visualize Poses (PyMOL) Run_Vina->Visualize Analyze Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze Compare Compare Isomers (SAR Analysis) Analyze->Compare

Caption: A flowchart of the comparative molecular docking workflow.

Results: A Comparative Analysis

The following tables summarize the hypothetical docking results for our four pyridopyrimidinone isomers against CDK2 and VEGFR-2. The binding affinities are presented in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Table 1: Comparative Docking Performance against CDK2 (PDB: 1HCK)

Isomer IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
ISO-1 -9.2LEU83, GLU81, LYS333
ISO-2 -7.8LEU83, PHE801
ISO-3 -9.5LEU83, GLU81, LYS33, ASP864
ISO-4 -8.1PHE80, ALA311

Table 2: Comparative Docking Performance against VEGFR-2 (PDB: 3V2A)

Isomer IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
ISO-1 -8.5CYS919, ASP10462
ISO-2 -9.1CYS919, GLU885, ASP10463
ISO-3 -7.9CYS9191
ISO-4 -9.3CYS919, GLU885, LYS8683

Discussion: Interpreting the Structure-Activity Relationship

The docking results provide a clear illustration of how subtle changes in isomer structure can lead to significant differences in binding affinity and interaction patterns.

For CDK2 , isomers ISO-1 and ISO-3 demonstrate superior binding affinities. Analysis of their binding poses reveals that the nitrogen atom positions in these isomers are optimally placed to form crucial hydrogen bonds with the hinge region residues (LEU83, GLU81) and the highly conserved LYS33. ISO-3, with an additional hydrogen bond to ASP86, shows the strongest predicted affinity. In contrast, the nitrogen arrangements in ISO-2 and ISO-4 are less favorable for these key interactions, resulting in weaker binding.

The scenario is different for VEGFR-2 . Here, ISO-2 and ISO-4 are the more potent binders. Their geometries allow for a better fit into the hydrophobic pocket and facilitate strong hydrogen bonds with CYS919 and GLU885 in the hinge region. The structural features that were advantageous for CDK2 binding in ISO-1 and ISO-3 appear to create steric clashes or suboptimal hydrogen bonding angles within the VEGFR-2 active site.

This comparative analysis highlights the principle of inhibitor selectivity. The distinct topographies and electrostatic environments of the CDK2 and VEGFR-2 active sites favor different pyridopyrimidinone isomers. This information is invaluable for designing inhibitors with a desired selectivity profile, a critical aspect of modern cancer therapy to minimize off-target effects.

G cluster_protein Kinase Active Site LEU83 LEU83 GLU81 GLU81 LYS33 LYS33 ASP86 ASP86 ISO1 ISO-1 ISO1->LEU83 H-bond ISO1->GLU81 H-bond ISO1->LYS33 H-bond ISO3 ISO-3 ISO3->LEU83 H-bond ISO3->GLU81 H-bond ISO3->LYS33 H-bond ISO3->ASP86 H-bond ISO2 ISO-2 ISO2->LEU83 Hydrophobic ISO4 ISO-4 ISO4->LEU83 Hydrophobic

Caption: Binding interactions of isomers in the CDK2 active site.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of pyridopyrimidinone isomers. By following this self-validating workflow, researchers can gain reliable insights into the structure-activity relationships that govern inhibitor binding and selectivity. The hypothetical data presented for CDK2 and VEGFR-2 underscore the profound impact of isomerism and demonstrate how molecular docking can be a powerful predictive tool in the rational design of next-generation kinase inhibitors. The integration of meticulous protocol execution with detailed visual analysis provides a robust framework for accelerating drug discovery efforts.

References

  • Biotecnika. (2024, September 13). How To Use Pymol?
  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Biotecnika. (2024, December 5).
  • Brown Lab. (2019, July 2). Molecular Visualization Using PyMOL: 1 Introduction/User Interface [Video]. YouTube.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
  • Unknown Author. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
  • Bioinfo Pacer. (2020, June 13).
  • Eagon, S. (n.d.). Vina Docking Tutorial.
  • Unknown Author. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • Cossio, J. F., et al. (n.d.).
  • Unknown Author. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Unknown Author. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;.
  • Unknown Author. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Unknown Author. (n.d.). Schematic representation of VEGFR-2 structure and diagrams of mutant....
  • Cavasotto, C. N., et al. (n.d.).
  • Unknown Author. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
  • Aiswarya, R., & Jeyaprakash, R. S. (n.d.).
  • Aiswarya, R., & Jeyaprakash, R. S. (2022, August 3).
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • NCBI. (2011, December 12). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE.
  • RCSB PDB. (1998, December 23). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2.
  • RCSB PDB. (2001, August 19). 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide.
  • RCSB PDB. (2012, January 18). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE.
  • SCOPe. (n.d.). SCOPe 2.
  • Protein Data Bank Japan. (n.d.). 3v6b - VEGFR-2/VEGF-E complex structure - History.
  • RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2.
  • RCSB PDB. (2012, September 5). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder.
  • Graphviz. (n.d.). User Guide — graphviz 0.
  • RCSB PDB. (2006, October 10). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor.
  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • Graphviz. (2024, September 28). DOT Language.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). (PDF) MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES.
  • BenchChem. (n.d.).
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  • PubMed. (n.d.). 3D-QSAR Modeling and Molecular Docking Study on Mer Kinase Inhibitors of Pyridine-Substituted Pyrimidines.

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Validation

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Introduction: Beyond the Primary Target The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, most n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, most notably protein kinases.[1][2] While achieving high potency against the intended target is a primary goal, the ultimate success of a therapeutic candidate hinges on its safety profile. Off-target interactions, where a drug molecule binds to and modulates unintended biological targets, are a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[3][4]

This guide provides a comprehensive, field-proven framework for systematically evaluating and comparing the off-target liabilities of novel 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind these experimental choices. We will explore a tiered, multi-faceted approach that moves from broad, unbiased screening to specific, mechanistic assays, enabling you to build a robust safety profile for your lead compounds and make data-driven decisions with confidence.

The Strategic Framework: A Tiered Approach to Off-Target Profiling

A logical, cost-effective strategy for de-risking compounds involves a phased approach. We begin with broad screening to identify potential liabilities and progressively narrow our focus to more detailed, hypothesis-driven investigations. This ensures that resources are allocated efficiently, and critical decisions are made at the earliest possible stage.

G cluster_0 Tier 1: Broad Selectivity Assessment cluster_2 Tier 3: Cellular & Functional Confirmation cluster_3 Decision Point T1 Biochemical Kinome Profiling (e.g., KINOMEscan) T2_1 Standard Safety Panel (GPCRs, Ion Channels, Transporters) T1->T2_1 Identify major off-target classes T3_1 General Cytotoxicity Assays (e.g., MTT, LDH) T1->T3_1 Assess broad cellular health impact T2_2 hERG Cardiac Safety Assay (Patch Clamp) T2_3 CYP450 Inhibition Panel (Drug-Drug Interactions) Decision Lead Optimization / Candidate Selection T2_2->Decision T2_3->Decision T3_2 Phenotypic & Pathway Analysis (In relevant cell lines) T3_1->T3_2 Investigate mechanism of toxicity T3_2->Decision

Caption: A tiered workflow for systematic off-target effect evaluation.

Tier 1: Unbiased Kinome Selectivity Profiling

Given that the pyrido[1,2-a]pyrimidin-4-one scaffold is prevalent in kinase inhibitors, the most logical first step is to understand its selectivity across the human kinome.[5][6] Unchecked polypharmacology, while sometimes beneficial, can also be the source of significant toxicity.[7]

Causality: Why a Binding Assay First?

We begin with a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[8][9] This approach is favored for initial screening because it is:

  • Unbiased: It requires no prior knowledge of the compound's activity and is not dependent on the availability of specific substrates or assay conditions for hundreds of kinases.[7]

  • Quantitative: It provides precise dissociation constants (Kd) or percentage inhibition values, allowing for direct comparison of selectivity between derivatives.[8]

  • Comprehensive: Commercial panels offer screening against over 400 kinases, covering all major branches of the kinome tree.[8]

This initial screen acts as a roadmap, highlighting potential off-target kinases that warrant further investigation in functional assays.

Experimental Protocol: Kinome Profiling via Competition Binding
  • Compound Preparation: Solubilize test compounds (e.g., Compound A, B, and C) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration: A standard screening concentration is 1 µM. This concentration is high enough to identify meaningful interactions but low enough to avoid non-specific binding artifacts.

  • Assay Principle: The assay is performed by combining a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically reported as a percent of control (%Ctrl), where the DMSO vehicle represents 100% binding and a control inhibitor represents 0%.

    • %Ctrl = (test_compound_signal - positive_control_signal) / (negative_control_signal - positive_control_signal) * 100

  • Selectivity Score (S-Score): To quantify selectivity, an S-score can be calculated. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Comparative Data: Hypothetical Kinome Profile

Let's consider three hypothetical derivatives designed to inhibit PI3Kβ.

Parameter Compound A Compound B (Lead) Compound C
Primary Target (PI3Kβ) %Ctrl @ 1µM 2.1%1.5%3.5%
Number of Off-Targets (%Ctrl < 10) 15225
S-Score (10) 0.034 (15/442)0.0045 (2/442) 0.057 (25/442)
Notable Off-Targets (%Ctrl < 10) CDK2, Aurora B, GSK3βMMP-1CDK family, multiple Aurora kinases, VEGFR2

Interpretation: Compound B demonstrates superior selectivity with potent primary target engagement and only one significant off-target kinase (MMP-1), making it the most promising candidate to advance. Compound A shows moderate selectivity, while Compound C is highly promiscuous and likely to exhibit off-target toxicities related to cell cycle (CDK, Aurora) and angiogenesis (VEGFR2) inhibition.[10]

Tier 2: Probing Critical Safety Liabilities

Following kinome profiling, the next essential step is to evaluate compounds against a panel of non-kinase targets historically associated with clinical ADRs.[3][11] This is a core component of in vitro safety pharmacology.

hERG Channel Inhibition: Assessing Cardiotoxicity Risk

Causality: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a critical liability.[12] This channel is crucial for cardiac repolarization (the resetting of the heart muscle after a beat).[13] Blocking the hERG channel can prolong the QT interval, a life-threatening condition that can lead to fatal arrhythmias like Torsades de Pointes.[14] Regulatory agencies such as the FDA mandate hERG testing before human trials.[15]

Experimental Protocol: Automated Patch Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.[12]

  • Method: Automated whole-cell patch clamp systems (e.g., QPatch, SyncroPatch) are the industry standard, offering higher throughput than manual patch clamp while delivering high-quality electrophysiological data.[12]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarization step followed by a repolarization step, during which the characteristic "tail current" is measured.[15]

  • Compound Application: Apply cumulative concentrations of the test compound (e.g., 0.1, 1, 10 µM) to the cells.

  • Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration and fit the data to a dose-response curve to determine the IC50 value.

CYP450 Inhibition: Predicting Drug-Drug Interactions

Causality: The Cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for metabolizing over 90% of clinical drugs.[16][17] If a new drug inhibits a specific CYP isoform (e.g., CYP3A4, CYP2D6), it can prevent the metabolism of co-administered drugs that are substrates for that same enzyme.[18] This can lead to dangerously elevated plasma concentrations of the co-administered drug, resulting in toxicity.[19] Therefore, assessing CYP inhibition is crucial for predicting potential drug-drug interactions (DDIs).[20]

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • System: Use human liver microsomes (HLMs) or recombinant human CYP enzymes.[18]

  • Isoforms: A standard panel should include the most important isoforms for drug metabolism: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[16][17]

  • Assay Principle: A fluorescent probe substrate specific to each CYP isoform is incubated with the enzyme system and the test compound. The rate of fluorescent metabolite formation is measured. Inhibition is quantified by the reduction in fluorescence compared to a vehicle control.

  • Data Analysis: Determine the IC50 value for each isoform by testing a range of compound concentrations.

Comparative Data: Tier 2 Safety Pharmacology Profile
Parameter (IC50, µM) Compound A Compound B (Lead) Compound C Safety Threshold
hERG Inhibition 8.5> 30 1.2> 10 µM
CYP3A4 Inhibition 15> 50 3.4> 10 µM
CYP2D6 Inhibition > 50> 50 7.8> 10 µM
MMP-1 Inhibition > 200.85 > 20Target Dependent

Interpretation: Compound B continues to show a superior safety profile, with no significant hERG or CYP liability. Compound C is a major concern due to potent hERG inhibition and significant inhibition of key CYP enzymes. Compound A shows a borderline hERG result. The potent MMP-1 inhibition by Compound B, identified in the kinome screen, is confirmed here.[21] While an off-target effect, this could be explored for dual-targeting applications in diseases like cancer or arthritis where MMP-1 is implicated, but it must be carefully managed.[22]

G cluster_on On-Target Pathway cluster_off Off-Target Pathways Compound Pyrido[1,2-a] pyrimidin-4-one OnTarget Primary Target (e.g., PI3Kβ) Compound->OnTarget OffTarget1 Off-Target Kinase (e.g., CDK2) Compound->OffTarget1 Off-Target Interaction OffTarget2 Ion Channel (e.g., hERG) Compound->OffTarget2 OnEffect Desired Therapeutic Effect OnTarget->OnEffect OffEffect1 Cell Cycle Arrest (Toxicity) OffTarget1->OffEffect1 OffEffect2 Arrhythmia (Cardiotoxicity) OffTarget2->OffEffect2

Caption: On-target versus off-target signaling pathways.

Tier 3: Evaluating Cellular Consequences

Biochemical and safety pharmacology assays provide critical data on molecular interactions. However, the ultimate manifestation of toxicity occurs at the cellular level.[23] Cell-based assays are essential to understand the integrated downstream effects of a compound's activity profile.[24]

Causality: Why Measure General Cytotoxicity?

A general cytotoxicity assay provides a global readout of cellular health. Significant cytotoxicity at concentrations close to the on-target potency (a small therapeutic window) is a major red flag. This effect could be due to the primary target's role in normal cell function, a potent off-target liability, or a combination of factors. Assays like MTT (measuring metabolic activity) or LDH release (measuring membrane integrity) are rapid, cost-effective methods to assess this.[24]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Lines: Select a panel of cell lines. Include a cancer cell line where the on-target is relevant (e.g., a PTEN-null line for a PI3K inhibitor) and a non-cancerous, "normal" cell line (e.g., HEK293 or primary fibroblasts) to assess general toxicity.

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a relevant time period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (the concentration that causes 50% reduction in viability).

Comparative Data: Cellular Cytotoxicity Profile
Parameter (IC50, µM) Compound A Compound B (Lead) Compound C
On-Target Potency (PI3Kβ, biochemical) 0.0500.035 0.045
Cancer Cell Line Viability (PTEN-null) 0.550.40 0.15
Normal Cell Line Viability (HEK293) 2.515.0 0.20
Therapeutic Window (Normal/Cancer) 4.5x37.5x 1.3x

Interpretation: Compound B displays a large therapeutic window, showing good potency against the cancer cell line while having a much weaker effect on the normal cell line. This suggests its cytotoxicity is largely driven by on-target PI3Kβ inhibition in the cancer context. In contrast, Compound C is potently cytotoxic to both cell lines, with a negligible therapeutic window. This indiscriminate cytotoxicity is almost certainly due to its promiscuous kinome profile (e.g., potent CDK/Aurora inhibition) identified in Tier 1, which affects all dividing cells.[10]

Conclusion and Decision-Making

This systematic, multi-tiered evaluation provides a clear and objective comparison of the off-target profiles of our 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

  • Compound C is eliminated due to a highly promiscuous kinome profile, potent hERG inhibition, and indiscriminate cellular cytotoxicity.

  • Compound A presents a borderline case. Its moderate selectivity and hERG liability would require significant medicinal chemistry efforts to mitigate, posing a risk to the project timeline.

  • Compound B emerges as the superior candidate. It exhibits high on-target potency, excellent kinome selectivity, and a clean profile in critical safety and cytotoxicity assays.

The one identified liability for Compound B, its potent inhibition of MMP-1, is a well-defined and manageable characteristic. This knowledge allows for informed decisions: either accept it as part of the drug's profile, specifically monitor for related effects in preclinical toxicology, or initiate a focused chemistry effort to design out this specific activity while retaining PI3Kβ potency. This is the power of a thorough off-target evaluation: it transforms unknown risks into known, manageable properties, paving the way for the development of safer, more effective therapeutics.

References

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Comparative

Synergistic effects of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with known chemotherapeutic agents

A Comparative Guide to the Synergistic Effects of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with Known Chemotherapeutic Agents Introduction The quest for more effective and less toxic cancer therapies has shifted focus fr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synergistic Effects of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with Known Chemotherapeutic Agents

Introduction

The quest for more effective and less toxic cancer therapies has shifted focus from monotherapy towards strategic drug combinations. The rationale is clear: targeting distinct but complementary cellular pathways can lead to a therapeutic effect greater than the sum of the individual agents—a phenomenon known as synergy.[1][2] This approach can enhance tumor cell killing, lower the required doses to reduce patient toxicity, and mitigate the onset of drug resistance.[3][4]

The pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer properties.[5][6][7] Recent studies have highlighted the potential of this class of compounds to inhibit key players in oncogenic signaling pathways. For instance, certain derivatives have been identified as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a critical node in the RAS-ERK and PI3K-AKT signaling pathways that drive cell proliferation and survival.[8]

This guide focuses on a specific member of this family, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (PubChem CID: 291529), as a candidate for combination chemotherapy.[9] While extensive research on this particular molecule is still developing, its core structure suggests a strong potential for anticancer activity.[10] This document provides a comprehensive framework for researchers and drug development professionals to evaluate its synergistic potential with established chemotherapeutic agents. We will delve into the mechanistic rationale for specific combinations, provide detailed experimental protocols for synergy assessment, and present a guide for data interpretation, grounded in the authoritative Chou-Talalay method.[3][4][11]

Mechanistic Rationale for Synergistic Combinations

The success of a combination therapy hinges on the distinct mechanisms of action of the constituent drugs. By targeting different vulnerabilities of a cancer cell simultaneously, it becomes harder for the cell to survive and develop resistance. We hypothesize that 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, by potentially modulating key signaling pathways, can synergize with classical chemotherapeutics that act through direct cytotoxic mechanisms.

  • Combination with Platinum-Based Agents (e.g., Cisplatin): Cisplatin induces cell death primarily by creating DNA crosslinks, which triggers apoptosis. However, cancer cells can develop resistance by upregulating DNA repair mechanisms and pro-survival signaling pathways like PI3K-AKT. A pyrido[1,2-a]pyrimidin-4-one derivative that inhibits SHP2 or downstream effectors like Akt could block these survival signals, thereby re-sensitizing resistant cells and synergistically enhancing cisplatin-induced apoptosis.[8]

  • Combination with Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death. Similar to cisplatin, resistance can emerge from enhanced DNA repair and anti-apoptotic signaling. A synergistic effect could be achieved if 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one inhibits pathways that would otherwise counteract the DNA damage.

  • Combination with Microtubule-Targeting Agents (e.g., Paclitaxel): Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can be mediated by alterations in microtubule dynamics or by overexpression of survival proteins. A combination with an agent that targets pro-survival pathways could lower the threshold for apoptosis in paclitaxel-arrested cells.

The proposed synergistic mechanism is visualized below:

G cluster_0 Standard Chemotherapy cluster_1 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_AKT PI3K/AKT Pathway DNA_Damage->PI3K_AKT Activates (Resistance) Synergy Synergistic Apoptosis Apoptosis->Synergy Compound Pyrido[1,2-a]pyrimidin-4-one (e.g., SHP2 Inhibitor) SHP2 SHP2 Compound->SHP2 Inhibits SHP2->PI3K_AKT Survival Cell Survival / DNA Repair PI3K_AKT->Survival Survival->Apoptosis Inhibits

Caption: Experimental workflow for assessing drug synergy using the Chou-Talalay method.

Step-by-Step Methodology

1. Materials and Reagents:

  • Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Drug A), dissolved in DMSO.

  • Chemotherapeutic agent (e.g., Cisplatin, Drug B), dissolved in an appropriate solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • 96-well cell culture plates.

2. Phase 1: Single-Agent Dose-Response Assays

  • Objective: To determine the 50% inhibitory concentration (IC50) for each drug individually.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of Drug A and Drug B in culture medium.

    • Treat the cells with a range of concentrations for each drug, including a vehicle control (e.g., DMSO). Use at least 6-8 concentrations to generate a reliable curve.

    • Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Determine the IC50 value for each drug using non-linear regression analysis.

3. Phase 2: Combination-Agent Assay (Constant-Ratio Design)

  • Objective: To assess the effect of the drugs when combined at a fixed ratio. The constant-ratio design is recommended as it provides a robust dataset for CI calculation. [12]* Procedure:

    • Determine the ratio of the two drugs based on their individual IC50 values (e.g., IC50 Drug A : IC50 Drug B).

    • Prepare a stock solution of the drug combination where the drugs are mixed at this fixed ratio.

    • Perform serial dilutions of this combination stock solution.

    • Treat the cells (seeded as in Phase 1) with the serial dilutions of the drug combination.

    • Incubate and perform the MTT assay as described above.

4. Phase 3: Data Analysis and Synergy Quantification

  • Objective: To calculate the Combination Index (CI) and determine the nature of the drug interaction.

  • Procedure:

    • Use specialized software like CompuSyn or a custom script to perform the Chou-Talalay analysis. [11] 2. The software will use the dose-effect data from both the single-agent and combination experiments.

    • The core calculation is the Combination Index theorem: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of Drug 1 and Drug 2 required to produce a given effect 'x' when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same effect 'x'.

    • The analysis generates a Fraction affected-CI (Fa-CI) plot, which shows the CI value at different effect levels (from 5% to 95% cell kill). This is critical, as a combination can be synergistic at high effect levels but antagonistic at low effect levels.

Data Presentation and Interpretation

The results of the synergy analysis should be presented in a clear, quantitative format. Below is a hypothetical data table summarizing a synergy experiment between 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and Cisplatin in an A549 lung cancer cell line.

Drug/CombinationIC50 (µM)Combination Index (CI) at Fa=0.50Combination Index (CI) at Fa=0.75Combination Index (CI) at Fa=0.90Interpretation
2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Drug A)15.2----
Cisplatin (Drug B)5.8----
Combination (A+B at 15.2:5.8 ratio)N/A0.780.650.52Synergy to Strong Synergy across effect levels
  • Fa (Fraction affected): Represents the fraction of cells inhibited (e.g., Fa=0.50 is 50% inhibition).

  • CI < 1: Synergy

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

In this hypothetical example, the CI values are consistently below 1 and decrease as the fraction of cells killed increases. This indicates that the combination is not just synergistic, but the degree of synergy becomes stronger at higher, more therapeutically relevant effect levels.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the synergistic potential of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with standard chemotherapeutic agents. The pyrido[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents, and its true potential may be unlocked in combination therapies. [5][8]By leveraging established methodologies like the Chou-Talalay Combination Index, researchers can quantitatively determine the nature of drug interactions and identify the most promising combinations for further study.

Positive in vitro findings, such as the hypothetical data presented, should be followed by mechanistic studies to validate the proposed mode of action (e.g., Western blotting for PI3K/AKT pathway proteins). Ultimately, promising synergistic combinations must be validated in preclinical in vivo models to assess their efficacy and toxicity profile in a more complex biological system before they can be considered for clinical development. [12][14]

References

  • Le, C. T. (2014). Experiment Designs for the Assessment of Drug Combination Synergism.
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  • Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]

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  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[4][12]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a valued professional in research and development, your safety and the integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory chemical management.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. While comprehensive toxicological data for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented, its chemical structure—a fused aromatic heterocyclic system—provides a basis for a conservative risk assessment. The parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is prudent to assume that the phenyl-substituted derivative exhibits a similar or potentially enhanced hazard profile.

Key Inferred Hazards:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract[2][3].

  • Environmental Hazard: The environmental fate and effects are not well-defined. Therefore, it must be prevented from entering drains or waterways[4].

Property/Hazard Information Summary Source(s)
Molecular Formula C₁₄H₁₀N₂OPubChem[5]
Appearance Likely a solid crystalline powder (inferred from similar compounds).N/A
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritant; Eye Irritant.Based on 4H-Pyrido[1,2-a]pyrimidin-4-one[1]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact.General for lab chemicals[6][7]
Incompatible Materials Strong oxidizing agents.General for similar compounds[2]

Waste Characterization and Segregation: The Foundation of Compliance

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—your institution[8]. Given the inferred hazards, all waste streams containing 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one must be treated as hazardous chemical waste .

The Causality of Segregation: The cardinal rule of chemical waste management is segregation[8][9]. Mixing incompatible waste streams can lead to dangerous chemical reactions, inhibit effective treatment, and significantly increase disposal costs. For instance, mixing this compound with strong oxidizing agents could lead to a vigorous, exothermic reaction.

Waste Stream Decision Workflow

The following diagram outlines the critical decision-making process for segregating waste generated from work with 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

G cluster_0 Waste Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Pathway start Waste Generation Point: 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one q_solid Is the waste primarily solid? start->q_solid Unused chemical, residue, contaminated solids q_liquid Is the waste primarily liquid? start->q_liquid Solutions, mother liquor q_ppe Is it contaminated PPE or labware? start->q_ppe Gloves, wipes, pipettes, vials solid_waste Container: Solid Hazardous Waste (Non-Halogenated Aromatic) q_solid->solid_waste Yes liquid_waste Container: Liquid Hazardous Waste (Non-Halogenated Aromatic) q_liquid->liquid_waste Yes ppe_waste Container: Solid Hazardous Waste (Lab Debris/PPE) q_ppe->ppe_waste Yes disposal Licensed Hazardous Waste Disposal Facility (e.g., Incineration) solid_waste->disposal liquid_waste->disposal ppe_waste->disposal

Caption: Waste segregation decision tree for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Step-by-Step Disposal Protocols

Adherence to a written Chemical Hygiene Plan (CHP) is mandated by OSHA and is essential for laboratory safety[10][11][12]. The following protocols should be incorporated into your laboratory's specific CHP.

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Ensure you are in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.

  • Container Selection: Obtain a designated "Solid Hazardous Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid[9].

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing "2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" and its concentration (100% for pure compound). Include the date and your name/lab information. Accurate labeling is a critical EPA requirement[13].

  • Transfer: Carefully transfer the solid compound into the designated waste container using a clean spatula. Avoid generating dust. If the original container is being discarded, scrape it to remove as much residue as possible. This empty, contaminated container must also be disposed of as hazardous waste.

  • Closure and Storage: Securely close the waste container. Store it in a designated satellite accumulation area until it is collected by EHS personnel[13]. Ensure it is stored away from incompatible materials, especially strong oxidizers.

Protocol 3.2: Disposal of Liquid Waste (e.g., Solutions, Mother Liquors)
  • Preparation: Conduct all transfers within a chemical fume hood while wearing appropriate PPE.

  • Container Selection: Use a designated "Liquid Hazardous Waste" container compatible with the solvents used. Crucially, maintain separate waste streams for halogenated and non-halogenated solvents. Since 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one does not contain halogens, it should be added to a non-halogenated waste stream unless dissolved in a halogenated solvent.

  • Labeling: Pre-label the container with a hazardous waste tag. List all chemical constituents by their full name, including solvents, and their approximate percentages.

  • Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Closure and Storage: Tightly seal the container. Store it in secondary containment (e.g., a chemical-resistant tray) within your lab's satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Remove as much bulk material as possible. For example, excess solids should be scraped into the solid waste container.

  • Sharps: All contaminated needles, syringes, or other sharps must be placed immediately into a designated, puncture-proof sharps container for hazardous chemical waste[9].

  • Solid Lab Debris: Items such as contaminated gloves, weigh boats, and paper towels should be placed in the "Solid Hazardous Waste" container (can be the same one used for the pure compound, often lined with a heavy-duty plastic bag).

  • Glassware: Contaminated glassware should be rinsed with a minimal amount of a suitable solvent. This rinsate must be collected and disposed of as liquid hazardous waste. The rinsed glassware can then typically be washed for reuse. If the glassware is to be discarded, it must be placed in a designated "Contaminated Lab Glass" disposal box. Consult your EHS office for specific procedures.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.

  • For Small, Manageable Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill pillow).

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste bag or container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol). The cloth must also be disposed of as solid hazardous waste.

  • Decontamination: Decontaminate the area as per your lab's specific protocols and document the incident.

Regulatory Framework and Final Disposition

All hazardous waste disposal activities are governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[9][10][14]. Your institution's EHS department acts as the liaison to ensure compliance with these complex regulations, including the "cradle-to-grave" manifest system that tracks hazardous waste from its generation point to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF)[13][15]. The most common final disposal method for organic chemical waste of this nature is high-temperature incineration, which ensures complete destruction of the compound.

By diligently following these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure our vital research activities are conducted with the utmost respect for environmental stewardship.

References

  • PubChem. (n.d.). 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet: 2-Phenyl-4H-benzo[h]chromen-4-one. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-PHENYL PHENOL 98%. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Comprehensive Safety Guide for Handling 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide for Handling 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The recommendations herein are synthesized from safety data for structurally similar compounds and are designed to ensure the highest level of safety in the laboratory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the foundation of safe handling. Based on analogous compounds, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one should be presumed to be:

  • Acutely Toxic: Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]

  • Irritant: Capable of causing irritation to the skin, eyes, and respiratory system.[3]

Primary Routes of Exposure:

  • Inhalation of dust or aerosols.

  • Dermal contact.

  • Ocular contact from splashes or airborne particles.

  • Ingestion.

To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict operational protocols is required.

Personal Protective Equipment (PPE): Your Final Barrier

The use of appropriate PPE is non-negotiable. It serves as the final barrier between you and the chemical.[4][5]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff that extends over the gown sleeve.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[6]
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[6]
Body Protection A disposable, long-sleeved gown with tight-fitting cuffs. The gown should close in the back.[6] For larger quantities or when there is a significant risk of splashing, a chemically impervious suit or "bunny suit" is recommended.[6]Prevents contamination of personal clothing and skin.
Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for nuisance dust, but for higher-risk procedures, a respirator with OV/AG/P99 cartridges is recommended.Protects against inhalation of harmful dust particles.

Donning and Doffing PPE: Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Gloves (Inner) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted.

3.2. Handling and Use:

  • All handling of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, especially weighing and transferring of solids, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Avoid the generation of dust.

  • Wash hands thoroughly after handling, even if gloves were worn.[9]

3.3. Spill Management:

  • In the event of a spill, evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a suitable container for disposal.

  • Do not allow the chemical to enter drains.[10]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Chemical Waste: All waste materials contaminated with 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Container Disposal: Empty containers should be treated as hazardous until properly decontaminated.

  • Consult Regulations: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2] Contact a licensed professional waste disposal service.

Disposal_Plan Start Handling Complete Collect Collect all Contaminated Waste (Chemical, PPE, Materials) Start->Collect Segregate Segregate into Labeled, Closed Hazardous Waste Containers Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Arrange for Pickup by Licensed Disposal Service Store->Dispose End Disposal Complete Dispose->End

Caption: Hazardous Waste Disposal Workflow.

By adhering to these rigorous safety protocols, you can confidently and safely handle 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in your research and development endeavors, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Citral. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Hospital Pharmacy. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
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